molecular formula C3H8NO6P B12406804 O-Phospho-L-serine-13C3,15N

O-Phospho-L-serine-13C3,15N

Numéro de catalogue: B12406804
Poids moléculaire: 189.04 g/mol
Clé InChI: BZQFBWGGLXLEPQ-UVYXLFMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

O-Phospho-L-serine-13C3,15N is a useful research compound. Its molecular formula is C3H8NO6P and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C3H8NO6P

Poids moléculaire

189.04 g/mol

Nom IUPAC

(2S)-2-(15N)azanyl-3-phosphonooxy(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1

Clé InChI

BZQFBWGGLXLEPQ-UVYXLFMMSA-N

SMILES isomérique

[13CH2]([13C@@H]([13C](=O)O)[15NH2])OP(=O)(O)O

SMILES canonique

C(C(C(=O)O)N)OP(=O)(O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to O-Phospho-L-serine-¹³C₃,¹⁵N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for quantitative proteomics and metabolomics. It details the molecule's properties, its central role as an internal standard in mass spectrometry, experimental methodologies for its use, and its biological significance.

Introduction

O-Phospho-L-serine (L-SOP) is a critical intermediate metabolite in the primary cellular pathway for de novo biosynthesis of L-serine.[1] It also functions as an endogenous agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), highlighting its role in neurotransmission.[2][3][4] O-Phospho-L-serine-¹³C₃,¹⁵N is the isotopically labeled analogue of L-SOP, incorporating three Carbon-13 atoms and one Nitrogen-15 atom. This labeling renders the molecule chemically identical to its endogenous counterpart but mass-shifted, making it an ideal internal standard for precise and accurate quantification in complex biological samples using mass spectrometry or nuclear magnetic resonance (NMR).[2][5] Its application is fundamental in studies requiring exact measurement of phosphorylation events or metabolic flux.

Physicochemical Properties and Data

The introduction of stable isotopes results in a defined mass shift, which is the basis for its utility in quantitative analysis. The key properties of O-Phospho-L-serine-¹³C₃,¹⁵N are summarized below.

PropertyValueReference
Synonyms L-Serine O-phosphate-¹³C₃,¹⁵N; L-SOP-¹³C₃,¹⁵N[2]
Molecular Formula ¹³C₃H₈¹⁵NO₆PCalculated
Monoisotopic Mass 189.0149 g/mol Calculated
Mass Shift (vs. Unlabeled) +4 Da (3 x ¹³C, 1 x ¹⁵N)
Isotopic Enrichment Typically ≥98 atom % for ¹³C and ¹⁵N[6]
Appearance White to off-white solid[7]
Storage Conditions Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), sealed and protected from moisture.[2]

Core Application: Stable Isotope Dilution Mass Spectrometry

The primary application of O-Phospho-L-serine-¹³C₃,¹⁵N is as an internal standard in Stable Isotope Dilution (SID) Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This technique is a gold standard for absolute quantification of molecules in complex mixtures like cell lysates or plasma.

The workflow involves adding a known quantity of the "heavy" labeled standard (O-Phospho-L-serine-¹³C₃,¹⁵N) to a biological sample containing the "light" endogenous analyte. The heavy and light compounds co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light forms allows for precise calculation of the concentration of the endogenous O-Phospho-L-serine, correcting for sample loss during preparation and variations in ionization efficiency.[8]

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for quantifying O-Phospho-L-serine in a biological sample using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cell Lysate, Plasma) spike Spike-in Known Amount of O-Phospho-L-serine-¹³C₃,¹⁵N sample->spike extract Metabolite Extraction (e.g., Protein Precipitation) spike->extract lc Liquid Chromatography (e.g., Reversed-Phase) extract->lc ms Tandem Mass Spectrometry (MRM/SRM Mode) lc->ms integrate Peak Integration (Light & Heavy Analytes) ms->integrate ratio Calculate Peak Area Ratio (Light / Heavy) integrate->ratio quant Absolute Quantification (using Calibration Curve) ratio->quant

Caption: Quantitative analysis workflow using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification in Cell Lysates

This protocol provides a generalized methodology for the quantification of endogenous O-Phospho-L-serine. Optimization is required for specific cell types and instrumentation.

4.1 Materials and Reagents

  • O-Phospho-L-serine-¹³C₃,¹⁵N (Internal Standard)

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • LC-MS grade water and acetonitrile

  • Formic acid

4.2 Sample Preparation

  • Cell Lysis: Harvest cultured cells and wash twice with ice-cold PBS. Lyse the cell pellet by adding the pre-chilled extraction solvent.

  • Internal Standard Spiking: Add a known concentration of O-Phospho-L-serine-¹³C₃,¹⁵N to the lysate. The amount should be comparable to the expected endogenous concentration.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube for LC-MS analysis.

4.3 LC-MS/MS Analysis

  • Chromatography: Use a reversed-phase C18 column. Phosphorylated small molecules are often highly polar, so a shallow gradient may be necessary to achieve good retention and separation.[9]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A shallow gradient from 0-40% B over an extended period is recommended for optimal separation of polar metabolites.[9]

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode (negative mode is often preferred for phosphorylated species) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the endogenous ("light") O-Phospho-L-serine and the "heavy" O-Phospho-L-serine-¹³C₃,¹⁵N standard.

      • Example (illustrative):

        • Light: Q1 (Precursor Ion) -> Q3 (Product Ion)

        • Heavy: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

4.4 Data Analysis

  • Integrate the peak areas for both the light and heavy analyte chromatograms.

  • Calculate the peak area ratio (Light Area / Heavy Area).

  • Construct a calibration curve using samples with a fixed concentration of the heavy standard and varying known concentrations of the light analyte.

  • Determine the absolute concentration of O-Phospho-L-serine in the biological sample by interpolating its peak area ratio on the calibration curve.

Biological Context: The Phosphorylated Pathway of Serine Biosynthesis

O-Phospho-L-serine is a central molecule in the "phosphorylated pathway," the primary route for L-serine synthesis in humans and other organisms.[1] This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into L-serine in three enzymatic steps. L-serine is a crucial building block for proteins and a precursor for numerous other essential biomolecules, including glycine, cysteine, and phospholipids.[10][11]

G glycolysis Glycolysis three_pg 3-Phosphoglycerate glycolysis->three_pg p_hser Phosphohydroxypyruvate three_pg->p_hser NAD⁺→NADH p_ser O-Phospho-L-serine p_hser->p_ser Glutamate→α-KG ser L-Serine p_ser->ser H₂O→Pi downstream Proteins, Nucleotides, Sphingolipids, etc. ser->downstream phgdh PHGDH phgdh->three_pg psat1 PSAT1 psat1->p_hser psph PSPH psph->p_ser

Caption: The phosphorylated pathway of L-serine biosynthesis.

Conclusion

O-Phospho-L-serine-¹³C₃,¹⁵N is an indispensable tool for researchers requiring high-fidelity quantification of a key metabolic intermediate and signaling molecule. Its use as an internal standard in mass spectrometry-based methods enables the rigorous and reproducible measurements necessary for advancing our understanding of metabolism, cell signaling, and disease pathology. The methodologies and contextual information provided in this guide serve as a foundation for the successful application of this powerful research compound.

References

O-Phospho-L-serine-¹³C₃,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical applications of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Chemical Properties

O-Phospho-L-serine-¹³C₃,¹⁵N is the isotopically labeled form of O-Phospho-L-serine, where three carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis.

PropertyValueReference
Molecular Formula ¹³C₃H₈¹⁵NO₆P[1]
Molecular Weight 189.04 g/mol [1]
CAS Number 2734706-69-3[2]
Appearance Off-white to light yellow solid[1]
Purity (HPLC) 99.19%[1]
Isotopic Enrichment 99.0%[1]
Solubility Slightly soluble in aqueous acid, DMSO, and water.
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture).[2]

Metabolic Significance and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis, a crucial metabolic route for the de novo synthesis of this non-essential amino acid. L-serine and its derivatives are fundamental for numerous cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of sphingolipids and phospholipids.

The biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) involves three enzymatic steps:

  • Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH).

  • Transamination: 3-phosphohydroxypyruvate undergoes transamination with glutamate (B1630785) to form O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT).

  • Hydrolysis: O-phospho-L-serine is dephosphorylated to yield L-serine in a reaction catalyzed by phosphoserine phosphatase (PSP).

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser O-Phospho-L-serine 3_PHP->P_Ser PSAT (Glutamate -> α-Ketoglutarate) L_Ser L-Serine P_Ser->L_Ser PSP (H₂O -> Pi)

Diagram 1: The Phosphorylated Pathway of L-Serine Biosynthesis.

Experimental Protocols and Applications

Quantitative Analysis by LC-MS/MS

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological matrices. O-Phospho-L-serine-¹³C₃,¹⁵N serves as an ideal internal standard for the quantification of endogenous O-Phospho-L-serine and other related amino acids.

General Protocol for Sample Preparation and Analysis:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of O-Phospho-L-serine-¹³C₃,¹⁵N in a suitable solvent (e.g., water or a mild aqueous acid) at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected range of the analyte in the samples (typically in the low µg/mL to ng/mL range).

  • Sample Preparation:

    • To a known volume of biological sample (e.g., plasma, cell lysate), add a precise volume of the internal standard working solution.

    • Perform protein precipitation by adding a cold organic solvent such as methanol (B129727) or acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of polar analytes like O-Phospho-L-serine.

      • Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile with the same additive.

      • A gradient elution from high organic to high aqueous content is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₃,¹⁵N-labeled internal standard.

      • The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Add_IS Spike with O-Phospho-L-serine-¹³C₃,¹⁵N Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Extract Supernatant Collection & Evaporation Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC_Separation HILIC Separation Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MS_Detection->Data_Analysis

Diagram 2: General Experimental Workflow for Quantitative LC-MS/MS Analysis.
Quantitative NMR (qNMR) Spectroscopy

While less common for this specific compound, qNMR can be a powerful tool for determining the concentration of O-Phospho-L-serine-¹³C₃,¹⁵N in a solution without the need for an identical internal standard. The presence of the ¹⁵N label can be exploited in heteronuclear NMR experiments for specific detection.

General Considerations for qNMR:

  • An internal calibrant of known concentration and purity with non-overlapping signals is required.

  • Acquisition parameters must be carefully optimized to ensure complete spin relaxation between scans for accurate integration.

  • The concentration of the analyte is calculated based on the integral ratio of the analyte and calibrant signals, their respective number of protons, and their molecular weights.

Safety and Handling

A material safety data sheet (MSDS) should be consulted before handling O-Phospho-L-serine-¹³C₃,¹⁵N. As with any chemical reagent, appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be handled in a well-ventilated area.

This technical guide provides a summary of the available information on O-Phospho-L-serine-¹³C₃,¹⁵N. Researchers are encouraged to consult the cited literature and product-specific documentation for further details.

References

The Pivotal Role of O-Phospho-L-serine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite situated at the crossroads of several essential biochemical pathways. As the phosphorylated precursor to the non-essential amino acid L-serine, its metabolic significance extends far beyond protein synthesis. OPS is a central node linking glycolysis to the biosynthesis of amino acids, nucleotides, and lipids. Furthermore, emerging evidence has highlighted its role as a signaling molecule in the central nervous system. This technical guide provides an in-depth exploration of the functions of O-Phospho-L-serine in cellular metabolism, its involvement in signaling pathways, and its implications in disease, with a focus on cancer and neurology. This document also furnishes detailed experimental protocols for the study of OPS and its related enzymes, along with quantitative data to support further research and drug development endeavors.

Metabolic Functions of O-Phospho-L-serine

The primary role of O-Phospho-L-serine in cellular metabolism is as a key intermediate in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). This pathway, often referred to as the serine synthesis pathway (SSP), is a fundamental anabolic route in many organisms.[1]

The synthesis of serine from 3-PG occurs in three enzymatic steps:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate, using NAD+ as a cofactor.

  • Transamination: Phosphoserine aminotransferase 1 (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding O-Phospho-L-serine and α-ketoglutarate.[2]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) hydrolyzes the phosphate (B84403) group from O-Phospho-L-serine to produce L-serine.[3]

The L-serine produced from this pathway is a precursor for a multitude of essential biomolecules, including:

  • Glycine and Cysteine: Serine is readily converted to glycine, a reaction that also contributes to one-carbon metabolism. Serine also provides the carbon backbone for cysteine synthesis.

  • Nucleotides: The one-carbon units derived from serine metabolism are essential for the synthesis of purines and thymidylate.[1]

  • Lipids: Serine is a precursor for the synthesis of sphingolipids and phosphatidylserine (B164497), crucial components of cellular membranes.[4]

The serine synthesis pathway is tightly regulated, and its activity is often elevated in proliferating cells, such as cancer cells, to meet the high demand for biosynthetic precursors.[3]

Serine Biosynthesis Pathway cluster_glycolysis Glycolysis cluster_biosynthesis Downstream Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT1 Glutamate -> α-KG L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH H2O -> Pi Glycine Glycine L-Serine->Glycine Nucleotides Nucleotides L-Serine->Nucleotides Lipids Lipids L-Serine->Lipids

Figure 1. The de novo serine biosynthesis pathway.

Role of O-Phospho-L-serine in Cellular Signaling

Beyond its metabolic role, O-Phospho-L-serine has been identified as an endogenous agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8.[2][5] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.

The activation of group III mGluRs by OPS can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade can influence neurotransmitter release and neuronal activity. The presence of OPS and the enzymes responsible for its synthesis (PSAT1) and degradation (PSPH) in brain regions such as the cerebral cortex, hippocampus, and cerebellum suggests a physiological role for OPS in neurotransmission.[5]

OPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OPS O-Phospho-L-serine mGluR Group III mGluR OPS->mGluR binds G_protein Gαi/o mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Response Modulation of Neurotransmitter Release cAMP->Response leads to

Figure 2. O-Phospho-L-serine signaling via group III mGluRs.

Implications in Disease

Cancer Metabolism

The metabolic reprogramming of cancer cells to support rapid proliferation is a well-established hallmark of cancer. Many cancer types exhibit an upregulation of the de novo serine synthesis pathway.[3] This heightened flux through the SSP provides the necessary building blocks for nucleotides, proteins, and lipids, and also contributes to redox balance through the production of NADPH and glutathione.

Cell lines with amplifications in the PHGDH gene show increased levels of the pathway intermediate, phosphoserine, indicating a higher pathway activity.[6] The dependence of certain cancers on this pathway makes its enzymes, including PSAT1 and PSPH, attractive targets for therapeutic intervention.

Neurological Disorders

Deficiencies in the enzymes of the serine biosynthesis pathway can lead to severe neurological disorders characterized by congenital microcephaly, psychomotor retardation, and seizures.[7] L-serine is crucial for brain development and neuronal survival.[8] Given that O-Phospho-L-serine is a key intermediate in L-serine synthesis and also functions as a neurotransmitter, its role in neurological health and disease is an active area of investigation. It has been shown that L-serine released from astrocytes is required for the synthesis of phosphatidylserine and sphingolipids in hippocampal neurons.[8]

Quantitative Data

The following tables summarize key quantitative data related to O-Phospho-L-serine metabolism.

Table 1: Kinetic Parameters of Phosphoserine Aminotransferase (PSAT)

Organism/TissueSubstrateKmVmaxReference
Bovine3-Phosphohydroxypyruvate5 µM-[2]
BovineL-Phosphoserine35 µM-[2]
BovineGlutamate1.2 mM-[2]
Bovineα-Ketoglutarate0.8 mM-[2]
Human (recombinant)Phosphoserine5 µM1.35 µmol/min/mg[7]
Human (recombinant, D100A mutant)Phosphoserine5 µM0.20 µmol/min/mg[7]

Table 2: Kinetic Parameters of Phosphoserine Phosphatase (PSPH)

OrganismKm (for O-Phospho-L-serine)Reference
Various (10 distinct wild-type PSPs)~0.5 mM (optimal)[9]
Homo sapiens0.008 mM[9]
Hyperthermococcus thermophilus9.6 mM[9]

Table 3: Concentrations of O-Phospho-L-serine in Biological Samples

Biological MatrixOrganismConditionConcentrationReference
Cerebrospinal Fluid (CSF)HumanNormal5.0 ± 0.9 µM[9]
Plasma FibronectinHumanNormal2 residues/molecule[10]
Whole BrainRatNormalDetected[5]

Experimental Protocols

Protocol 1: Quantification of O-Phospho-L-serine in Cellular Extracts by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of O-Phospho-L-serine from cultured cells.

1. Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, chilled to -80°C

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • O-Phospho-L-serine analytical standard

  • Stable isotope-labeled internal standard (e.g., O-Phospho-L-serine-¹³C₃,¹⁵N)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (-80°C) to each plate/dish.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar O-Phospho-L-serine.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient from high organic to high aqueous to elute OPS.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Precursor ion (Q1): m/z for OPS (e.g., 184.0).

      • Product ion (Q3): Select a characteristic fragment ion (e.g., m/z 79.0 for [PO₃]⁻ or m/z 97.0 for [H₂PO₄]⁻).

    • Optimize instrumental parameters (e.g., capillary voltage, gas flows, collision energy) using the analytical standard.

4. Data Analysis:

  • Generate a standard curve using the analytical standard.

  • Quantify the amount of OPS in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Phosphoserine Phosphatase (PSPH) Activity Assay

This protocol is based on the colorimetric detection of inorganic phosphate released from O-Phospho-L-serine.

1. Materials and Reagents:

  • Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.4)

  • O-Phospho-L-serine substrate solution (e.g., 10 mM in assay buffer)

  • Enzyme preparation (cell lysate or purified PSPH)

  • Malachite Green reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a phosphate standard curve (0 to 50 µM) in the assay buffer.

  • In a 96-well plate, add 40 µL of assay buffer to each well.

  • Add 10 µL of the enzyme preparation to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the O-Phospho-L-serine substrate solution.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to the phosphate standard curve.

Protocol 3: Western Blot Analysis of Serine Biosynthesis Enzymes

This protocol outlines the general steps for detecting PHGDH, PSAT1, and PSPH proteins by Western blotting.

1. Materials and Reagents:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for PHGDH, PSAT1, and PSPH

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental_Workflow_OPS Sample Cell Culture or Tissue Sample Lysis Cell Lysis and Metabolite Extraction Sample->Lysis Protein_Assay Protein Quantification (for normalization) Lysis->Protein_Assay LCMS LC-MS/MS Analysis (Quantification of OPS) Lysis->LCMS Enzyme_Assay Enzymatic Activity Assays (PSAT1, PSPH) Lysis->Enzyme_Assay Western_Blot Western Blot (PHGDH, PSAT1, PSPH) Lysis->Western_Blot Data_Analysis Data Analysis and Integration Protein_Assay->Data_Analysis LCMS->Data_Analysis Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 3. General experimental workflow for studying OPS metabolism.

Conclusion

O-Phospho-L-serine is a multifaceted molecule with indispensable roles in central carbon metabolism and cellular signaling. Its position as an intermediate in the de novo serine biosynthesis pathway places it at the heart of anabolic processes crucial for cell growth and proliferation. The dysregulation of this pathway in diseases such as cancer highlights the therapeutic potential of targeting the enzymes that metabolize OPS. Furthermore, its function as a neuromodulator in the central nervous system opens new avenues for understanding and potentially treating neurological disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the complex and vital functions of O-Phospho-L-serine. Future studies focusing on the precise quantification of intracellular OPS pools in various cell types and disease states will be crucial for a more complete understanding of its regulatory roles.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of O-Phospho-L-serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of O-Phospho-L-serine-¹³C₃,¹⁵N, an isotopically labeled compound crucial for a range of applications in biomedical research and drug development. Its use as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics enables precise tracking and quantification of metabolic pathways. This document outlines the chemical synthesis, purification, and analytical characterization of this important molecule.

Synthetic Pathway

The synthesis of O-Phospho-L-serine-¹³C₃,¹⁵N originates from its isotopically labeled precursor, L-Serine-¹³C₃,¹⁵N. The core of the synthesis involves the selective phosphorylation of the hydroxyl group of the serine molecule. A common and effective method for this transformation is the use of a phosphorylating agent such as partially prehydrolyzed phosphorus oxychloride. To ensure the specific phosphorylation of the hydroxyl group, the amino and carboxyl functional groups of the L-Serine-¹³C₃,¹⁵N starting material must first be protected. Following the phosphorylation reaction, these protecting groups are removed to yield the final product.

Synthesis_Pathway L-Serine-¹³C₃,¹⁵N L-Serine-¹³C₃,¹⁵N Protected L-Serine-¹³C₃,¹⁵N Protected L-Serine-¹³C₃,¹⁵N L-Serine-¹³C₃,¹⁵N->Protected L-Serine-¹³C₃,¹⁵N Protection Phosphorylated Intermediate Phosphorylated Intermediate Protected L-Serine-¹³C₃,¹⁵N->Phosphorylated Intermediate Phosphorylation (e.g., POCl₃) O-Phospho-L-serine-¹³C₃,¹⁵N O-Phospho-L-serine-¹³C₃,¹⁵N Phosphorylated Intermediate->O-Phospho-L-serine-¹³C₃,¹⁵N Deprotection

Figure 1: General synthetic scheme for O-Phospho-L-serine-¹³C₃,¹⁵N.

Experimental Protocols

Protection of L-Serine-¹³C₃,¹⁵N

To prevent side reactions, the amino and carboxyl groups of L-Serine-¹³C₃,¹⁵N must be protected prior to phosphorylation. A variety of protecting group strategies can be employed. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the carboxyl group can be protected as an ester (e.g., methyl or benzyl (B1604629) ester).

General Protocol for Boc Protection of the Amino Group and Methyl Esterification of the Carboxyl Group:

  • Esterification: Suspend L-Serine-¹³C₃,¹⁵N in methanol. Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until the solid dissolves. Allow the reaction to stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Boc Protection: Dissolve the L-Serine-¹³C₃,¹⁵N methyl ester hydrochloride in a suitable solvent such as dichloromethane (B109758). Add a base, for example, triethylamine, to neutralize the hydrochloride. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir the reaction at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected L-Serine-¹³C₃,¹⁵N derivative.

Phosphorylation of Protected L-Serine-¹³C₃,¹⁵N

With the amino and carboxyl groups protected, the hydroxyl group can be selectively phosphorylated. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.

General Protocol for Phosphorylation:

  • Dissolve the protected L-Serine-¹³C₃,¹⁵N in a dry, aprotic solvent such as pyridine (B92270) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice-salt bath to approximately -15 to -20 °C.

  • Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a buffered aqueous solution.

  • Extract the phosphorylated product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Deprotection

The final step is the removal of the protecting groups to yield O-Phospho-L-serine-¹³C₃,¹⁵N. The deprotection conditions will depend on the specific protecting groups used.

General Protocol for Deprotection:

  • Boc and Methyl Ester Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the methyl ester can be hydrolyzed under basic conditions (e.g., lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water). A two-step deprotection is often necessary.

Purification

Purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts. Ion-exchange chromatography is a highly effective method for purifying O-Phospho-L-serine due to its charged nature.

General Protocol for Purification by Anion-Exchange Chromatography:

  • Dissolve the crude O-Phospho-L-serine-¹³C₃,¹⁵N in a suitable buffer at a pH where the molecule carries a net negative charge.

  • Load the solution onto an anion-exchange column (e.g., DEAE-Sepharose) that has been pre-equilibrated with the same buffer.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound O-Phospho-L-serine-¹³C₃,¹⁵N using a salt gradient (e.g., increasing concentration of NaCl) or by changing the pH of the elution buffer.

  • Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC, HPLC, or a phosphate (B84403) assay).

  • Combine the fractions containing the pure product and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

  • Lyophilize the purified solution to obtain O-Phospho-L-serine-¹³C₃,¹⁵N as a solid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start L-Serine-¹³C₃,¹⁵N Protection Protection of Amino and Carboxyl Groups Start->Protection Phosphorylation Phosphorylation of Hydroxyl Group Protection->Phosphorylation Deprotection Removal of Protecting Groups Phosphorylation->Deprotection Crude_Product Crude O-Phospho-L-serine-¹³C₃,¹⁵N Deprotection->Crude_Product Ion_Exchange Anion-Exchange Chromatography Crude_Product->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Pure O-Phospho-L-serine-¹³C₃,¹⁵N Lyophilization->Final_Product

Figure 2: General experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize key quantitative data for O-Phospho-L-serine. Please note that the NMR and mass spectrometry data provided are for the unlabeled compound and are expected to be very similar for the ¹³C₃,¹⁵N labeled analogue, with the primary difference being the mass-to-charge ratio in mass spectrometry.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula¹³C₃H₈¹⁵NO₆P
Molecular Weight189.08 g/mol
AppearanceWhite to off-white crystalline powder[1]
Melting Point~190 °C (decomposes)
SolubilitySoluble in water

Table 2: Nuclear Magnetic Resonance (NMR) Data (Unlabeled O-Phospho-L-serine in D₂O)

NucleusChemical Shift (δ) ppm
¹H4.17 (dd, 1H), 4.08 (dd, 1H), 3.95 (dd, 1H)
¹³C175.1, 65.3, 58.4
³¹P~0.9

Note: Chemical shifts are referenced to standard internal references and can vary slightly depending on the solvent and pH.

Table 3: Mass Spectrometry Data (Unlabeled O-Phospho-L-serine)

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Major Fragments (m/z)
ESI186.0184.088.0 (loss of H₃PO₄), 106.0 (loss of phosphate group and water)

Note: For O-Phospho-L-serine-¹³C₃,¹⁵N, the expected [M+H]⁺ would be at m/z 190.1 and [M-H]⁻ at m/z 188.1.

Conclusion

The synthesis of O-Phospho-L-serine-¹³C₃,¹⁵N is a multi-step process that requires careful control of reaction conditions and purification procedures. The key steps involve the protection of the starting L-Serine-¹³C₃,¹⁵N, selective phosphorylation of the hydroxyl group, and subsequent deprotection and purification. While a detailed, optimized protocol for the labeled compound is not widely published, the general methodologies presented in this guide provide a solid foundation for its synthesis in a research or manufacturing setting. The availability of this isotopically labeled standard is essential for advancing our understanding of cellular metabolism and for the development of new therapeutic agents.

References

The O-Phospho-L-serine Pathway: A Core Axis of Cellular Metabolism and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The O-Phospho-L-serine (OPS) pathway, also known as the phosphorylated pathway of serine biosynthesis, represents a critical metabolic route branching from glycolysis to produce the non-essential amino acid L-serine. This pathway is not merely a source of proteinogenic L-serine but also a central hub that fuels a diverse array of essential biosynthetic processes, including nucleotide, lipid, and one-carbon metabolism. Its heightened activity in proliferating cells, particularly in cancer, and its crucial role in neurological function have positioned it as a significant area of investigation for therapeutic intervention. This guide provides a comprehensive overview of the OPS pathway, its intermediates, the enzymes that catalyze its steps, and detailed experimental methodologies for its study.

The Core Pathway: Enzymes and Intermediates

The O-Phospho-L-serine pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine.[1][2][3]

  • 3-Phosphoglycerate Dehydrogenase (PHGDH): The first and rate-limiting step is the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), catalyzed by PHGDH.[1] This enzyme is a key regulatory node of the pathway.

  • Phosphoserine Aminotransferase (PSAT): In the second step, PSAT catalyzes the transamination of 3-PHP using glutamate (B1630785) as the amino donor, producing O-phospho-L-serine (OPS) and α-ketoglutarate.[4][5]

  • Phosphoserine Phosphatase (PSPH): The final and irreversible step is the dephosphorylation of OPS to yield L-serine, catalyzed by PSPH.[1][6]

The net reaction of the pathway is: 3-Phosphoglycerate + NAD+ + Glutamate + H₂O → L-Serine + NADH + H+ + α-Ketoglutarate + Pi

Pathway Intermediates:
  • 3-Phosphoglycerate (3-PG): An intermediate of glycolysis, directly linking serine biosynthesis to central carbon metabolism.

  • 3-Phosphohydroxypyruvate (3-PHP): The product of the PHGDH-catalyzed reaction.

  • O-Phospho-L-serine (OPS): The immediate precursor to L-serine and a key intermediate in the pathway.[7] It has also been identified as an agonist at group III metabotropic glutamate receptors.[7]

  • L-Serine: The final product of the pathway, a versatile molecule contributing to a multitude of cellular functions.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and intermediates of the O-Phospho-L-serine pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism/TissueSubstrateK_m_k_cat_k_cat_/K_m_ (M⁻¹s⁻¹)Reference
PHGDH Human3-Phosphoglycerate186.7 ± 16.1 µM--[8]
E. coli3-Phosphoglycerate---[9]
PSAT Human3-Phosphohydroxypyruvate4.0 ± 0.2 µM23.8 ± 1.2 s⁻¹5.9 x 10⁶[4]
HumanL-Glutamate1.8 ± 0.1 mM23.8 ± 1.2 s⁻¹1.3 x 10⁴[4]
Bovine3-Phosphohydroxypyruvate5 µM--[10]
BovineL-Glutamate1.2 mM--[10]
BovineO-Phospho-L-serine35 µM--[10]
Bovineα-Ketoglutarate0.8 mM--[10]
PSPH B. subtilisO-Phospho-L-serine0.116 mM6.9 s⁻¹5.9 x 10⁴[6]

Note: "-" indicates data not available in the cited sources.

Table 2: Intracellular Concentrations of Pathway Intermediates
IntermediateOrganism/Tissue/Cell LineConcentrationReference
L-SerineRabbit Liver (fed)~2.5 µmol/g wet wt[11]
O-Phospho-L-serineRabbit Liver (fed)0.81 µmol/g wet wt[11]
L-SerineS. cerevisiae (aerobic)~1.5 nmol/10⁸ cells[12]

Note: Concentrations can vary significantly depending on the metabolic state and cell type.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the O-Phospho-L-serine pathway.

Enzyme Activity Assays

This protocol is adapted from commercially available kits and measures the production of NADH at 450 nm.[13]

Materials:

  • PHGDH Assay Buffer (e.g., Tris-based buffer, pH 8.4)

  • 3-Phosphoglycerate (Substrate)

  • NAD+ (Cofactor)

  • PHGDH Developer (a probe that reacts with NADH to produce a colored product)

  • NADH Standard

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize 1-5 x 10⁶ cells in 100-200 µL of ice-cold PHGDH Assay Buffer.

    • For tissue lysates, homogenize 10-20 mg of tissue in 200-400 µL of ice-cold PHGDH Assay Buffer.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample.

  • NADH Standard Curve:

    • Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Reaction Setup:

    • Add 2-50 µL of sample to the desired wells.

    • For a positive control, add a known amount of purified PHGDH.

    • For a sample background control, prepare a parallel sample without the substrate.

    • Adjust the volume of all wells to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each sample and standard by mixing:

      • 48 µL PHGDH Assay Buffer

      • 2 µL PHGDH Substrate

      • 2 µL PHGDH Developer

      • 2 µL NAD+

  • Measurement:

    • Add 50 µL of the Reaction Mix to each well.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculation:

    • Calculate the change in absorbance (ΔA450) over a linear portion of the curve.

    • Use the NADH standard curve to convert the ΔA450 to the amount of NADH produced.

    • PHGDH Activity (nmol/min/mg) = (Amount of NADH produced / (reaction time x mg of protein in sample)).

This assay measures the formation of α-ketoglutarate, which can be coupled to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 3-Phosphohydroxypyruvate (Substrate)

  • L-Glutamate (Substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • NADH

  • Glutamate Dehydrogenase (coupling enzyme)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Assay Buffer

      • 3-Phosphohydroxypyruvate (e.g., 0.1-1 mM)

      • L-Glutamate (e.g., 1-10 mM)

      • PLP (e.g., 20 µM)

      • NADH (e.g., 0.2 mM)

      • Glutamate Dehydrogenase (e.g., 5-10 units/mL)

  • Initiate Reaction:

    • Add the cell/tissue lysate or purified PSAT enzyme to initiate the reaction.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C).

  • Calculation:

    • Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • The rate of NADH oxidation is equivalent to the rate of PSAT activity.

This discontinuous assay measures the release of inorganic phosphate (B84403) (Pi) from O-phospho-L-serine.[14]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • O-Phospho-L-serine (Substrate)

  • Malachite Green Reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate Standard solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixture:

      • Assay Buffer

      • O-Phospho-L-serine (e.g., 1-10 mM)

      • Cell/tissue lysate or purified PSPH enzyme

  • Incubation:

    • Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent will also react with the released Pi to form a colored complex.

    • Incubate at room temperature for 15-30 minutes for color development.

  • Measurement:

    • Transfer the reactions to a 96-well plate.

    • Measure the absorbance at a wavelength between 600-650 nm.

  • Calculation:

    • Prepare a standard curve using the Phosphate Standard solution.

    • Determine the amount of Pi released in the samples from the standard curve.

    • Calculate PSPH activity as nmol of Pi released per minute per mg of protein.

Quantification of Intermediates by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of O-Phospho-L-serine pathway intermediates.[15][16][17][18][19]

3.2.1. Metabolite Extraction [20][21][22]

Materials:

Procedure:

  • Quenching and Extraction:

    • For adherent cells, rapidly aspirate the culture medium and wash with ice-cold saline. Immediately add ice-cold 80% methanol to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the pellet in ice-cold 80% methanol.

    • For tissues, freeze-clamp the tissue in liquid nitrogen and grind it to a fine powder. Add ice-cold 80% methanol to the powder.

  • Homogenization and Centrifugation:

    • Vortex the samples vigorously and incubate on ice for 15-20 minutes.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Collection and Drying:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extracts completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

3.2.2. LC-MS Analysis

A detailed LC-MS protocol is highly dependent on the specific instrument and column used. However, a general workflow is provided below.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF)

General LC Method:

  • Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

General MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for phosphorylated intermediates.

  • Detection Mode: For targeted quantification, Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is highly specific and sensitive. For untargeted analysis, full scan mode on a high-resolution mass spectrometer is used.

  • Data Analysis: Use appropriate software to integrate peak areas and quantify metabolite concentrations based on a standard curve of authentic compounds.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the O-Phospho-L-serine pathway and a typical experimental workflow for its analysis.

The O-Phospho-L-serine Biosynthesis Pathway

O_Phospho_L_serine_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis O-Phospho-L-serine Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT Glutamate -> α-Ketoglutarate L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH H₂O -> Pi

Caption: The O-Phospho-L-serine biosynthesis pathway.

Experimental Workflow for Studying the O-Phospho-L-serine Pathway

Experimental_Workflow Biological_Sample Cells or Tissue Lysate_Preparation Homogenization & Centrifugation Biological_Sample->Lysate_Preparation Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Biological_Sample->Metabolite_Extraction Enzyme_Activity_Assay Enzyme Activity Assays (PHGDH, PSAT, PSPH) Lysate_Preparation->Enzyme_Activity_Assay Data_Analysis Data Analysis & Quantification Enzyme_Activity_Assay->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for pathway analysis.

Conclusion

The O-Phospho-L-serine pathway is a fundamental metabolic route with far-reaching implications for cellular physiology and disease. A thorough understanding of its regulation and the ability to accurately measure its enzymatic activities and intermediate concentrations are paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for investigating this critical pathway and exploring its potential as a therapeutic target in various pathological conditions. The continued development of advanced analytical techniques will undoubtedly further illuminate the intricate roles of the O-Phospho-L-serine pathway in health and disease.

References

The Biological Significance of Stable Isotope-Labeled Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled serine has emerged as an indispensable tool in modern biological research, offering unparalleled insights into cellular metabolism, protein dynamics, and the development of novel therapeutics. The substitution of atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H) allows for the precise tracing and quantification of serine's metabolic fate without perturbing the biological system. This technical guide provides a comprehensive overview of the core biological significance of stable isotope-labeled serine, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Metabolic Tracing with Stable Isotope-Labeled Serine

Serine is a central node in cellular metabolism, contributing to a wide array of biosynthetic and bioenergetic pathways. Stable isotope-labeled serine is instrumental in elucidating the flux through these pathways, particularly in the context of diseases like cancer, where metabolic reprogramming is a hallmark.

Elucidating One-Carbon Metabolism

One of serine's most critical roles is as the primary donor of one-carbon units to the folate and methionine cycles, collectively known as one-carbon metabolism.[1][2] These pathways are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for providing methyl groups for methylation reactions.[1][2]

By using serine labeled with stable isotopes such as ¹³C or ²H, researchers can track the flow of these one-carbon units through various metabolic pathways. For instance, [U-¹³C₃]serine or [2,3,3-²H₃]serine can be used to monitor the synthesis of labeled glycine (B1666218), formate (B1220265), and 5,10-methylene-tetrahydrofolate.[1][3] This allows for the quantification of the relative contributions of cytosolic and mitochondrial one-carbon metabolism.[4]

Contribution to Nucleotide and Amino Acid Synthesis

Stable isotope tracing has demonstrated that serine is a major contributor to the biosynthesis of purines and thymidylate in rapidly proliferating cells, including cancer cells.[5][6] The carbon backbone of serine is also a precursor for the synthesis of other amino acids, such as glycine and cysteine.

Role in Redox Homeostasis

Serine metabolism is intricately linked to cellular redox balance. The mitochondrial metabolism of serine to formate generates NADPH, a critical reducing equivalent for combating oxidative stress.[2][7] Stable isotope tracing with labeled serine can quantify the contribution of this pathway to the cellular NADPH pool, providing insights into how cancer cells maintain redox homeostasis under conditions of metabolic stress.[2][7]

Quantitative Data: Metabolic Flux Analysis with ¹³C-Labeled Serine

Metabolic Flux Analysis (MFA) using ¹³C-labeled serine allows for the precise quantification of the rates (fluxes) of metabolic reactions. This data is crucial for understanding how metabolic pathways are rewired in disease states.

Cell LineConditionLabeled Serine TracerKey Metabolic Flux MeasuredFlux Rate (relative to glucose uptake)Reference
A549 (Lung Cancer)Normoxia[U-¹³C₃]SerineSerine contribution to purine (B94841) synthesisHigh[5]
PC9 (Lung Cancer)Normoxia[U-¹³C₃]SerineSerine contribution to purine synthesisModerate[5]
Various Cancer Cell LinesNormoxia[U-¹³C₃]SerineSerine synthesis from glucoseVariable[6]
Glioblastoma CellsHypoxia[2,3,3-²H₃]SerineSerine contribution to NADPH productionIncreased[2]

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[8] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" (unlabeled) control population.[8] While arginine and lysine (B10760008) are most commonly used, labeled serine can be employed for specific applications, particularly when studying protein modifications or when arginine-to-proline conversion is a concern.

Measuring Protein Abundance and Turnover

By growing cells in media containing a "heavy" isotope of serine (e.g., ¹³C₃,¹⁵N-serine), all newly synthesized proteins will incorporate this labeled amino acid.[9] By comparing the mass spectra of peptides from the heavy and light cell populations, the relative abundance of thousands of proteins can be determined with high accuracy.[9] Furthermore, by performing pulse-chase experiments with labeled serine, the rates of protein synthesis and degradation (protein turnover) can be measured on a proteome-wide scale.[9][10]

Quantitative Data: Protein Half-Life Determined by Dynamic SILAC

Dynamic SILAC experiments, where cells are switched from "heavy" to "light" media (or vice versa), allow for the measurement of protein half-lives.

ProteinCell LineLabeled Amino AcidHalf-Life (hours)Reference
VariousHuman Fibroblasts"Heavy" Arginine/Lysine3 - 573[9]
VariousYeast"Light" LysineVaries[11]
VariousHuman Cells"Heavy" ArginineMean: 0.081 h⁻¹ (degradation rate)[12]

Note: While these examples use standard SILAC amino acids, the principle and methodology are directly applicable to serine-based SILAC experiments.

Drug Development and Discovery

Stable isotope-labeled serine, particularly deuterated serine, has significant applications in drug development, primarily through the kinetic isotope effect (KIE).

The Kinetic Isotope Effect and Deuterated Drugs

Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H).[3] This difference in bond strength can lead to a slower rate for reactions that involve the cleavage of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).[3][13][14] Medicinal chemists can leverage the KIE to improve the metabolic properties of drug candidates. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[3][14]

Deuterated D-Serine (B559539) in Neurological Disorders

D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and is a promising therapeutic target for neurological and psychiatric disorders. However, its clinical development has been hampered by dose-dependent nephrotoxicity, which is thought to be caused by its metabolism by the enzyme D-amino acid oxidase (DAAO) in the kidneys.[3]

Deuterating D-serine at the positions susceptible to DAAO-mediated metabolism slows down its degradation due to the KIE.[3] This leads to a significant reduction in the formation of toxic byproducts and an improved safety profile.[3] Preclinical studies have shown that deuterated D-serine retains its ability to activate the NMDA receptor while exhibiting reduced nephrotoxicity.[3]

Quantitative Data: Pharmacokinetics of D-Serine vs. Deuterated D-Serine

Pharmacokinetic studies in animal models demonstrate the improved metabolic stability of deuterated D-serine.

CompoundAnimal ModelT½ (Plasma)Key FindingReference
D-SerineWild-Type Mice1.2 hRapid clearance[15][16]
D-SerineDAAO Knockout Mice> 10 hDAAO is the primary route of clearance[15][16]
D-SerineRats108 ± 16 min (IV)Dose-dependent nephrotoxicity observed[17]
Deuterated D-SerinePreclinical ModelsLonger than D-SerineReduced nephrotoxicity due to the kinetic isotope effect[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments using stable isotope-labeled serine. Below are outlines for key experimental protocols.

Protocol for ¹³C-Metabolic Flux Analysis (MFA)
  • Cell Culture and Labeling: Culture cells in a defined medium. For the labeling experiment, switch the cells to a medium containing a known concentration of a ¹³C-labeled serine tracer (e.g., [U-¹³C₃]serine) and unlabeled other nutrients.[18][19]

  • Achieving Isotopic Steady State: Allow the cells to grow in the labeled medium for a sufficient time to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This is typically determined empirically by analyzing metabolite labeling at multiple time points.[18]

  • Metabolite Extraction: Harvest the cells and rapidly quench their metabolism. Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites in the pathways of interest.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[18][19] This allows for the calculation of the absolute or relative fluxes through the metabolic reactions.

Protocol for SILAC-based Proteomics
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural serine, while the other is grown in "heavy" medium where natural serine is replaced with a stable isotope-labeled version (e.g., ¹³C₃,¹⁵N-serine).[20][21]

  • Complete Incorporation: Ensure complete incorporation of the "heavy" amino acid by passaging the cells for at least five doublings in the "heavy" medium.[20][21]

  • Experimental Treatment: Apply the experimental perturbation to one of the cell populations.

  • Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.[20]

  • Protein Digestion and Fractionation: Digest the mixed protein sample into peptides using an enzyme like trypsin. The peptide mixture can be fractionated to reduce complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" versions of each peptide. The ratio of the intensities of the "heavy" to "light" peaks reflects the relative abundance of the protein in the two samples.[20]

Protocol for Deuterium Magnetic Resonance Spectroscopy (²H MRS) of Serine Metabolism
  • Animal Model Preparation: For in vivo studies, use an appropriate animal model (e.g., mouse model of glioblastoma).[1]

  • Administration of Deuterated Serine: Administer a sterile solution of deuterated serine (e.g., [2,3,3-²H₃]serine) to the animal via injection (e.g., intraperitoneal or intravenous).[3]

  • ²H MRS Data Acquisition: Acquire sequential ²H spectra and spectroscopic images over time using a high-field MRI scanner equipped for deuterium detection. This allows for the non-invasive monitoring of the metabolism of the deuterated serine and the appearance of its downstream metabolites.[1]

  • Metabolite Identification and Quantification: Analyze the resulting spectra to identify and quantify the signals from the deuterated serine and its metabolites (e.g., ²H-glycine, ²H-formate, and deuterated water).[1] The rate of appearance of these metabolites provides a measure of the metabolic flux.

Visualizations of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF One-Carbon Donation Glycine->Serine SHMT1/2 THF THF THF->Methylene_THF Methylene_THF->THF Glycine Cleavage System (mitochondria) Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD1/2 Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine Methionine Methylene_THF->Methionine Formate Formate Formyl_THF->Formate Purines Purine Synthesis Formyl_THF->Purines Formate->Formyl_THF SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM Homocysteine Homocysteine SAM->Homocysteine Methylation Reactions Homocysteine->Methionine MS

Caption: Serine's central role in one-carbon metabolism.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Culture 1: 'Light' Medium (e.g., ¹²C, ¹⁴N-Serine) Mix_Lysates Mix Cell Lysates 1:1 Ratio Light_Culture->Mix_Lysates Heavy_Culture Culture 2: 'Heavy' Medium (e.g., ¹³C, ¹⁵N-Serine) Heavy_Culture->Mix_Lysates Digest Protein Digestion (e.g., Trypsin) Mix_Lysates->Digest Fractionate Peptide Fractionation (Optional) Digest->Fractionate LC_MS LC-MS/MS Analysis Fractionate->LC_MS Data_Analysis Data Analysis: Identify & Quantify Peptide Pairs LC_MS->Data_Analysis

Caption: Experimental workflow for SILAC-based quantitative proteomics.

MFA_Workflow cluster_0 Experiment cluster_1 Measurement cluster_2 Computation Labeling Culture Cells with ¹³C-Labeled Serine Extraction Metabolite Extraction at Isotopic Steady State Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS MID Determine Mass Isotopomer Distributions (MIDs) LC_MS->MID Flux_Calculation Flux Calculation Software (e.g., INCA, Metran) MID->Flux_Calculation Model Metabolic Network Model Model->Flux_Calculation Flux_Map Quantitative Flux Map Flux_Calculation->Flux_Map

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

Stable isotope-labeled serine is a versatile and powerful tool that has revolutionized our understanding of cellular metabolism and protein dynamics. Its applications in metabolic tracing, quantitative proteomics, and drug development continue to expand, providing researchers, scientists, and drug development professionals with unprecedented opportunities to investigate complex biological systems and develop novel therapeutic strategies. This guide has provided an in-depth overview of the core biological significance of stable isotope-labeled serine, supported by quantitative data, detailed experimental protocols, and clear visualizations, to serve as a valuable resource for the scientific community.

References

O-Phospho-L-serine-13C3,15N supplier and catalog number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development. It covers supplier information, physicochemical properties, experimental applications, and its role in biological pathways.

Supplier and Catalog Information

O-Phospho-L-serine-¹³C₃,¹⁵N is a specialized chemical available from a select number of suppliers. The following table summarizes the available supplier and catalog information.

SupplierCatalog NumberCAS Number
MedChemExpressHY-15129S2734706-69-3
BOC SciencesBLP-0163402734706-69-3
Amaybio (Aladdin)Aladdin-O647670-500μg2734706-69-3

Physicochemical and Technical Data

The quantitative data for O-Phospho-L-serine-¹³C₃,¹⁵N is summarized below, providing key technical specifications.

PropertyValueSource
Molecular Formula ¹³C₃H₈¹⁵NO₆PMedChemExpress[1], BOC Sciences[]
Molecular Weight 189.04MedChemExpress[1], BOC Sciences[]
Purity (HPLC) 99.19%MedChemExpress[1]
Isotopic Enrichment 99.0%MedChemExpress[1]
Appearance Off-white to light yellow solidMedChemExpress[1]
Storage (Solid) 4°C, sealed, away from moistureMedChemExpress[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthMedChemExpress[1][3]

Biological Role and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the serine biosynthesis pathway and an active ligand for metabotropic glutamate (B1630785) receptors (mGluRs).[3]

Serine Biosynthesis Pathway

O-Phospho-L-serine is the immediate precursor to L-serine in one of the primary serine synthesis pathways.

G Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoglycerate->Phosphohydroxypyruvate 3-PG Dehydrogenase O-Phospho-L-serine O-Phospho-L-serine Phosphohydroxypyruvate->O-Phospho-L-serine Phosphoserine Aminotransferase L-Serine L-Serine O-Phospho-L-serine->L-Serine Phosphoserine Phosphatase G O-Phospho-L-serine Interaction with mGluRs cluster_group3 Group III mGluRs cluster_group1 Group I mGluR cluster_group2 Group II mGluR mGluR4 mGluR4 mGluR6 mGluR6 mGluR7 mGluR7 mGluR8 mGluR8 mGluR1 mGluR1 mGluR2 mGluR2 O-Phospho-L-serine O-Phospho-L-serine O-Phospho-L-serine->mGluR4 Agonist O-Phospho-L-serine->mGluR6 Agonist O-Phospho-L-serine->mGluR7 Agonist O-Phospho-L-serine->mGluR8 Agonist O-Phospho-L-serine->mGluR1 Weak Antagonist O-Phospho-L-serine->mGluR2 Potent Antagonist G Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike Spike with known concentration of O-Phospho-L-serine-¹³C₃,¹⁵N Sample->Spike Biological Sample (e.g., plasma, tissue homogenate) Extract Extract Spike->Extract Protein Precipitation & Metabolite Extraction Dry Dry Extract->Dry Supernatant Collection Reconstitute Reconstitute Dry->Reconstitute Inject Inject Reconstitute->Inject Reconstitute in appropriate solvent Separate Separate Inject->Separate Inject onto LC system Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Chromatographic Separation Integrate Integrate Detect->Integrate Monitor transitions for both labeled and unlabeled analyte Quantify Calculate analyte concentration based on the peak area ratio of unlabeled to labeled standard Integrate->Quantify Peak Integration

References

An In-depth Technical Guide to Understanding Mass Shift in ¹³C₃,¹⁵N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of stable isotope-labeled compounds, specifically those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). A core focus is placed on understanding the resulting mass shift in mass spectrometry-based analyses, a cornerstone of modern quantitative proteomics and metabolic flux analysis.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes.[1][2] In the context of ¹³C and ¹⁵N labeling, naturally abundant ¹²C (approximately 98.9%) and ¹⁴N (approximately 99.6%) are replaced with ¹³C and ¹⁵N, respectively.[] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass.[2][] This predictable mass difference, or "mass shift," is the fundamental principle that allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[][4]

The magnitude of the mass shift is directly proportional to the number of heavy isotopes incorporated into the molecule. Each ¹³C atom adds approximately 1 Dalton (Da) to the mass of the molecule, and each ¹⁵N atom also adds approximately 1 Da.[][4] Dual labeling with both ¹³C and ¹⁵N can produce larger mass shifts, which is advantageous for separating the isotopic envelopes of labeled and unlabeled compounds in complex samples and improving the accuracy of quantification.[][4]

Applications in Research and Drug Development

The use of ¹³C and ¹⁵N labeled compounds is integral to several advanced analytical techniques:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of proteins.[1][4] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard amino acids, while another is grown in a "heavy" medium containing amino acids labeled with ¹³C and/or ¹⁵N (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[1][] The two cell populations are then combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[4]

  • Metabolic Flux Analysis (MFA): MFA is used to study the rates of metabolic reactions within a biological system.[1][2][5] Cells are cultured with a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.[1][] The labeled carbon atoms are incorporated into various metabolites as they move through the metabolic pathways. By analyzing the mass isotopomer distributions of these metabolites using MS, researchers can deduce the flow of carbon and quantify the fluxes through different pathways.[1] ¹⁵N labeling can be used in a similar manner to trace nitrogen metabolism.[2]

  • Protein Structure Determination: While not the primary focus of this guide, it is worth noting that ¹³C and ¹⁵N labeling are essential for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics.[1][][5]

  • Drug Metabolism and Metabolite Identification: Stable isotope labeling is a critical tool in drug development for identifying and tracking drug metabolites.[2][6] By synthesizing a drug candidate with ¹³C or ¹⁵N labels, researchers can more easily distinguish drug-related compounds from endogenous molecules in complex biological matrices.[2]

Data Presentation: Quantitative Mass Shifts

The mass shift for a given labeled compound is determined by the number of ¹³C and ¹⁵N atoms incorporated. The following table summarizes the theoretical mass shifts for some commonly used labeled amino acids in proteomics research.

Labeled Amino AcidIsotopic CompositionNumber of ¹³C AtomsNumber of ¹⁵N AtomsTheoretical Mass Shift (Da)Common Application(s)
Alanine-³C₃¹³C₃303Peptide Synthesis for Targeted Proteomics
Arginine-¹³C₆¹³C₆606SILAC
Arginine-¹³C₆,¹⁵N₄¹³C₆,¹⁵N₄6410SILAC (Triple Labeling)[1]
Lysine-¹³C₆¹³C₆606SILAC
Lysine-¹³C₆,¹⁵N₂¹³C₆,¹⁵N₂628SILAC (Triple Labeling)[1]
Proline-¹³C₅,¹⁵N₁¹³C₅,¹⁵N₁516Metabolic Flux Analysis
Glutamine-¹³C₅,¹⁵N₂¹³C₅,¹⁵N₂527Metabolic Flux Analysis

Experimental Protocols

Detailed Methodology for SILAC-based Quantitative Proteomics

This protocol outlines a general workflow for a quantitative proteomics experiment using SILAC.

1. Cell Culture and Metabolic Labeling:

  • Culture two populations of cells in parallel.
  • For the "light" population, use a standard SILAC medium deficient in L-lysine and L-arginine, supplemented with natural abundance ("light") L-lysine and L-arginine.[4]
  • For the "heavy" population, use the same base medium supplemented with the corresponding "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[1]
  • Ensure cells undergo a sufficient number of doublings (typically at least five to six) to achieve complete incorporation (>97%) of the labeled amino acids.[1] This can be verified by a preliminary mass spectrometry analysis.[1]

2. Experimental Treatment:

  • Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while maintaining the other as a control.[1]

3. Sample Harvesting and Lysis:

  • Harvest both the "light" and "heavy" cell populations separately.
  • Lyse the cells using an appropriate lysis buffer to extract the proteins.[1]
  • Determine the protein concentration of each lysate using a standard protein assay.[1]

4. Protein Mixing and Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.[1]
  • Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).[7]
  • Digest the combined protein mixture into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the vast majority of the resulting peptides (with the exception of the C-terminal peptide of the protein) will contain a labeled amino acid.[1][4]

5. LC-MS/MS Analysis:

  • Separate the resulting peptide mixture using liquid chromatography (LC).[4] A typical setup involves a reversed-phase column and a gradient of increasing organic solvent to elute the peptides.
  • Analyze the eluting peptides using tandem mass spectrometry (MS/MS).[1][4]
  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[4]
  • MS1 Scan: A high-resolution full scan is performed to detect the "light" and "heavy" peptide pairs.[4]
  • MS2 Scan: The most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., using Higher-energy C-trap Dissociation - HCD), and the resulting fragment ions are analyzed to determine the peptide sequence.[4]

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to process the raw MS data.[1]
  • The software will identify the peptides by matching the MS2 spectra to a protein sequence database.
  • For each identified peptide, the software will locate the corresponding "light" and "heavy" isotopic envelopes in the MS1 scans and calculate the ratio of their intensities.[1]
  • The peptide ratios are then aggregated to determine the relative abundance of the proteins from which they originated.

Mandatory Visualizations

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Cell Population 1 (Light Medium) Control Control Condition Light_Culture->Control Heavy_Culture Cell Population 2 (Heavy Medium) Treatment Drug Treatment Heavy_Culture->Treatment Harvest_Lysis Harvest & Lyse Cells Control->Harvest_Lysis Treatment->Harvest_Lysis Mix_Proteins Mix Equal Protein Amounts Harvest_Lysis->Mix_Proteins Digestion Protein Digestion (Trypsin) Mix_Proteins->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

MFA_Workflow Start Define Metabolic Network & Select Labeled Substrate Cell_Culture Culture Cells with ¹³C-Labeled Substrate Start->Cell_Culture Metabolism_Quench Rapidly Quench Metabolism & Harvest Cells Cell_Culture->Metabolism_Quench Extraction Extract Metabolites Metabolism_Quench->Extraction Derivatization Derivatize for GC-MS (if necessary) Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis MID_Determination Determine Mass Isotopomer Distributions (MIDs) MS_Analysis->MID_Determination Flux_Estimation Flux Estimation using Stoichiometric Model MID_Determination->Flux_Estimation Result Quantitative Map of Metabolic Fluxes Flux_Estimation->Result

Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis (MFA) experiment.

References

O-Phospho-L-serine: A Pivotal Precursor in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a phosphorylated amino acid that holds a central position in cellular metabolism. Beyond its fundamental role as an intermediate in the biosynthesis of L-serine, OPS serves as a critical precursor for a variety of essential biomolecules, including amino acids, nucleotides, and complex lipids. Furthermore, emerging research has highlighted its function as a signaling molecule, modulating neuronal activity through its interaction with specific receptors. This technical guide provides a comprehensive overview of the biosynthesis pathways originating from O-Phospho-L-serine, detailed experimental protocols for studying the enzymes involved, and a summary of its role in cellular signaling. The quantitative data presented herein are compiled into structured tables for ease of comparison, and all described pathways and workflows are visualized using diagrams to facilitate understanding.

O-Phospho-L-serine in the Phosphorylated Pathway of L-Serine Biosynthesis

The primary route for de novo L-serine synthesis in many organisms, including humans, is the phosphorylated pathway, which occurs in the cytoplasm. This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into L-serine through three enzymatic steps, with O-Phospho-L-serine being the key intermediate.

The three enzymes involved in this pathway are:

  • 3-Phosphoglycerate Dehydrogenase (PHGDH) : Catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the rate-limiting step of the pathway.[1][2]

  • Phosphoserine Aminotransferase (PSAT) : Catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to form O-Phospho-L-serine and α-ketoglutarate.[3][4]

  • Phosphoserine Phosphatase (PSP) : Catalyzes the final step, the hydrolysis of O-Phospho-L-serine to L-serine and inorganic phosphate (B84403).[5][6]

Phosphorylated Pathway of L-Serine Biosynthesis cluster_glycolysis From Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH + H+ O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT Glutamate -> α-Ketoglutarate L-Serine L-Serine O-Phospho-L-serine->L-Serine PSP H2O -> Pi

Phosphorylated Pathway of L-Serine Biosynthesis

O-Phospho-L-serine as a Precursor to Cysteine

In some organisms, particularly certain bacteria and archaea, O-Phospho-L-serine serves as the direct precursor for cysteine biosynthesis, bypassing the more common pathway that utilizes O-acetyl-L-serine.[7] This alternative pathway is catalyzed by O-phosphoserine sulfhydrylase , an enzyme that belongs to the cysteine synthase family. This enzyme catalyzes the replacement of the phosphate group of OPS with sulfide (B99878) (S²⁻) to form L-cysteine.[7][8]

The specificity of certain cysteine synthases for O-Phospho-L-serine over O-acetyl-L-serine highlights the metabolic diversity across different species.[7]

Cysteine Biosynthesis from O-Phospho-L-serine O-Phospho-L-serine O-Phospho-L-serine L-Cysteine L-Cysteine O-Phospho-L-serine->L-Cysteine O-phosphoserine sulfhydrylase (Cysteine Synthase) + H2O -> Pi Sulfide Sulfide Sulfide->L-Cysteine

Cysteine Biosynthesis from O-Phospho-L-serine

Other Biosynthetic Roles of O-Phospho-L-serine

Beyond L-serine and cysteine, the metabolic flux through O-Phospho-L-serine contributes to other crucial biosynthetic pathways:

  • Nucleotide Biosynthesis: The L-serine derived from OPS is a major source of one-carbon units for the synthesis of purines and thymidylate.[9]

  • Sphingolipid and Phospholipid Biosynthesis: L-serine is a precursor for the synthesis of sphingolipids and phospholipids, such as phosphatidylserine.[9][10][11]

Quantitative Data on Key Enzymes

The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of O-Phospho-L-serine. These values can vary depending on the organism, isoenzyme, and experimental conditions.

EnzymeOrganism/SourceSubstrateKmVmax or kcatReference(s)
3-Phosphoglycerate Dehydrogenase (PHGDH) Human3-Phosphoglycerate186.7 ± 16.1 µM-[12]
Human3-Phosphoglycerate0.26 mM1.5 s⁻¹[13]
M. tuberculosis3-Phosphoglycerate--[8]
Phosphoserine Aminotransferase (PSAT) Human3-Phosphohydroxypyruvate5 µM-[14]
HumanL-Glutamate1.2 mM-[14]
Human (mutant)O-Phospho-L-serine5 µM15% of wild-type[6]
Bovine Liver3-Phosphohydroxypyruvate--[3]
Phosphoserine Phosphatase (PSP) Human BrainO-Phospho-L-serine3.6 x 10⁻⁵ M-[15]
Human BrainO-Phospho-D-serine1 x 10⁻⁴ M-[15]
Diverse SpeciesO-Phospho-L-serine0.008 mM - 9.6 mM-[5]
O-phosphoserine sulfhydrylase (Cysteine Synthase) M. tuberculosisO-Phospho-L-serine-560-fold > O-acetyl-L-serine[7]
A. pernixO-Phospho-L-serine--[8]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in O-Phospho-L-serine metabolism are provided below.

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

This assay measures the production of NADH, which reduces a probe to generate a colorimetric signal.[3]

Materials:

  • PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 3-Phosphoglycerate (substrate)

  • NAD⁺ (cofactor)

  • Developer solution containing a probe (e.g., WST-1) and a diaphorase

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare a reaction mix containing PHGDH Assay Buffer, 3-Phosphoglycerate, NAD⁺, and the developer solution.

  • Add the enzyme sample (e.g., cell lysate or purified enzyme) to the wells of the 96-well plate.

  • Initiate the reaction by adding the reaction mix to the wells.

  • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).

  • The rate of change in absorbance is proportional to the PHGDH activity.

  • A standard curve using known concentrations of NADH should be prepared to quantify the enzyme activity.

PHGDH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reaction Mix\n(Buffer, 3-PG, NAD+, Developer) Prepare Reaction Mix (Buffer, 3-PG, NAD+, Developer) Add Enzyme Sample Add Enzyme Sample Prepare Reaction Mix\n(Buffer, 3-PG, NAD+, Developer)->Add Enzyme Sample Initiate Reaction Initiate Reaction Add Enzyme Sample->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Measure Absorbance at 450 nm (Kinetic) Measure Absorbance at 450 nm (Kinetic) Incubate at 37°C->Measure Absorbance at 450 nm (Kinetic) Calculate Activity Calculate Activity Measure Absorbance at 450 nm (Kinetic)->Calculate Activity PSP Assay Workflow cluster_reaction Reaction cluster_detection Detection Combine Buffer, OPS, and Enzyme Combine Buffer, OPS, and Enzyme Incubate at 37°C Incubate at 37°C Combine Buffer, OPS, and Enzyme->Incubate at 37°C Stop reaction with Malachite Green Reagent Stop reaction with Malachite Green Reagent Incubate at 37°C->Stop reaction with Malachite Green Reagent Incubate for color development Incubate for color development Stop reaction with Malachite Green Reagent->Incubate for color development Measure Absorbance (~630 nm) Measure Absorbance (~630 nm) Incubate for color development->Measure Absorbance (~630 nm) Quantify Pi released Quantify Pi released Measure Absorbance (~630 nm)->Quantify Pi released O-Phospho-L-serine Signaling Pathway O-Phospho-L-serine O-Phospho-L-serine mGluR4 mGluR4 O-Phospho-L-serine->mGluR4 binds Gi/o Gi/o mGluR4->Gi/o activates Gli-1 Gli-1 mGluR4->Gli-1 inhibits Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits PLC Phospholipase C Gi/o->PLC activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKC Protein Kinase C PLC->PKC activates Cell Proliferation Cell Proliferation Gli-1->Cell Proliferation inhibits Apoptosis Apoptosis Gli-1->Apoptosis promotes

References

A Technical Guide to the Natural Abundance of O-Phospho-L-serine Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural isotopic abundance of O-Phospho-L-serine, a critical phosphoamino acid involved in numerous biochemical and signaling pathways. Understanding the baseline isotopic distribution is fundamental for researchers employing isotopic labeling in metabolic flux analysis, quantitative proteomics, and drug development studies. This document outlines the natural abundance of the constituent elements, details experimental protocols for isotopic analysis, and visualizes a key signaling pathway in which O-Phospho-L-serine participates.

Data Presentation: Natural Isotopic Abundance

O-Phospho-L-serine, with a molecular formula of C₃H₈NO₆P[1][2][3][4][5], is composed of carbon, hydrogen, nitrogen, oxygen, and phosphorus. The natural abundance of the stable isotopes of these elements dictates the isotopic distribution of the O-Phospho-L-serine molecule. The following tables summarize the natural abundances of the stable isotopes for each constituent element.

Table 1: Natural Abundance of Stable Isotopes of Carbon

IsotopeNatural Abundance (%)
¹²C98.9
¹³C1.1

Source:[6][7]

Table 2: Natural Abundance of Stable Isotopes of Hydrogen

IsotopeNatural Abundance (%)
¹H99.98
²H0.02

Source:[8][9][10]

Table 3: Natural Abundance of Stable Isotopes of Nitrogen

IsotopeNatural Abundance (%)
¹⁴N99.62
¹⁵N0.38

Source:[11][12]

Table 4: Natural Abundance of Stable Isotopes of Oxygen

IsotopeNatural Abundance (%)
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source:[13][14][15]

Table 5: Natural Abundance of Stable Isotopes of Phosphorus

IsotopeNatural Abundance (%)
³¹P100

Source:[16][17]

Experimental Protocols: Determination of Isotopic Abundance

The determination of the natural isotopic abundance of O-Phospho-L-serine is typically achieved through mass spectrometry coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). The following provides a generalized, detailed methodology for such an analysis.

Methodology: Isotopic Analysis of O-Phospho-L-serine via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for determining the isotopic abundance of O-Phospho-L-serine.

1. Sample Preparation and Hydrolysis:

  • For protein-bound phosphoserine, acid hydrolysis is required to liberate the individual amino acids.[14]

  • A common method involves incubating the sample in 6 M hydrochloric acid (HCl) at 110-150°C for 24 hours.[6][14]

  • Following hydrolysis, the sample is dried, typically under a stream of nitrogen or using a vacuum concentrator, to remove the acid.[6][14]

2. Derivatization:

  • Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC analysis.[6]

  • A two-step derivatization is often employed. First, the carboxyl group is esterified, for example, by heating with 2 M HCl in methanol (B129727) at 80°C for 60 minutes.[13]

  • Second, the amino and hydroxyl groups are acylated. A common reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which is added to the dried hydrolysate and incubated at 60°C for 60 minutes.[6]

3. Gas Chromatography (GC) Separation:

  • The derivatized sample is injected into a gas chromatograph.[6]

  • A non-polar capillary column, such as a SPB-1, is typically used to separate the derivatized amino acids.[6]

  • The oven temperature is programmed to ramp from an initial temperature (e.g., 150°C) to a final temperature (e.g., 280°C) to elute the different amino acids.[6]

4. Mass Spectrometry (MS) Analysis:

  • As the separated amino acids elute from the GC column, they enter the mass spectrometer.

  • Electron impact (EI) ionization is a common method used to fragment the molecules.[6]

  • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • The relative abundances of the different isotopic peaks for the O-Phospho-L-serine derivative are measured to determine the natural isotopic distribution.

Mandatory Visualization: Signaling Pathway

O-Phospho-L-serine is an agonist for the group III metabotropic glutamate (B1630785) receptors, including mGluR4.[1][10][13] The activation of mGluR4 is involved in the modulation of synaptic transmission. The following diagram illustrates a simplified signaling pathway initiated by the binding of an agonist like O-Phospho-L-serine to mGluR4.

mGluR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist O-Phospho-L-serine mGluR4 mGluR4 Agonist->mGluR4 Binds to G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets Leading to

Caption: O-Phospho-L-serine activation of the mGluR4 signaling pathway.

References

In-Depth Technical Guide: Storage and Stability of O-Phospho-L-serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of O-Phospho-L-serine-¹³C₃,¹⁵N. This isotopically labeled compound is a critical tool in metabolic research, proteomics, and drug development, making a thorough understanding of its stability paramount for data integrity and experimental reproducibility.

Introduction

O-Phospho-L-serine-¹³C₃,¹⁵N is a stable, non-radioactive isotopically labeled analog of the endogenous metabolite O-Phospho-L-serine. It serves as an internal standard in mass spectrometry-based quantification, a tracer in metabolic flux analysis, and a probe in nuclear magnetic resonance (NMR) studies. The integrity of this molecule is crucial for its application. The primary stability concern for O-Phospho-L-serine is the hydrolysis of the phosphoester bond, which yields L-serine and inorganic phosphate. This degradation can be influenced by temperature, pH, and moisture.

Recommended Storage Conditions

To ensure the long-term stability of O-Phospho-L-serine-¹³C₃,¹⁵N, it is imperative to adhere to appropriate storage conditions. The following recommendations are based on information from various suppliers and best practices for handling phosphorylated amino acids.

Table 1: Recommended Storage Conditions for O-Phospho-L-serine-¹³C₃,¹⁵N

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder) -20°CUp to 3 yearsThe compound is known to be hygroscopic. Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption. Protect from light.
4°CUp to 2 yearsSuitable for shorter-term storage. The same considerations regarding moisture and light apply.
In Solvent (Aqueous Solution) -80°CUp to 1 yearUse purified water (e.g., HPLC-grade). If preparing a stock solution, it is advisable to filter-sterilize it (0.22 µm filter) before storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-20°CUp to 1 monthSuitable for short-term storage of solutions. The risk of degradation is higher than at -80°C. Avoid repeated freeze-thaw cycles.

Stability and Degradation Pathway

The principal degradation pathway for O-Phospho-L-serine is the hydrolysis of the phosphoester bond. This reaction is catalyzed by phosphatases in biological systems and can occur chemically under certain conditions, particularly in aqueous solutions and at non-neutral pH.

G OPS O-Phospho-L-serine-¹³C₃,¹⁵N Ser L-Serine-¹³C₃,¹⁵N OPS->Ser Hydrolysis H2O Water (H₂O) H2O->Ser Pi Inorganic Phosphate G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_report Reporting start Obtain 3 Batches of O-Phospho-L-serine-¹³C₃,¹⁵N prep_solid Prepare Solid Samples in Vials start->prep_solid prep_sol Prepare Aqueous Solution Samples start->prep_sol long_term Long-Term Study (e.g., -20°C/ambient humidity, 4°C/ambient humidity) prep_solid->long_term Place samples in chambers accelerated Accelerated Study (e.g., 40°C/75% RH) prep_solid->accelerated Place samples in chambers photostability Photostability Study (ICH Q1B guidelines) prep_solid->photostability Place samples in chambers prep_sol->long_term Place samples in chambers prep_sol->accelerated Place samples in chambers sampling Sample at Time Points (0, 3, 6, 9, 12, 24, 36 months) long_term->sampling accelerated->sampling photostability->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis quant Quantify Purity and Degradants analysis->quant data_analysis Data Analysis and Interpretation quant->data_analysis report Generate Stability Report data_analysis->report

A Technical Guide to O-Phospho-L-serine-13C3,15N: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of the isotopically labeled compound, O-Phospho-L-serine-13C3,15N. This stable isotope-labeled analog is a critical tool in various research applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays.

Introduction to O-Phospho-L-serine

O-Phospho-L-serine is a naturally occurring phosphorylated amino acid that serves as an intermediate in the biosynthesis of serine and other metabolites. In neuroscience, it is recognized as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs)[1]. The isotopically labeled version, this compound, incorporates three heavy carbon-13 isotopes and one heavy nitrogen-15 (B135050) isotope. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound in biological samples without altering its fundamental chemical properties[2].

Molecular Formula

The molecular formula for both the standard (unlabeled) and isotopically labeled O-Phospho-L-serine are presented below. The incorporation of heavy isotopes does not change the elemental composition but is explicitly denoted in the formula for the labeled compound.

CompoundMolecular Formula
O-Phospho-L-serineC₃H₈NO₆P
O-Phospho-L-serine-¹³C₃,¹⁵N¹³C₃H₈¹⁵NO₆P

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the precise masses of the specific isotopes are used in the calculation.

Atomic Masses of Relevant Isotopes

The calculation of the molecular weight requires the precise atomic masses of the constituent isotopes.

IsotopeAtomic Mass (Da)
¹H1.00782
¹²C12.00000
¹³C13.00335
¹⁴N14.00307
¹⁵N15.00010
¹⁶O15.99491
³¹P30.97376

The atomic masses are based on available scientific data[3][4].

Calculation of Molecular Weights

The molecular weight for both the unlabeled and labeled O-Phospho-L-serine is calculated as follows:

Standard O-Phospho-L-serine (C₃H₈NO₆P):

  • (3 × 12.00000) + (8 × 1.00782) + (1 × 14.00307) + (6 × 15.99491) + (1 × 30.97376) = 185.00889 Da

O-Phospho-L-serine-¹³C₃,¹⁵N:

  • (3 × 13.00335) + (8 × 1.00782) + (1 × 15.00010) + (6 × 15.99491) + (1 × 30.97376) = 189.04298 Da

Summary of Molecular Properties
PropertyO-Phospho-L-serineO-Phospho-L-serine-¹³C₃,¹⁵N
Molecular Formula C₃H₈NO₆P[5]¹³C₃H₈¹⁵NO₆P[]
Average Molecular Weight ~185.07 g/mol ~189.04 g/mol []
Monoisotopic Mass 185.00889 Da189.04298 Da

Experimental Protocols: Mass Spectrometry

The molecular weight and confirmation of isotopic enrichment of this compound are experimentally determined using mass spectrometry (MS).

Methodology: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For isotopically labeled compounds, high-resolution mass spectrometry is employed to accurately determine the mass of the molecule and confirm the incorporation of the heavy isotopes. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then accelerated and separated in a mass analyzer. The detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the labeled compound will be shifted by approximately 4 Da compared to the unlabeled compound, confirming successful labeling. The precise mass measurement allows for the verification of the elemental composition. This technique is crucial for quality control in the synthesis of isotopically labeled standards and for their application in quantitative studies[7][8][9].

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, with the isotopically labeled atoms highlighted.

References

Methodological & Application

Application Notes and Protocols for the Use of O-Phospho-L-serine-¹³C₃,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of O-Phospho-L-serine in biological samples using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard. This stable isotope-labeled compound is an invaluable tool for researchers in metabolomics, proteomics, and drug development, enabling accurate quantification by correcting for variability in sample preparation and mass spectrometric analysis.[1][2]

Introduction to O-Phospho-L-serine and its Isotopic Analog

O-Phospho-L-serine is a key intermediate metabolite in the biosynthesis of L-serine, an amino acid crucial for protein synthesis and a precursor for numerous other essential biomolecules.[3][4] The phosphorylated pathway of serine biosynthesis is a fundamental metabolic route in many organisms.[4] Beyond its metabolic role, O-Phospho-L-serine also functions as an agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), suggesting its involvement in neurological signaling pathways.[2][3][5][6]

O-Phospho-L-serine-¹³C₃,¹⁵N is a stable isotope-labeled version of O-Phospho-L-serine. The incorporation of three ¹³C atoms and one ¹⁵N atom results in a mass shift that allows it to be distinguished from the endogenous (light) analyte by a mass spectrometer. Since it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. This makes it an ideal internal standard for accurate quantification using isotope dilution mass spectrometry.[7][8][9]

Applications

The quantitative analysis of O-Phospho-L-serine is critical in various research areas:

  • Metabolic Studies: To investigate the flux and regulation of the serine biosynthesis pathway in health and disease, including cancer metabolism where this pathway is often upregulated.[4]

  • Neuroscience: To explore the role of O-Phospho-L-serine as a potential neuromodulator acting on metabotropic glutamate receptors.[2][3][5][6][10]

  • Drug Development: To assess the effects of drug candidates on serine metabolism or neurological pathways involving mGluRs.

  • Biomarker Discovery: To identify and validate O-Phospho-L-serine as a potential biomarker for metabolic or neurological disorders.[8][9]

Experimental Workflow Overview

A typical workflow for the quantification of O-Phospho-L-serine using its stable isotope-labeled internal standard involves several key steps: sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Cell Lysate, CSF) Spiking Spiking with O-Phospho-L-serine-¹³C₃,¹⁵N Sample_Collection->Spiking Add IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase or HILIC) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the quantification of O-Phospho-L-serine.

Detailed Experimental Protocols

The following protocols provide a starting point for developing a validated quantitative assay. Optimization may be required for specific sample types and instrumentation.

Preparation of Stock Solutions and Calibration Standards
  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of O-Phospho-L-serine-¹³C₃,¹⁵N in LC-MS grade water. Store at -20°C. From this, prepare a working solution (e.g., 1 µg/mL) by diluting with the initial mobile phase.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1 mg/mL stock solution of unlabeled O-Phospho-L-serine in LC-MS grade water. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer mimicking the biological sample) to achieve a concentration range that covers the expected endogenous levels (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation Protocol (Example for Plasma)
  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample, add a fixed amount of the internal standard working solution (e.g., 10 µL of 1 µg/mL O-Phospho-L-serine-¹³C₃,¹⁵N). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) (containing 0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and centrifuge to pellet any insoluble debris.

  • Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. For highly polar analytes like O-Phospho-L-serine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, hold for a period, then ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phosphorylated compounds, though positive mode should also be evaluated.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for O-Phospho-L-serine and its stable isotope-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer. The following are hypothetical transitions based on the structure of the molecule:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
O-Phospho-L-serine184.096.9 (H₂PO₄⁻)Negative
O-Phospho-L-serine186.188.0Positive
O-Phospho-L-serine-¹³C₃,¹⁵N188.096.9 (H₂PO₄⁻)Negative
O-Phospho-L-serine-¹³C₃,¹⁵N190.191.0Positive

Note: The user must optimize these transitions on their specific instrument.

Quantitative Data and Method Validation

A validated method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. The following table represents typical validation parameters for such an assay.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Calibration Range To be determined based on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)± 8%
Matrix Effect CV of IS-normalized matrix factor < 15%< 10%
Recovery Consistent, precise, and reproducible> 85%

Signaling Pathway and Biological Context

O-Phospho-L-serine is a key node in the serine biosynthesis pathway, which is coupled to glycolysis. Its quantification can provide insights into the metabolic state of cells.

Serine Biosynthesis Pathway Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH PHP 3-Phosphohydroxypyruvate PHGDH->PHP PSAT1 PSAT1 PHP->PSAT1 P_Ser O-Phospho-L-serine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine L-Serine PSPH->Serine Downstream Downstream Metabolism (e.g., Nucleotides, Cysteine) Serine->Downstream

Caption: The phosphorylated pathway of L-serine biosynthesis.

Furthermore, as an agonist of group III mGluRs, extracellular O-Phospho-L-serine can modulate neuronal activity. These receptors are G-protein coupled receptors that can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mGluR Signaling P_Ser O-Phospho-L-serine mGluR Group III mGluR P_Ser->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream

Caption: Simplified signaling pathway of O-Phospho-L-serine via group III mGluRs.

By providing a robust and accurate method for the quantification of O-Phospho-L-serine, the use of O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard will facilitate a deeper understanding of its roles in both metabolism and cellular signaling.

References

Application Notes and Protocols for Metabolic Flux Analysis using O-Phospho-L-serine-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within cells. Stable isotope tracers, such as O-Phospho-L-serine-13C3,15N, provide a powerful tool to track the fate of specific atoms through metabolic reactions, offering a quantitative understanding of cellular metabolism. O-Phospho-L-serine is a key intermediate in the phosphorylated pathway of serine biosynthesis, and its labeled form can be used to probe the flux through serine and downstream metabolic pathways.[1][2][3] Serine is a central metabolite, contributing to a wide array of cellular functions including protein synthesis, nucleotide biosynthesis, and the generation of glutathione.[1][4][5] Dysregulation of serine metabolism has been implicated in various diseases, notably cancer, making the study of its metabolic flux of significant interest in drug development.[5][6][7][8]

This application note provides a detailed protocol for conducting metabolic flux analysis using this compound as a tracer. The protocol covers cell culture, stable isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), along with data interpretation.

Signaling Pathway

The provided diagram illustrates the central role of O-Phospho-L-serine in cellular metabolism. Exogenously supplied this compound is transported into the cell and is dephosphorylated by Phosphoserine Phosphatase (PSPH) to yield L-serine labeled with 13C and 15N.[1][9] This labeled serine then enters various biosynthetic pathways. The carbon backbone (13C) can be traced into downstream metabolites such as glycine (B1666218), cysteine, and components of the one-carbon metabolism, which is crucial for nucleotide synthesis. The nitrogen atom (15N) can be traced into other amino acids through transamination reactions.

cluster_extracellular Extracellular cluster_intracellular Intracellular OPS_13C3_15N_ext This compound OPS_13C3_15N_int This compound OPS_13C3_15N_ext->OPS_13C3_15N_int Uptake Serine_13C3_15N L-Serine-13C3,15N OPS_13C3_15N_int->Serine_13C3_15N PSPH Glycine_13C2_15N Glycine-13C2,15N Serine_13C3_15N->Glycine_13C2_15N SHMT Cysteine Cysteine Serine_13C3_15N->Cysteine Protein Protein Synthesis Serine_13C3_15N->Protein Other_AA Other Amino Acids Serine_13C3_15N->Other_AA Transamination One_Carbon One-Carbon Metabolism (e.g., Folate Cycle) Glycine_13C2_15N->One_Carbon Glutathione Glutathione Synthesis Glycine_13C2_15N->Glutathione Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isotope_Labeling 2. Isotope Labeling (Incubate with this compound) Cell_Culture->Isotope_Labeling Quenching 3. Quenching (Rapidly halt metabolism) Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., with cold methanol/water) Quenching->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis (Quantify labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Determine isotopic enrichment and calculate flux) LCMS_Analysis->Data_Analysis cluster_logic Logical Relationships Tracer This compound (Input) Cellular_Metabolism Cellular Metabolic Network (Black Box) Tracer->Cellular_Metabolism Labeled_Metabolites Labeled Downstream Metabolites (Output) Cellular_Metabolism->Labeled_Metabolites LCMS LC-MS/MS Analysis (Measurement) Labeled_Metabolites->LCMS Isotopologue_Distribution Mass Isotopologue Distribution Data LCMS->Isotopologue_Distribution Flux_Calculation Metabolic Flux Calculation Isotopologue_Distribution->Flux_Calculation Flux_Map Quantitative Flux Map (Result) Flux_Calculation->Flux_Map

References

Application Note: Sample Preparation for O-Phospho-L-serine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a phosphorylated amino acid that plays a crucial role in various physiological and pathological processes. As a key metabolite in serine metabolism, OPS is involved in the biosynthesis of other amino acids, lipids, and nucleotides. Furthermore, emerging evidence suggests its participation in neurotransmission and cellular signaling pathways. Accurate and reliable quantification of OPS in plasma is therefore essential for biomarker discovery, pharmacokinetic studies, and understanding its role in disease.

This application note provides detailed protocols for the preparation of plasma samples for the quantitative analysis of O-Phospho-L-serine using Liquid Chromatography-Mass Spectrometry (LC-MS). Two common and effective sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Internal Standard (IS) solution (e.g., ¹³C₃,¹⁵N-O-Phospho-L-serine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup of the sample by removing not only proteins but also other interfering substances like salts and phospholipids. A mixed-mode cation exchange SPE cartridge is often suitable for retaining polar, zwitterionic compounds like O-Phospho-L-serine.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., ¹³C₃,¹⁵N-O-Phospho-L-serine)

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Deionized water

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • In a centrifuge tube, mix 100 µL of plasma with 10 µL of the internal standard solution.

    • Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

    • Centrifuge at 3000 x g for 5 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of 0.1% formic acid in water to remove unretained interferences.

    • Follow with a wash of 1 mL of methanol to remove less polar interferences. Dry the cartridges under vacuum for 5 minutes.

  • Elution:

    • Elute the O-Phospho-L-serine and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridges into clean collection tubes.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

Data Presentation

The choice of sample preparation method can significantly impact the recovery, sensitivity, and reproducibility of the analysis. The following table summarizes typical performance characteristics for the analysis of O-Phospho-L-serine in plasma using the described methods. Please note that these values are illustrative and may vary depending on the specific LC-MS system and experimental conditions.

ParameterProtein Precipitation (ACN)Solid-Phase Extraction (Mixed-Mode CX)
Recovery (%) 85 - 9590 - 105
Precision (%RSD) < 10< 8
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~5 ng/mL
Matrix Effect ModerateMinimal
Throughput HighModerate
Cost per Sample LowModerate

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample Collection (EDTA or Heparin) is_spike Internal Standard Spiking plasma->is_spike ppt_solvent Add Acetonitrile (3:1 v/v) is_spike->ppt_solvent spe_pretreat Pre-treat Sample (Acidify) is_spike->spe_pretreat vortex_ppt Vortex & Incubate ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt analysis LC-MS/MS Analysis supernatant_ppt->analysis spe_condition Condition SPE Cartridge spe_pretreat->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for Plasma Sample Preparation for O-Phospho-L-serine Analysis.

signaling_pathway glucose Glucose three_pg 3-Phosphoglycerate (from Glycolysis) glucose->three_pg phosphohydroxypyruvate 3-Phosphohydroxypyruvate three_pg->phosphohydroxypyruvate PGHD ops O-Phospho-L-serine (OPS) phosphohydroxypyruvate->ops PSAT1 serine L-Serine ops->serine PSPH downstream Downstream Pathways (e.g., Cysteine, Glycine, Nucleotide Synthesis) serine->downstream

Caption: Simplified Biosynthetic Pathway of O-Phospho-L-serine.

Application Notes and Protocols for O-Phospho-L-serine-13C3,15N in Targeted Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite in the phosphorylated pathway of L-serine biosynthesis and plays a significant role in cellular metabolism. It serves as a precursor for the synthesis of serine, which in turn is involved in the biosynthesis of proteins, nucleotides, and lipids. Furthermore, O-Phospho-L-serine and its derivatives are implicated in various physiological processes, including neurotransmission, where it acts as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs). Given its central role in metabolism and cell signaling, the accurate quantification of O-Phospho-L-serine in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful technique for the precise and sensitive quantification of specific metabolites. The use of stable isotope-labeled internal standards is paramount in targeted LC-MS/MS studies to correct for variability in sample preparation and instrument response, thereby ensuring data accuracy and reliability. O-Phospho-L-serine-13C3,15N is a heavy-labeled analog of O-Phospho-L-serine, incorporating three 13C atoms and one 15N atom. This stable isotope-labeled standard is an ideal internal standard for the accurate quantification of endogenous O-Phospho-L-serine in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in targeted metabolomics studies.

Applications in Targeted Metabolomics

The use of this compound as an internal standard in targeted metabolomics studies offers several key applications:

  • Accurate Quantification of O-Phospho-L-serine: By spiking biological samples with a known concentration of this compound, researchers can accurately determine the absolute concentration of endogenous O-Phospho-L-serine. This is essential for establishing baseline levels in healthy individuals and identifying alterations in disease states.

  • Metabolic Flux Analysis: In metabolic flux studies, cells or organisms are cultured with 13C- or 15N-labeled precursors (e.g., glucose, glutamine). By tracking the incorporation of these heavy isotopes into downstream metabolites like O-Phospho-L-serine, researchers can elucidate the activity of metabolic pathways. This compound serves as an indispensable tool for generating accurate standard curves for the quantification of different isotopologues of O-Phospho-L-serine.

  • Biomarker Discovery and Validation: Altered levels of O-Phospho-L-serine have been associated with various pathological conditions, including neurological disorders and cancer. Targeted metabolomics assays using this compound can be employed to validate O-Phospho-L-serine as a potential biomarker and to develop robust diagnostic and prognostic tests.

  • Drug Development and Pharmacodynamic Studies: In drug development, it is often necessary to assess how a therapeutic agent modulates specific metabolic pathways. By quantifying changes in O-Phospho-L-serine levels in response to drug treatment, researchers can gain insights into the mechanism of action and pharmacodynamic effects of the drug.

Data Presentation

The following tables represent typical quantitative data obtained from a targeted metabolomics experiment for O-Phospho-L-serine using this compound as an internal standard.

Table 1: Calibration Curve for O-Phospho-L-serine Quantification

Standard Concentration (ng/mL)Analyte Peak Area (Endogenous OPS)Internal Standard Peak Area (OPS-13C3,15N)Peak Area Ratio (Analyte/IS)
11,523145,8900.0104
57,890148,2340.0532
1015,678150,1120.1044
5079,345147,5670.5377
100158,987149,3331.0646
500795,432148,1235.3699
10001,598,765147,98710.8034

Calibration Curve Equation: y = 0.0108x + 0.0012 (R² = 0.9998)

Table 2: Quantification of O-Phospho-L-serine in Human Plasma Samples

Sample IDAnalyte Peak Area (Endogenous OPS)Internal Standard Peak Area (OPS-13C3,15N)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 125,432149,8760.169715.60
Control 228,987151,2340.191717.64
Control 326,789148,9990.179816.54
Disease A - 145,678150,4560.303627.99
Disease A - 251,234149,1230.343631.70
Disease A - 348,901152,3450.320929.60

Table 3: Quality Control (QC) Sample Analysis

QC LevelTheoretical Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)CV (%) (n=3)
Low (15 ng/mL)1514.8599.03.5
Medium (150 ng/mL)150153.45102.32.8
High (750 ng/mL)750742.5099.01.9

Experimental Protocols

Protocol 1: Sample Preparation for O-Phospho-L-serine Quantification in Human Plasma

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound internal standard (IS) stock solution (1 mg/mL in water)

  • Working IS solution (1 µg/mL in water)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC vials with inserts

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the working IS solution (1 µg/mL this compound) to each plasma sample, calibration standard, and quality control sample.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of O-Phospho-L-serine

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Linear gradient back to 95% B

    • 6.1-10 min: Re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Phospho-L-serine (Endogenous)186.088.015
This compound (IS)190.091.015

(Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Spike with This compound IS SampleCollection->Spiking Precipitation Protein Precipitation (Cold Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PeakIntegration Peak Integration LCMS->PeakIntegration RatioCalculation Peak Area Ratio Calculation (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: Experimental workflow for targeted metabolomics of O-Phospho-L-serine.

serine_biosynthesis PGA 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate PGA->PHP PHGDH (NAD+ -> NADH) OPS O-Phospho-L-serine PHP->OPS PSAT1 (Glutamate -> α-Ketoglutarate) Ser L-Serine OPS->Ser PSPH (H2O -> Pi)

Caption: The phosphorylated pathway of L-serine biosynthesis.

one_carbon_metabolism cluster_shmt Ser L-Serine Gly Glycine Ser->Gly SHMT THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF Ser->MethyleneTHF THF->MethyleneTHF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Methionine Methionine Cycle (SAM) MethyleneTHF->Methionine

Caption: Role of L-serine in one-carbon metabolism.

mGluR_signaling OPS O-Phospho-L-serine mGluR Group III mGluR (e.g., mGluR4, mGluR6, mGluR7, mGluR8) OPS->mGluR G_protein Gi/o Protein mGluR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Neurotransmitter Release) cAMP->Downstream

Quantitative Analysis of O-Phospho-L-serine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a naturally occurring phosphorylated amino acid that plays a crucial role in various physiological processes. It serves as a key intermediate in the biosynthesis of L-serine and is recognized as a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] Its involvement in neuronal signaling pathways has made it a significant target of interest in neuroscience research and for the development of therapeutics targeting neurological and psychiatric disorders.

These application notes provide detailed protocols for the quantitative analysis of O-Phospho-L-serine in biological samples, catering to the needs of researchers in academia and the pharmaceutical industry. The described methods include advanced chromatographic techniques and a proposed enzyme-based assay, offering a range of options based on sensitivity, specificity, and throughput requirements.

Signaling Pathway of O-Phospho-L-serine

O-Phospho-L-serine primarily exerts its biological effects through the activation of group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences various downstream cellular processes, including ion channel activity and gene expression, ultimately impacting neuronal excitability and synaptic transmission.

O_Phospho_L_serine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OPS O-Phospho-L-serine mGluR Group III mGluR (mGluR4/6/7/8) OPS->mGluR Agonist Binding G_protein Gi/o Protein mGluR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Cascade LC_MS_Workflow Sample Sample Collection (e.g., CSF) Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization with SPTPP Precipitation->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification HPLC_UV_Workflow Sample_Prep Sample Preparation (Dilution/Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Isocratic Separation HPLC_Injection->Separation UV_Detection UV Detection (200 nm) Separation->UV_Detection Quantification Peak Integration & Quantification UV_Detection->Quantification Enzyme_Assay_Workflow Sample_OPS Sample containing O-Phospho-L-serine Phosphatase Add Phosphatase Sample_OPS->Phosphatase Incubation Incubation Phosphatase->Incubation Malachite_Green Add Malachite Green Reagent Incubation->Malachite_Green Color_Development Color Development Malachite_Green->Color_Development Absorbance Measure Absorbance (~620 nm) Color_Development->Absorbance

References

Application Notes & Protocols: O-Phospho-L-serine-¹³C₃,¹⁵N for Advanced Phosphoproteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a key post-translational modification, is a fundamental mechanism in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The study of the phosphoproteome provides critical insights into the molecular basis of diseases and is instrumental in the discovery of novel therapeutic targets. Quantitative phosphoproteomics, which aims to measure changes in protein phosphorylation levels, is essential for understanding the dynamics of signaling networks.

Stable isotope labeling has become a cornerstone of accurate and robust quantification in mass spectrometry-based proteomics. O-Phospho-L-serine-¹³C₃,¹⁵N is a stable isotope-labeled analog of phosphoserine that can be utilized as a spike-in internal standard in phosphoproteomics workflows. Its known concentration and distinct mass shift allow for precise quantification and normalization of endogenous phosphoserine-containing peptides, thereby enhancing the reliability and reproducibility of experimental results.

These application notes provide a detailed protocol for the use of O-Phospho-L-serine-¹³C₃,¹⁵N as a spike-in standard for the relative and absolute quantification of phosphopeptides. The workflow covers cell culture, sample preparation, phosphopeptide enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

The use of a stable isotope-labeled internal standard such as O-Phospho-L-serine-¹³C₃,¹⁵N significantly improves the quantitative accuracy and reproducibility of phosphoproteomic analyses. Below are representative tables summarizing the quantitative data that can be obtained using the described protocols.

Table 1: Reproducibility of Phosphopeptide Quantification with and without Internal Standard. This table demonstrates the improved coefficient of variation (CV) when using a spike-in standard.

Phosphopeptide IDMean Peak Area (No Standard)CV (%) (No Standard)Mean Peak Area Ratio (with Standard)CV (%) (with Standard)
P-Peptide_11.25E+0718.51.125.2
P-Peptide_28.98E+0621.20.956.8
P-Peptide_33.45E+0715.32.544.5
P-Peptide_45.12E+0625.80.488.1

Table 2: Comparison of Phosphopeptide Enrichment Methods. This table illustrates how an internal standard can be used to evaluate the efficiency and selectivity of different enrichment strategies.[1]

Enrichment MethodTotal Phosphopeptides IdentifiedMean Recovery of Standard (%)Selectivity (%)
Immobilized Metal Affinity Chromatography (IMAC)8,54385 ± 592
Titanium Dioxide (TiO₂)9,21192 ± 495
IMAC + TiO₂ (Sequential)10,87695 ± 397

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) for a Target Phosphopeptide. This table shows the sensitivity of the method for a specific phosphopeptide using a dilution series of a synthetic heavy-labeled peptide standard.

Target PhosphopeptideLOD (fmol)LOQ (fmol)
EGFR_pY10681050
AKT1_pS47325100
ERK2_pT185/pY1871575

Experimental Protocols

This section provides a detailed methodology for a quantitative phosphoproteomics workflow using O-Phospho-L-serine-¹³C₃,¹⁵N as a spike-in internal standard.

Protocol 1: Cell Culture and Lysis
  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in appropriate media. For experiments involving stimulation (e.g., growth factor treatment), serum-starve the cells for 12-16 hours prior to stimulation.

  • Cell Harvest and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

Protocol 2: Protein Digestion and Spike-in of Internal Standard
  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spike-in of O-Phospho-L-serine-¹³C₃,¹⁵N:

    • Following digestion, add a known amount of O-Phospho-L-serine-¹³C₃,¹⁵N to the peptide mixture. The optimal amount should be determined empirically but is typically in the low picomole range.

  • Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Lyophilize the desalted peptides to dryness.

Protocol 3: Phosphopeptide Enrichment

This protocol describes two common methods for phosphopeptide enrichment: Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography.[1]

A. IMAC Enrichment

  • Resin Preparation: Equilibrate the Fe³⁺-IMAC resin according to the manufacturer's instructions.

  • Sample Loading: Reconstitute the dried peptides in IMAC loading buffer (e.g., 80% acetonitrile (B52724), 0.1% TFA) and load onto the equilibrated IMAC resin.

  • Washing: Wash the resin with loading buffer to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using an elution buffer with a high pH (e.g., 1% ammonium hydroxide) or a phosphate-containing buffer.

  • Acidification and Desalting: Immediately acidify the eluate with formic acid and desalt using a C18 StageTip or similar device.

  • Lyophilization: Dry the enriched phosphopeptides.

B. TiO₂ Enrichment

  • Resin Preparation: Equilibrate the TiO₂ resin with loading buffer (e.g., 80% acetonitrile, 5% TFA).

  • Sample Loading: Reconstitute the dried peptides in TiO₂ loading buffer and apply to the equilibrated resin.

  • Washing: Wash the resin sequentially with loading buffer and then a wash buffer with a lower percentage of organic solvent.

  • Elution: Elute the phosphopeptides using an alkaline elution buffer (e.g., 1% ammonium hydroxide).

  • Acidification and Desalting: Immediately acidify the eluate with formic acid and desalt using a C18 StageTip.

  • Lyophilization: Dry the enriched phosphopeptides.

Protocol 4: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the enriched phosphopeptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • LC Separation:

    • Inject the sample onto a reverse-phase nano-LC column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • For DDA, typically a full MS scan is followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a protein sequence database to identify peptides and phosphorylation sites.

    • Quantify the relative abundance of phosphopeptides by comparing the peak areas of the endogenous "light" peptides to the "heavy" O-Phospho-L-serine-¹³C₃,¹⁵N standard.

Visualizations

Diagram 1: Quantitative Phosphoproteomics Workflow

G cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture Cell Culture & Lysis protein_quant Protein Quantification cell_culture->protein_quant digestion Reduction, Alkylation & Digestion protein_quant->digestion spike_in Spike-in O-Phospho-L-serine-¹³C₃,¹⁵N digestion->spike_in desalting Desalting spike_in->desalting enrichment IMAC or TiO₂ Enrichment desalting->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Overview of the quantitative phosphoproteomics workflow.

Diagram 2: EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pS/pT ERK ERK MEK->ERK pT/pY Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription pS/pT Proliferation Cell Proliferation Transcription->Proliferation G cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification endogenous Endogenous Phosphopeptide (Light) ms Mass Spectrometer endogenous->ms standard O-Phospho-L-serine-¹³C₃,¹⁵N (Heavy) standard->ms quant Ratio of Peak Areas (Light / Heavy) ms->quant

References

Application Notes and Protocols for Cell Culture Labeling with O-Phospho-L-serine-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (pSer) is a critical intermediate in serine biosynthesis and a key signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The study of serine phosphorylation is paramount to understanding signal transduction pathways implicated in various diseases, such as cancer and neurodegenerative disorders. Stable isotope-labeled O-Phospho-L-serine, specifically O-Phospho-L-serine-13C3,15N, serves as an invaluable tool for the accurate quantification of endogenous O-Phospho-L-serine in cell culture and other biological samples.[1] This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based quantitative analyses, enabling precise measurements by correcting for variations in sample preparation and instrument response.[1]

These application notes provide detailed protocols for the use of this compound as an internal standard for the absolute quantification of O-Phospho-L-serine in cell culture samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, we present diagrams of key signaling pathways where serine phosphorylation plays a pivotal role.

Application: Absolute Quantification of O-Phospho-L-serine in Cell Lysates

The primary application of this compound is as a "spike-in" internal standard for the accurate and precise quantification of its unlabeled counterpart in complex biological matrices like cell lysates. By adding a known amount of the labeled standard to a sample, the ratio of the endogenous analyte to the standard can be used to determine the absolute concentration of the endogenous O-Phospho-L-serine. This method is superior to external calibration as it accounts for sample-specific matrix effects, extraction efficiency, and instrument variability.[2][3]

Data Presentation

The following tables summarize representative quantitative data that can be obtained when using this compound as an internal standard for the analysis of O-Phospho-L-serine. Please note that these values are illustrative and the performance of the assay will depend on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Representative LC-MS/MS Parameters for O-Phospho-L-serine Analysis

ParameterValue
LC Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12-12.1 min: 95-2% B; 12.1-15 min: 2% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap)
MRM Transition (Unlabeled) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (Labeled) Precursor Ion (m/z) -> Product Ion (m/z)
Collision Energy Optimization required for specific instrument
Dwell Time 100 ms

Table 2: Example Performance Characteristics for O-Phospho-L-serine Quantification

ParameterRepresentative Value
Linear Dynamic Range 1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect Monitored and corrected by internal standard

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for O-Phospho-L-serine Quantification

This protocol outlines the steps for harvesting and lysing cultured cells to prepare samples for O-Phospho-L-serine analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer supplemented with phosphatase and protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 14,000 x g at 4°C

  • Sonicator (optional)

Procedure:

  • Aspirate the cell culture medium from the culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 200 µL for a 10 cm dish).

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • (Optional) Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Store the cleared lysate at -80°C until further analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes the preparation of cell lysates with the this compound internal standard for subsequent LC-MS/MS analysis.

Materials:

  • Cleared cell lysate (from Protocol 1)

  • This compound internal standard stock solution (e.g., 1 µg/mL in a compatible solvent)

  • Acetonitrile (ACN), LC-MS grade

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Thaw the cleared cell lysate on ice.

  • In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 50 µg of total protein) with a known amount of the this compound internal standard (e.g., 10 ng). The optimal amount of internal standard should be determined based on the expected concentration of the endogenous analyte.

  • Perform protein precipitation by adding 3 volumes of ice-cold ACN or an appropriate concentration of TCA.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the O-Phospho-L-serine, to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 2% ACN in 0.1% formic acid).

  • Vortex to dissolve the pellet completely.

  • Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer the supernatant to an LC-MS vial for analysis.

  • Analyze the samples using a validated LC-MS/MS method.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where serine phosphorylation is a critical regulatory mechanism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis Harvest protein_quant Protein Quantification lysis->protein_quant spike_in Spike-in this compound protein_quant->spike_in precipitation Protein Precipitation spike_in->precipitation extraction Supernatant Extraction precipitation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for quantifying O-Phospho-L-serine.

akt_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3B, FOXO) AKT->Downstream phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Simplified AKT signaling pathway highlighting serine phosphorylation.

tgfb_signaling_pathway cluster_complex cluster_nucleus TGFB TGF-β TBRII TGF-β Receptor II TGFB->TBRII TBRI TGF-β Receptor I TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 forms complex with SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Target Gene Expression SMAD_complex->Gene_expression regulates Response Cell Cycle Arrest, Apoptosis Gene_expression->Response

Caption: Simplified TGF-β signaling pathway showing SMAD phosphorylation.

References

Application Notes and Protocols for the Detection of O-Phospho-L-serine-13C3,15N by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine is a key endogenous metabolite, acting as a precursor in the L-serine biosynthesis pathway and playing a significant role as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. The use of a stable isotope-labeled internal standard, O-Phospho-L-serine-13C3,15N, allows for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the sensitive and specific detection of O-Phospho-L-serine and its labeled analog using Multiple Reaction Monitoring (MRM) mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of O-Phospho-L-serine and the analytical workflow for its quantification.

cluster_pathway Biological Significance of O-Phospho-L-serine 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine L-Serine L-Serine O-Phospho-L-serine->L-Serine mGluR Agonist mGluR Agonist O-Phospho-L-serine->mGluR Agonist

Caption: O-Phospho-L-serine in the L-serine biosynthesis pathway.

cluster_workflow Experimental Workflow for O-Phospho-L-serine Quantification A Sample Collection (e.g., Plasma) B Addition of Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing and Quantification F->G

Caption: Sample preparation and analysis workflow.

cluster_mrm Principle of MRM Detection Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: The principle of Multiple Reaction Monitoring (MRM).

Experimental Protocols

Reagents and Materials
  • O-Phospho-L-serine standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of O-Phospho-L-serine in LC-MS grade water.

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of O-Phospho-L-serine by serially diluting the primary stock solution with water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution to 1 µg/mL with water.

Sample Preparation from Plasma
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC method below).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A Hydrophilic Interaction Chromatography (HILIC) method is recommended for the separation of the polar O-Phospho-L-serine.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: The following table outlines the theoretical MRM transitions. It is highly recommended to optimize the collision energies for each transition on the specific instrument used.

CompoundPrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Proposed Fragment
O-Phospho-L-serine186.088.0[M+H - H3PO4]+
O-Phospho-L-serine186.070.0[M+H - H3PO4 - H2O]+
This compound190.091.0[M+H - H3PO4]+
This compound190.072.0[M+H - H3PO4 - H2O]+
  • Collision Energy (CE) Optimization:

    • Infuse a standard solution of O-Phospho-L-serine (e.g., 1 µg/mL) into the mass spectrometer.

    • Set the instrument to monitor the precursor ion (m/z 186.0).

    • Perform a product ion scan to identify the major fragment ions.

    • For each desired MRM transition, perform a collision energy ramp experiment to determine the voltage that produces the highest intensity for the product ion.

    • Repeat the process for the isotopically labeled internal standard.

Data Presentation

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of O-Phospho-L-serine.

Table 1: Representative Calibration Curve Data for O-Phospho-L-serine

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
15,234101,5670.0515
526,170102,3450.2557
1051,890100,9870.5138
50258,900101,2342.5574
100521,345101,8765.1176
5002,605,789102,00125.5464
10005,198,765101,54351.1987

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90-110%

Conclusion

This document provides a comprehensive guide for the quantitative analysis of O-Phospho-L-serine and its stable isotope-labeled internal standard, this compound, by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a robust starting point for researchers. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reliable data for applications in academic research and drug development.

References

Quantitative Analysis of O-Phospho-L-serine using O-Phospho-L-serine-13C3,15N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite in the biosynthesis of L-serine and downstream products, including phospholipids (B1166683) and sphingolipids.[1][2] Its concentration and phosphorylation status are vital for numerous cellular processes and signaling pathways, such as the PI3K/Akt pathway, making it a significant biomarker in various physiological and pathological states.[3][4][5] Accurate quantification of OPS in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics.

This document provides a detailed protocol for the creation of a calibration curve for the quantitative analysis of O-Phospho-L-serine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, O-Phospho-L-serine-13C3,15N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[6][7]

Experimental Protocols

Materials and Reagents
  • O-Phospho-L-serine (CAS: 407-41-0)

  • This compound (CAS: 2734706-69-3)[]

  • LC-MS/MS grade water

  • LC-MS/MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Ammonium formate (B1220265)

  • Methanol (B129727)

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation agent (e.g., trichloroacetic acid (TCA) or ice-cold acetone)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Stock Solution Preparation
  • O-Phospho-L-serine (Analyte) Stock Solution (1 mg/mL): Accurately weigh 1 mg of O-Phospho-L-serine and dissolve it in 1 mL of LC-MS/MS grade water to obtain a 1 mg/mL stock solution.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS/MS grade water to obtain a 1 mg/mL stock solution.[9]

    Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Working Solution Preparation
  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50% methanol in water). The concentration range should be selected based on the expected physiological concentrations of OPS and the sensitivity of the mass spectrometer. A typical range might be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution with the same solvent as the analyte working solutions. This concentration should be within the linear range of the assay.

Sample Preparation (from Human Plasma)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add a fixed volume (e.g., 10 µL) of the IS working solution (100 ng/mL).

  • Protein Precipitation: Add 3 volumes (300 µL) of ice-cold protein precipitation agent (e.g., acetonitrile with 1% formic acid) to each sample.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase starting condition.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar compounds like O-Phospho-L-serine.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution should be optimized to achieve good separation of the analyte from matrix components. A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized). Negative mode is often preferred for phosphorylated compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for both O-Phospho-L-serine and its labeled internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification.

Hypothetical MRM Transitions (to be empirically determined):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
O-Phospho-L-serine184.079.0 (PO3-)
This compound188.079.0 (PO3-)

Collision energy and other source parameters should be optimized for maximum signal intensity.

Data Presentation: Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the corresponding concentration of the analyte for each calibration standard. A linear regression analysis is then performed to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the limits of detection and quantification.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,0001,500,0000.010
578,0001,520,0000.051
10160,0001,490,0000.107
50810,0001,510,0000.536
1001,650,0001,500,0001.100
2504,200,0001,530,0002.745
5008,300,0001,480,0005.608
100016,700,0001,510,00011.060

Regression Analysis:

  • Equation: y = 0.011x - 0.001

  • Correlation Coefficient (r²): > 0.995

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (O-Phospho-L-serine) working_standards Calibration Standards (Serial Dilution) stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is IS Working Solution stock_is->working_is spike_is Spike IS into Samples & Standards working_standards->spike_is working_is->spike_is plasma_sample Biological Sample (e.g., Plasma) plasma_sample->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant injection Inject Sample collect_supernatant->injection lc_separation HILIC Separation injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of O-Phospho-L-serine.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Active_Akt Active Akt (p-Ser473, p-Thr308) Akt->Active_Akt Full Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Active_Akt->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway involving serine phosphorylation of Akt.

References

Application Notes and Protocols: O-Phospho-L-serine-¹³C₃,¹⁵N in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite in the de novo biosynthesis of L-serine via the phosphorylated pathway. This pathway is not only essential for protein synthesis but also provides precursors for a multitude of vital biomolecules, including glycine (B1666218), cysteine, sphingolipids, and one-carbon units for nucleotide synthesis and methylation reactions.[1][2][3] Dysregulation of the serine biosynthesis pathway, and by extension OPS metabolism, has been increasingly implicated in various pathological conditions, including cancer, neurological disorders, and sepsis.[4][5][6]

The use of stable, non-radioactive isotope tracers like O-Phospho-L-serine-¹³C₃,¹⁵N offers a powerful and safe methodology for in-vivo metabolic studies in human subjects.[7] By tracing the metabolic fate of the ¹³C-labeled carbon backbone and the ¹⁵N-labeled amino group, researchers can quantitatively measure metabolic fluxes, identify pathway bottlenecks, and discover potential biomarkers, thereby providing deep insights into disease mechanisms and therapeutic responses.[8][9]

These application notes provide a comprehensive overview of the potential uses of O-Phospho-L-serine-¹³C₃,¹⁵N in a clinical research setting, complete with detailed protocols for its application in metabolic tracer studies.

Clinical Research Applications

Oncology: Elucidating Tumor Metabolism

Many cancer cells exhibit a heightened demand for serine and glycine to support rapid proliferation and maintain redox balance.[4][10] This often involves the upregulation of the de novo serine synthesis pathway.

  • Metabolic Flux Analysis (MFA): O-Phospho-L-serine-¹³C₃,¹⁵N can be used as a tracer to quantify the flux through the phosphorylated pathway in tumor tissues versus healthy adjacent tissues. This can help identify tumors dependent on this pathway, which may be susceptible to therapies targeting enzymes like Phosphoserine Phosphatase (PSPH).[11]

  • Biomarker Discovery: Tracing the conversion of OPS to downstream metabolites (e.g., serine, glycine, one-carbon units) can reveal metabolic signatures associated with specific cancer types or responses to treatment.

Neurology: Investigating Brain Metabolism and Neurodegeneration

The brain relies heavily on de novo serine synthesis, primarily in astrocytes, to produce L-serine and subsequently D-serine, a critical co-agonist for NMDA receptors involved in synaptic plasticity and memory.[1][3][12] Deficiencies in this pathway are linked to severe neurological syndromes.[13]

  • Assessing Serine Synthesis in Neurodegenerative Diseases: Studies suggest impaired serine metabolism may contribute to cognitive deficits in conditions like Alzheimer's disease.[6][13] A tracer study could quantify the rate of serine synthesis in the central nervous system (via cerebrospinal fluid analysis) in patient populations compared to healthy controls.

  • Monitoring Therapeutic Interventions: For therapies aimed at modulating serine metabolism, O-Phospho-L-serine-¹³C₃,¹⁵N can serve as a pharmacodynamic marker to confirm target engagement and measure the metabolic response in patients.[14]

Sepsis and Critical Illness: Understanding Metabolic Dysregulation

Sepsis induces profound metabolic alterations. Studies have shown that high levels of plasma phosphoserine are correlated with the severity of sepsis, suggesting a potential disruption in its metabolism.[5]

  • Investigating Metabolic Bottlenecks: A tracer study could determine if the accumulation of phosphoserine in septic patients is due to increased production or impaired conversion to serine by the enzyme PSPH, providing insights into the underlying pathophysiology.

Experimental Protocols and Methodologies

The following protocols are generalized for a clinical research study investigating metabolic flux using O-Phospho-L-serine-¹³C₃,¹⁵N. All procedures must be conducted under the approval of an Institutional Review Board (IRB) or Ethics Committee.

Subject Recruitment and Preparation
  • Inclusion/Exclusion Criteria: Define specific criteria for patient and healthy control cohorts.

  • Informed Consent: Obtain written informed consent from all participants.

  • Dietary Control: Subjects should follow a standardized diet for 24-48 hours prior to the study to minimize metabolic variability.

  • Fasting: Subjects should be fasted overnight (8-12 hours) before tracer administration.

Stable Isotope Tracer Administration

A primed, constant infusion method is recommended to achieve isotopic steady-state in the plasma.

  • Tracer Preparation: O-Phospho-L-serine-¹³C₃,¹⁵N is dissolved in sterile saline (0.9% NaCl) to a final concentration suitable for intravenous infusion. The solution must be prepared under sterile conditions.

  • Priming Dose: A bolus (priming) dose is administered to rapidly fill the metabolic pool. The size of the priming dose is typically 80-100 times the constant infusion rate per minute.

  • Constant Infusion: The tracer is infused intravenously at a constant rate using a calibrated infusion pump over a period of 4-6 hours.

Table 1: Representative Tracer Infusion Parameters

ParameterValueUnit
TracerO-Phospho-L-serine-¹³C₃,¹⁵N-
Purity>98%%
Infusion Vehicle0.9% Sterile Saline-
Priming Dose5.0µmol/kg
Constant Infusion Rate0.05µmol/kg/min
Total Infusion Duration240minutes
Biological Sample Collection
  • Blood Sampling: Collect blood samples into EDTA-containing tubes at baseline (pre-infusion) and at regular intervals during the infusion (e.g., 0, 120, 180, 210, 240 minutes) to confirm isotopic steady-state.

  • Cerebrospinal Fluid (CSF) Sampling (for neurological studies): If applicable, a lumbar puncture can be performed at the end of the infusion period to collect CSF.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma and CSF into cryovials and store at -80°C until analysis.

Sample Analysis by LC-MS/MS

Metabolites are extracted from plasma or CSF, and the isotopic enrichment is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Metabolite Extraction: Precipitate proteins by adding a cold solvent (e.g., 80% methanol) to the plasma/CSF sample. Vortex, incubate at -20°C, and then centrifuge to pellet the protein. Evaporate the supernatant (containing metabolites) to dryness.

  • Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate solvent. Inject the sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate O-Phospho-L-serine, L-serine, and glycine.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the different isotopologues (M+0, M+3 for ¹³C, M+1 for ¹⁵N, M+4 for ¹³C₃¹⁵N) of the target metabolites.

Data Presentation and Analysis

Isotopic Enrichment Calculation

Isotopic enrichment (molar percent excess, MPE) is calculated from the measured ion intensities of the labeled (M+n) and unlabeled (M+0) isotopologues after correcting for natural abundance.

Metabolic Flux Calculation

Metabolic flux rates (e.g., Rate of Appearance, Ra) are calculated using steady-state equations. For example, the rate of appearance of L-serine derived from OPS can be determined from the tracer infusion rate and the isotopic enrichment of plasma L-serine and O-Phospho-L-serine at steady state.

Table 2: Representative Quantitative Data from a Hypothetical Clinical Study (Healthy Controls vs. Disease X)

ParameterHealthy Controls (n=10)Disease X Patients (n=10)P-value
Subject Characteristics
Age (years)55 ± 658 ± 70.34
BMI ( kg/m ²)24.1 ± 2.225.3 ± 2.80.28
Plasma Metabolite Concentrations (µmol/L)
O-Phospho-L-serine8.5 ± 2.125.7 ± 6.3<0.001
L-Serine115 ± 1595 ± 180.04
Isotopic Enrichment at Steady State (MPE)
O-Phospho-L-serine-¹³C₃,¹⁵N12.3 ± 1.811.8 ± 2.10.65
L-Serine-¹³C₃,¹⁵N6.8 ± 1.13.1 ± 0.9<0.001
Metabolic Flux Rates (µmol/kg/hr)
Rate of Appearance (Ra) of OPS3.0 ± 0.43.1 ± 0.50.78
Conversion of OPS to Serine25.2 ± 3.59.8 ± 2.7<0.001

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Metabolic Pathway

Serine_Biosynthesis Glycolysis Glycolysis P3G 3-Phosphoglycerate Glycolysis->P3G P3HP 3-Phosphohydroxypyruvate P3G->P3HP OPS O-Phospho-L-serine P3HP->OPS Serine L-Serine OPS->Serine Downstream Glycine, Cysteine, Nucleotides, Sphingolipids Serine->Downstream

Caption: The phosphorylated pathway of de novo L-serine biosynthesis.

Experimental Workflow

Clinical_Workflow cluster_pre Pre-Study cluster_study Tracer Study Day cluster_post Post-Study Analysis Recruitment Subject Recruitment (Informed Consent) Diet Standardized Diet & Overnight Fast Recruitment->Diet Baseline Baseline Sampling (t=0 min) Diet->Baseline Infusion Primed, Constant Infusion of O-Phospho-L-serine-¹³C₃,¹⁵N Baseline->Infusion Sampling Serial Blood Sampling (t = 120, 180, 210, 240 min) Infusion->Sampling CSF CSF Sampling (optional) (t = 240 min) Sampling->CSF Processing Plasma/CSF Separation & Storage at -80°C Sampling->Processing CSF->Processing Extraction Metabolite Extraction Processing->Extraction LCMS LC-MS/MS Analysis (Isotopologue Quantification) Extraction->LCMS Analysis Metabolic Flux Calculation & Statistics LCMS->Analysis

Caption: Workflow for a clinical metabolic tracer study.

References

Application Notes and Protocols for Flux Analysis of Serine Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Among the altered pathways, the metabolism of the non-essential amino acid serine has emerged as a critical node. Cancer cells often exhibit an increased influx through the de novo serine synthesis pathway (SSP) or an increased dependency on exogenous serine.[1][2] Serine is not just a building block for proteins; it is a major source of one-carbon units that fuel the synthesis of nucleotides, lipids, and other amino acids.[3] Furthermore, serine metabolism is intricately linked to cellular redox homeostasis through the production of glutathione (B108866) (GSH).[4]

Flux analysis, particularly using stable isotope tracers like ¹³C-labeled nutrients, is a powerful technique to quantitatively measure the rates (fluxes) of metabolic pathways.[5] This approach allows researchers to trace the fate of atoms from a specific substrate through interconnected metabolic networks, providing a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite levels alone. These application notes provide a summary of quantitative flux data and detailed protocols for performing flux analysis of serine metabolism in cancer cells.

Quantitative Data on Serine Metabolism Flux in Cancer Cells

The flux through the serine synthesis pathway and its subsequent utilization varies significantly across different cancer types and is influenced by genetic context, such as the amplification of the PHGDH gene, and nutrient availability.[1][2] Below are tables summarizing quantitative data on serine metabolic fluxes from various studies.

Cancer Type / Cell LineConditionFlux MeasuredFlux RateReference
Breast Cancer
MDA-MB-468 (High PHGDH)Standard CultureGlucose → Serine Synthesis8-9% of glycolytic flux[6]
MDA-MB-231 (Low PHGDH)Standard CultureGlucose → Serine Synthesis1-2% of glycolytic flux[6]
PHGDH-amplifiedStandard CultureSerine Synthesis → TCA Anaplerosis~50% of total glutamine anaplerotic flux[1]
Pancreatic Cancer
PANC-1Standard CultureGlucose Consumption~150 nmol/10⁶ cells/hr[7]
PANC-1Standard CulturePyruvate Production~250 nmol/10⁶ cells/hr[7]
PDAC Cell LinesSerine StarvationSerine BiosynthesisEnhanced through 3-PG accumulation[8][9]
Glioblastoma (GBM)
U87MGSerine/Glycine (B1666218) DeprivationGlucose → GlycolysisSignificantly induced metabolic flux[10]
U87MGSerine/Glycine DeprivationDe novo Serine BiosynthesisSignificantly induced metabolic flux[10]
GBM Cell LinesHypoxiaPHGDH & SHMT2 ExpressionUpregulated[11]
Lung Cancer
NSCLC Tissuesex vivo CultureGlucose → Purine (B94841) SynthesisPreferred carbon source over exogenous serine/glycine[12]
A549 / PC9Standard CultureExogenous Serine → Purine SynthesisPreferred carbon source over glucose[12]

Note: Direct comparison of flux rates across different studies should be done with caution due to variations in experimental conditions, cell counting methods, and normalization (e.g., per cell, per mg protein, per hour).

Key Metabolic Pathways and Experimental Workflow

Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for understanding flux analysis.

Serine Metabolism and its Interconnected Pathways

The following diagram illustrates the central role of serine metabolism. Glucose-derived 3-phosphoglycerate (B1209933) (3-PG) can enter the serine synthesis pathway. Serine can then be converted to glycine, providing one-carbon units to the folate cycle for nucleotide and methionine synthesis. It also contributes to the synthesis of other amino acids like cysteine, a key component of the antioxidant glutathione.

SerineMetabolism cluster_SSP Serine Synthesis Pathway (SSP) cluster_folate One-Carbon Metabolism cluster_gsh Glutathione Synthesis Glucose Glucose G3P 3-Phosphoglycerate (3-PG) Glucose->G3P Glycolysis Pyruvate Pyruvate G3P->Pyruvate pPYR 3-Phosphohydroxypyruvate G3P->pPYR PHGDH pSer Phosphoserine pPYR->pSer PSAT1 Serine Serine pSer->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 Cysteine Cysteine Serine->Cysteine Transsulfuration OneCarbon One-Carbon Units (mTHF, fTHF) Glycine->OneCarbon GSH Glutathione Glycine->GSH Purines Purines OneCarbon->Purines Thymidylate Thymidylate OneCarbon->Thymidylate Cysteine->GSH

Caption: Overview of serine synthesis and its contribution to major biosynthetic pathways.

Experimental Workflow for ¹³C-Tracer Flux Analysis

This diagram outlines the key steps involved in a typical stable isotope tracing experiment to measure metabolic fluxes.

ExperimentalWorkflow Start 1. Cell Culture (Seed cells, allow attachment) Label 2. Isotope Labeling (Switch to medium with [U-¹³C₃]-Serine) Start->Label Quench 3. Quench Metabolism (Rapidly wash with ice-cold saline) Label->Quench Extract 4. Metabolite Extraction (Using cold 80% Methanol) Quench->Extract Analyze 5. LC-MS/MS Analysis (Measure mass isotopomer distributions) Extract->Analyze Calculate 6. Data Analysis & Flux Calculation Analyze->Calculate End 7. Interpret Results (Determine pathway activity) Calculate->End

Caption: General experimental workflow for ¹³C-serine metabolic flux analysis.

Experimental Protocols

This section provides a detailed protocol for conducting a stable isotope tracing experiment using [U-¹³C₃]-Serine to analyze serine metabolism flux in cultured cancer cells.

Protocol 1: ¹³C-Serine Isotope Tracing and Metabolite Extraction

I. Reagents and Materials

  • Cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Isotope-free DMEM lacking serine and glycine

  • [U-¹³C₃]-Serine (or other desired serine isotopologue)

  • 80% Methanol in water (v/v), HPLC-grade, chilled to -80°C

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes

  • Liquid nitrogen

II. Cell Culture and Labeling

  • Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard medium. A minimum of 1-5 million cells is typically required per sample.[13]

  • Preparation of Labeling Medium: Prepare custom DMEM by supplementing the serine/glycine-free base with all necessary components (e.g., glucose, glutamine, dFBS) except for serine. Add [U-¹³C₃]-Serine to the desired final concentration (typically matching the concentration in standard medium, e.g., 0.4 mM).

  • Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash once with warm PBS, and add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time varies by cell line and pathway but is often between 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time for your specific system.[14]

III. Rapid Quenching and Metabolite Extraction This part of the protocol must be performed as quickly as possible to halt enzymatic activity and preserve the in vivo metabolic state.[15]

  • Place the culture plates on ice.

  • Aspirate the labeling medium.

  • Immediately wash the cells twice with 5-10 mL of ice-cold PBS to remove any remaining extracellular labeled serine.

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL (for a 6-well plate) of pre-chilled (-80°C) 80% methanol.[13]

  • Place the plate on a bed of dry ice and use a cell scraper to scrape the cells in the cold methanol.

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at >16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL tube.

  • Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

I. Instrumentation and Columns

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

II. LC Parameters (Example Method)

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might start at a high percentage of mobile phase B (e.g., 95%), hold for 1-2 minutes, then ramp down to a low percentage (e.g., 5%) over several minutes to elute polar compounds, followed by a re-equilibration step.

  • Flow Rate: 300-500 µL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

III. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amino acids.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the different mass isotopologues of each metabolite.

  • Mass Transitions (Q1/Q3): The following table provides example SRM transitions for unlabeled (M+0) and fully labeled (M+3) serine, as well as its direct product, glycine. The exact m/z values may vary slightly based on instrumentation and adduction.

CompoundIsotopologuePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
SerineUnlabeled (M+0)106.160.1
Serine[U-¹³C₃]-Labeled (M+3)109.162.1
GlycineUnlabeled (M+0)76.130.1
Glycinefrom [U-¹³C₃]-Serine (M+2)78.131.1
CysteineUnlabeled (M+0)122.076.0
Cysteinefrom [U-¹³C₃]-Serine (M+3)125.079.0

Note: It is essential to optimize collision energies for each transition on your specific instrument. You must also set up transitions for all possible isotopologues (e.g., M+1, M+2 for serine) to accurately determine the full mass isotopomer distribution.

IV. Data Analysis

  • Peak Integration: Integrate the peak areas for each mass isotopologue of every metabolite of interest.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) using established algorithms or software packages.

  • Calculate Fractional Enrichment: Determine the fractional contribution of the ¹³C label to each metabolite pool.

  • Metabolic Flux Analysis (MFA): Use the fractional enrichment data, along with measured nutrient uptake and secretion rates, as inputs for software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes. This involves fitting the experimental data to a metabolic network model.[16]

References

Application Note: Quantitative Analysis of O-Phospho-L-serine in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of O-Phospho-L-serine in biological samples, such as plasma, utilizing Isotope Dilution Mass Spectrometry (IDMS). O-Phospho-L-serine is a critical endogenous metabolite, acting as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs) and playing a role in various neurological and cellular signaling pathways.[1][2][3][4] Accurate quantification of this phosphoamino acid is essential for understanding its physiological functions and for its potential as a biomarker. The protocol herein describes a robust workflow encompassing sample preparation, derivatization, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing, incorporating a stable isotope-labeled internal standard for enhanced accuracy and precision.[5][6]

Introduction

O-Phospho-L-serine is a key intermediate in the biosynthesis of L-serine and an important signaling molecule in the central nervous system.[2] It exerts its neuromodulatory effects primarily through its interaction with group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), where it acts as an agonist.[2][3] These receptors are predominantly presynaptic and are coupled to Gi/o proteins.[4][7] Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, ultimately resulting in reduced neurotransmitter release.[1][2] This mechanism positions group III mGluRs and their agonists as potential therapeutic targets for conditions associated with glutamate excitotoxicity.

Given its low physiological concentrations and the complexity of biological matrices, a highly sensitive and specific analytical method is required for the accurate quantification of O-Phospho-L-serine. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis, as it corrects for sample loss during preparation and for matrix effects during ionization.[5][6] This application note outlines a comprehensive protocol for the IDMS-based quantification of O-Phospho-L-serine.

Signaling Pathway of O-Phospho-L-serine

O-Phospho-L-serine acts as an agonist on group III metabotropic glutamate receptors, which are Gi/o-protein coupled receptors. The activation of these receptors initiates a signaling cascade that modulates neuronal excitability.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space O-Phospho-L-serine O-Phospho-L-serine mGluR Group III mGluR O-Phospho-L-serine->mGluR binds G_protein Gαi/o and Gβγ subunits mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits IonChannel Ion Channel Modulation G_protein->IonChannel Gβγ modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter

Figure 1: O-Phospho-L-serine signaling pathway.

Experimental Protocols

Materials and Reagents
  • O-Phospho-L-serine analytical standard

  • O-Phospho-L-serine-¹³C₃, ¹⁵N (or other suitable stable isotope-labeled internal standard)[8]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) or other suitable derivatization agent[9]

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

This protocol is a general procedure and may require optimization based on the specific matrix.

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of the stable isotope-labeled internal standard (IS) solution (concentration to be optimized). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[10][11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • The dried extract is now ready for derivatization.

Derivatization

To improve chromatographic retention and detection sensitivity, pre-column derivatization may be necessary.[9] The following is a representative procedure that requires optimization.

  • Reconstitute the dried sample extract in 50 µL of reaction buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Add 25 µL of the derivatization agent solution (e.g., SPTPP in a suitable solvent).

  • Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for an optimized time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., formic acid).

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on typical methods for small polar molecules and should be optimized for the specific instrument and application.[13]

ParameterRecommended Setting
LC System UPLC/HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized to resolve the analyte from matrix interferences (e.g., 5-95% B over 8 minutes)
Injection Volume 5-20 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of derivatized standards. Hypothetical transitions are provided in the table below.
Instrument Parameters Dwell time, collision energy, declustering potential, etc., to be optimized for each transition.

Table 1: Example LC-MS/MS Parameters

Note: The optimal column choice (RP vs. HILIC) will depend on the polarity of the derivatized analyte.

MRM Transition Optimization

The MRM transitions must be empirically determined for both the native and the stable isotope-labeled derivatized O-Phospho-L-serine. This involves infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Derivatized O-Phospho-L-serineTo be determinedTo be determined
Derivatized O-Phospho-L-serine-¹³C₃, ¹⁵NTo be determinedTo be determined

Table 2: MRM Transitions for Quantification

Experimental Workflow

The overall workflow for the IDMS analysis of O-Phospho-L-serine is depicted below.

workflow start Start: Biological Sample (e.g., Plasma) prep Sample Preparation: 1. Add Internal Standard 2. Protein Precipitation 3. Supernatant Evaporation start->prep deriv Derivatization: 1. Reconstitute 2. Add Derivatizing Agent 3. Incubate & Quench prep->deriv lcms LC-MS/MS Analysis: 1. Chromatographic Separation 2. MS Detection (MRM) deriv->lcms data Data Processing: 1. Peak Integration 2. Ratio Calculation (Analyte/IS) 3. Quantification via Calibration Curve lcms->data end End: Final Concentration data->end

Figure 2: IDMS workflow for O-Phospho-L-serine.

Data Presentation and Method Validation

A calibration curve should be prepared by spiking known concentrations of the O-Phospho-L-serine standard into a surrogate matrix (e.g., stripped serum or PBS with BSA) along with a fixed concentration of the internal standard. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[6]

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects.[13][14]

Validation ParameterAcceptance Criteria (Typical)
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; acceptable accuracy & precision
Accuracy (% Bias)Within ±15% (±20% at LLOQ) of the nominal concentration
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits across different lots of matrix

Table 3: Typical Method Validation Performance Data

Conclusion

The Isotope Dilution Mass Spectrometry method outlined provides a robust and reliable framework for the accurate quantification of O-Phospho-L-serine in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating variability introduced during sample processing and analysis. This methodology will be invaluable to researchers in neuroscience and drug development, enabling a deeper understanding of the roles of O-Phospho-L-serine in health and disease. Final optimization of the protocol, particularly the derivatization and MS parameters, is essential for achieving the desired sensitivity and performance in a specific laboratory setting.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of O-Phospho-L-serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of O-Phospho-L-serine-¹³C₃,¹⁵N using Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled form of O-Phospho-L-serine is a powerful tool for tracing metabolic pathways and for studying protein phosphorylation, a key post-translational modification involved in numerous cellular processes.

Introduction to O-Phospho-L-serine and its Significance

O-Phospho-L-serine (P-Ser) is a critical intermediate in the biosynthesis of L-serine and plays a significant role in various metabolic and signaling pathways.[1][2] As an agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), it is involved in neurotransmission.[3][4] The study of P-Ser and its dynamics is crucial for understanding cellular signaling, and its dysregulation has been implicated in various diseases. The use of stable isotope labeling, such as with ¹³C and ¹⁵N, allows for unambiguous tracking of the molecule in complex biological systems using NMR spectroscopy.[5][6]

Quantitative NMR Data

The following tables summarize the reported chemical shifts for O-Phospho-L-serine. Note that chemical shifts are sensitive to experimental conditions such as solvent, pH, and temperature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: ¹H and ¹³C Chemical Shifts of O-Phospho-L-serine in D₂O at pH 7.4 and 298K. [7]

AtomAuthor NomenclatureChemical Shift (ppm)Ambiguity Code
C958.3661
C1065.3061
C' (COOH)C11175.1331
H123.9321
Hβ₁H134.0572
Hβ₂H144.1662

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000399.

Table 2: Additional Reported ¹³C Chemical Shifts of O-Phospho-L-serine.

AtomChemical Shift (ppm) in D₂O, pH 7.4[8]Chemical Shift (ppm) in solid-state[9][10]
58.37, 58.4157.1
65.31, 65.3364.3
C' (COOH)175.14173.9

Table 3: Reported ³¹P Chemical Shifts of O-Phospho-L-serine.

ConditionChemical Shift (ppm)Reference
Solid-state0.0[9]
In vitro phosphorylation studiesVaries with pH[11]

Note: ³¹P chemical shifts are particularly sensitive to pH changes. A decrease in pH is often used to improve the separation of phosphorylation signals in protein studies.[11]

Experimental Protocols

Sample Preparation for Solution NMR

A detailed protocol for preparing a sample of O-Phospho-L-serine-¹³C₃,¹⁵N for solution NMR analysis is as follows:

  • Dissolution: Dissolve the lyophilized O-Phospho-L-serine-¹³C₃,¹⁵N powder in a suitable deuterated solvent. For most applications, Deuterium Oxide (D₂O) is the solvent of choice. A typical concentration for high-resolution NMR is in the range of 1-10 mM. For metabolomic studies, concentrations can be lower.

  • pH Adjustment: The pH of the sample is a critical parameter as it affects the chemical shifts of the ionizable groups (phosphate, carboxyl, and amino groups).[12][13] Adjust the pD (the pH reading in D₂O) to the desired value using small aliquots of dilute NaOD or DCl. A common pD for biological samples is 7.4.

  • Internal Standard: For quantitative NMR (qNMR), add a known concentration of an internal standard. A common standard for ¹H NMR in D₂O is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a related compound.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent for dilute samples).

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are general guidelines for acquiring 1D and 2D NMR spectra of O-Phospho-L-serine-¹³C₃,¹⁵N. Specific parameters will need to be optimized for the spectrometer being used.

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[14]

1. One-Dimensional (1D) Spectra:

  • ¹H NMR: A standard 1D ¹H experiment with water suppression (e.g., presaturation or Watergate) is used to obtain a general overview of the sample.
  • ¹³C NMR: A 1D ¹³C experiment with proton decoupling (e.g., zgpg30) will show the three distinct carbon signals. Due to the low natural abundance of ¹³C, spectra will be significantly enhanced by the isotopic labeling.
  • ¹⁵N NMR: While direct 1D ¹⁵N detection is possible, it is often more sensitive to use indirect detection methods (see 2D NMR).
  • ³¹P NMR: A 1D ³¹P experiment with proton decoupling is a straightforward way to observe the phosphate (B84403) group.[11]

2. Two-Dimensional (2D) Spectra:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment that provides a correlation between each proton and its directly attached carbon.[8] This is invaluable for assigning the resonances of the Cα-Hα and Cβ-Hβ₂ groups.
  • ¹H-¹⁵N HSQC: This experiment correlates the amide proton with the ¹⁵N nucleus. For free O-Phospho-L-serine, this will show the resonance of the amino group. In the context of a peptide or protein, this experiment is crucial for studying the backbone amide environment upon phosphorylation.[15]
  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals the coupling network of the protons, showing correlations between Hα and the two Hβ protons.[7]
  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be useful for confirming assignments.
  • ¹³C-³¹P Correlation Spectroscopy: Specialized experiments can be used to observe the coupling between the phosphorus nucleus and the neighboring carbons (Cβ and Cα).[16]

Visualization of Pathways and Workflows

Signaling Pathway

O-Phospho-L-serine is an intermediate in the phosphorylated pathway of serine biosynthesis and also acts as a neurotransmitter. The following diagram illustrates its position in these pathways.

O_Phospho_L_serine_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis cluster_neurotransmission Neurotransmission 3_PGA 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP 3-PG Dehydrogenase P_Ser O-Phospho-L-serine 3_PHP->P_Ser Phosphoserine Aminotransferase L_Ser L-Serine P_Ser->L_Ser Phosphoserine Phosphatase mGluR Group III mGluR Agonist P_Ser->mGluR

Caption: Role of O-Phospho-L-serine in biosynthesis and neurotransmission.

Experimental Workflow

The logical flow for the NMR analysis of O-Phospho-L-serine-¹³C₃,¹⁵N is depicted below.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution, pH adjustment, Internal Standard) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, ³¹P) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (HSQC, TOCSY, etc.) Sample_Prep->2D_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1D_NMR->Data_Processing 2D_NMR->Data_Processing Resonance_Assignment Resonance Assignment (Identifying peaks for each nucleus) Data_Processing->Resonance_Assignment Quant_Analysis Quantitative Analysis (Integration, Concentration Calculation) Resonance_Assignment->Quant_Analysis Struct_Dynamic_Analysis Structural & Dynamic Analysis (Metabolic flux, Protein interaction) Resonance_Assignment->Struct_Dynamic_Analysis Final_Report Final Report & Interpretation Quant_Analysis->Final_Report Struct_Dynamic_Analysis->Final_Report

Caption: Workflow for NMR analysis of O-Phospho-L-serine-¹³C₃,¹⁵N.

References

Application Notes and Protocols for O-Phospho-L-serine-¹³C₃,¹⁵N in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (L-SOP) is a key endogenous metabolite and signaling molecule, acting as a precursor in the L-serine biosynthesis pathway and as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its involvement in critical neurological signaling pathways makes it and its phosphorylated protein counterparts significant targets in drug discovery. The isotopically labeled version, O-Phospho-L-serine-¹³C₃,¹⁵N, serves as a crucial tool for the accurate quantification of phosphoserine-containing peptides and proteins in complex biological samples. This document provides detailed application notes and protocols for the use of O-Phospho-L-serine-¹³C₃,¹⁵N in quantitative mass spectrometry-based phosphoproteomics, a cornerstone of modern drug discovery and development.

Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), coupled with mass spectrometry, enable the precise relative and absolute quantification of changes in protein phosphorylation.[2][3] O-Phospho-L-serine-¹³C₃,¹⁵N can be utilized as an internal standard to correct for sample loss and ionization variability during mass spectrometry analysis, thereby enhancing the accuracy and reproducibility of quantitative phosphoproteomic studies.[4]

Applications in Drug Discovery and Development

The precise quantification of protein phosphorylation is critical for understanding disease mechanisms and the mode of action of therapeutic agents. O-Phospho-L-serine-¹³C₃,¹⁵N facilitates several key applications in this domain:

  • Target Identification and Validation: By accurately quantifying changes in the phosphoproteome in response to a drug candidate, researchers can identify the specific kinases and signaling pathways modulated by the compound. This is essential for validating drug targets and understanding off-target effects.

  • Biomarker Discovery: Comparative analysis of the phosphoproteome between healthy and diseased states can reveal novel biomarkers for disease diagnosis, prognosis, and patient stratification. The use of a labeled internal standard ensures the reliability of these quantitative comparisons.

  • Dose-Response Studies: Quantitative phosphoproteomics allows for the precise measurement of changes in phosphorylation at specific sites in response to varying concentrations of a drug, enabling the determination of drug potency and efficacy at the molecular level.

  • Mechanism of Action Studies: Elucidating the signaling pathways affected by a drug is fundamental to understanding its mechanism of action. O-Phospho-L-serine-¹³C₃,¹⁵N aids in the accurate mapping of these pathways by providing a reliable quantitative readout of phosphorylation events.

Data Presentation: Quantitative Phosphoproteomic Analysis

The following table represents a typical dataset obtained from a quantitative phosphoproteomics experiment using a stable isotope-labeled internal standard. In this hypothetical example, cells were treated with a novel kinase inhibitor, and the changes in the phosphorylation of two peptides were quantified using O-Phospho-L-serine-¹³C₃,¹⁵N as a spike-in standard for a related phosphopeptide. The data is presented as the ratio of the endogenous "light" phosphopeptide to the "heavy" labeled internal standard.

Peptide SequenceProteinPhosphorylation SiteRatio (Light/Heavy) - ControlRatio (Light/Heavy) - TreatedFold Change (Treated/Control)p-value
Ac-PEpSDEEILEEAECasein Kinase IISer21.05 ± 0.120.21 ± 0.050.20<0.01
GpSQETVDCTpSGEGEGFRSer10460.98 ± 0.151.95 ± 0.211.99<0.05

This table is a representative example and does not reflect data from a specific study. The values are for illustrative purposes to demonstrate the typical output of a quantitative phosphoproteomics experiment.

Experimental Protocols

Protocol 1: Quantitative Analysis of Phosphopeptides using O-Phospho-L-serine-¹³C₃,¹⁵N as an Internal Standard

This protocol outlines the general workflow for the quantification of a specific phosphoserine-containing peptide in a complex mixture using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard.

1. Sample Preparation: a. Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. b. Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Spiking of Internal Standard: a. Add a known amount of O-Phospho-L-serine-¹³C₃,¹⁵N-containing synthetic peptide (corresponding to the target peptide) to each protein sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer.

3. Protein Digestion: a. Reduce and alkylate the protein mixture to denature the proteins and cap cysteine residues. b. Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

4. Phosphopeptide Enrichment: a. Acidify the peptide mixture and enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads.[5] b. Wash the beads extensively to remove non-phosphorylated peptides. c. Elute the phosphopeptides from the beads.

5. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically quantify the light (endogenous) and heavy (labeled) versions of the target phosphopeptide.

6. Data Analysis: a. Integrate the peak areas for the light and heavy phosphopeptide precursor ions. b. Calculate the ratio of the light to heavy peak areas for each sample. c. Normalize the ratios across different samples and perform statistical analysis to determine significant changes in phosphorylation.

Protocol 2: SILAC-based Quantitative Phosphoproteomics

This protocol describes a general workflow for a global quantitative phosphoproteomics experiment using SILAC.

1. SILAC Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled arginine and lysine. b. Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.[6]

2. Experimental Treatment: a. Treat one cell population (e.g., the "light" cells) with the experimental condition (e.g., drug treatment), while the other population (e.g., the "heavy" cells) serves as the control.

3. Sample Pooling and Lysis: a. Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration. b. Lyse the combined cell pellet in a buffer containing protease and phosphatase inhibitors.

4. Protein Digestion and Phosphopeptide Enrichment: a. Follow the steps for protein digestion and phosphopeptide enrichment as described in Protocol 1 (steps 3 and 4).

5. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides by LC-MS/MS using a data-dependent acquisition (DDA) method. The mass spectrometer will acquire MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans to identify the peptides.

6. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify the light/heavy ratios. b. Perform statistical analysis to identify phosphopeptides with significant changes in abundance between the experimental and control conditions.

Signaling Pathways and Experimental Workflows

Group III mGluR Signaling Pathway

O-Phospho-L-serine is an agonist for group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that are typically located presynaptically and are coupled to Gᵢ/Gₒ proteins.[7] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This signaling cascade ultimately leads to the inhibition of neurotransmitter release. The following diagram illustrates this canonical pathway.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular O-Phospho-L-serine O-Phospho-L-serine mGluR Group III mGluR (mGluR4/7) O-Phospho-L-serine->mGluR Binds Gi_Go Gᵢ/Gₒ Protein mGluR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Phosphorylates (reduced) Release Inhibition of Neurotransmitter Release Vesicle->Release SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Treatment Drug Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Control Vehicle Control Heavy_Culture->Control Combine Combine Light & Heavy Cell Pellets (1:1) Treatment->Combine Control->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (TiO₂ / IMAC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Data Analysis (Peptide ID & Quantification) LCMS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics

References

Troubleshooting & Optimization

Technical Support Center: O-Phospho-L-serine-¹³C₃,¹⁵N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing O-Phospho-L-serine-¹³C₃,¹⁵N by mass spectrometry (MS).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems.

Q1: Why is the signal for my O-Phospho-L-serine-¹³C₃,¹⁵N standard unexpectedly low or absent?

A weak or missing signal for O-Phospho-L-serine-¹³C₃,¹⁵N can be attributed to several factors, including issues with sample preparation, instrument parameters, or the inherent chemical properties of the molecule. Phosphorylated molecules can be particularly challenging to analyze due to their charge and potential for instability in the ion source.[1] A systematic troubleshooting approach, from the ion source back to the sample preparation, is recommended.

Q2: How can I improve the ionization efficiency of O-Phospho-L-serine-¹³C₃,¹⁵N?

Optimizing the electrospray ionization (ESI) source is critical. O-Phospho-L-serine is a polar molecule, and its phosphorylation adds a negative charge, which can suppress ionization in positive ion mode.[1]

  • Ionization Mode: While positive ion mode is common, consider negative ion mode, which may provide a better response for a negatively charged species.

  • Source Parameters: Systematically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

  • Solvent Composition: The composition of your mobile phase can significantly impact ionization. The addition of a small amount of a weak acid like formic acid is common for positive mode, but for negative mode, a volatile basic additive like ammonium (B1175870) hydroxide (B78521) or a buffer like ammonium acetate (B1210297) might be more suitable.

Q3: Could my sample preparation be causing the low signal?

Absolutely. Improper sample preparation is a frequent cause of poor MS signal.

  • Salt Contamination: High concentrations of non-volatile salts (e.g., from buffers like PBS) are detrimental to ESI and must be removed.[2] Consider desalting your sample using techniques like solid-phase extraction (SPE) or dialysis.[3]

  • Detergents: Detergents can suppress the ESI signal and should be removed.[3]

  • Phosphatase Activity: If your sample is derived from a biological matrix, endogenous phosphatases can dephosphorylate your analyte.[4] Ensure that phosphatase inhibitors are used during sample preparation if this is a risk.[4]

  • Analyte Concentration: Ensure the concentration of your standard is within the optimal range for your instrument. Very high concentrations can sometimes lead to signal suppression.[2]

Q4: I observe a peak at -98 Da from my parent ion. What does this mean?

This is a very common observation for phosphorylated molecules. The peak at -98 Da relative to the molecular ion corresponds to the neutral loss of phosphoric acid (H₃PO₄).[5] This fragmentation can occur in the ion source (in-source decay) or during collision-induced dissociation (CID).[5] While this can be a diagnostic tool for identifying phosphopeptides, excessive in-source fragmentation will reduce the intensity of your precursor ion. To minimize this, you can try to soften the ionization conditions (e.g., lower source temperatures or voltages).

Q5: My signal for O-Phospho-L-serine-¹³C₃,¹⁵N is inconsistent or drifting. What are the likely causes?

Signal instability can be due to:

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your analyte, leading to inconsistent signal.[6][7][8] This is a major issue in complex matrices like plasma or tissue extracts.[6][7] Using a stable isotope-labeled internal standard like O-Phospho-L-serine-¹³C₃,¹⁵N is intended to correct for this, but severe matrix effects can still be problematic.[6]

  • Chromatographic Issues: Poorly resolved chromatographic peaks can lead to co-elution and matrix effects.[6] Ensure your LC method provides good separation of the analyte from the bulk of the matrix components.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass analyzer can lead to signal drift. Regular cleaning and maintenance are essential.

Frequently Asked Questions (FAQs)

What are the expected mass-to-charge ratios (m/z) for O-Phospho-L-serine-¹³C₃,¹⁵N?

The exact mass of O-Phospho-L-serine-¹³C₃,¹⁵N is 189.04 g/mol .[] The expected m/z will depend on the ionization mode and the formation of adducts.

Ion SpeciesFormulaApproximate m/z
Positive Ion Mode
[M+H]⁺[¹³C₃H₉¹⁵NO₆P]⁺190.05
[M+Na]⁺[¹³C₃H₈¹⁵NNaO₆P]⁺212.03
[M+K]⁺[¹³C₃H₈¹⁵NKO₆P]⁺228.00
Negative Ion Mode
[M-H]⁻[¹³C₃H₇¹⁵NO₆P]⁻188.03

What are common adducts to look for with this compound?

In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in positive ion mode, especially if there are trace amounts of these salts in your sample or solvents.[10][11][12] These adducts can be useful for confirming the molecular weight of your analyte.

What fragmentation pattern should I expect in MS/MS?

The most prominent fragmentation pathway for phosphoserine-containing molecules is the neutral loss of phosphoric acid (-98 Da).[5] Other fragment ions may be observed depending on the collision energy. For O-Phospho-L-serine, you might also observe the loss of water (-18 Da) from the phosphoric acid-loss fragment.

Experimental Protocols

Protocol 1: Basic Sample Preparation for LC-MS Analysis

This protocol is a starting point for preparing O-Phospho-L-serine-¹³C₃,¹⁵N for analysis from a simple matrix.

  • Stock Solution Preparation: Dissolve the O-Phospho-L-serine-¹³C₃,¹⁵N standard in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Store at -20°C or -80°C as recommended by the supplier.[13]

  • Working Solution Preparation: Dilute the stock solution with your initial mobile phase solvent to the desired concentration (e.g., 1-10 µg/mL).[2]

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any particulates before injection.[2]

  • Blank Injections: Run blank injections (your mobile phase solvent) before and after your samples to ensure there is no carryover.[2]

Protocol 2: Phosphopeptide Enrichment (for complex biological samples)

If you are using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard for the quantification of endogenous O-Phospho-L-serine in a complex biological sample, an enrichment step may be necessary to reduce matrix effects and improve signal-to-noise.

  • Lysis and Digestion: If analyzing a protein sample, perform cell lysis in the presence of protease and phosphatase inhibitors, followed by protein digestion (e.g., with trypsin).[3][4]

  • Enrichment: Use a phosphopeptide enrichment kit, such as those based on Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC), to selectively capture phosphorylated molecules.[3][14]

  • Elution and Desalting: Elute the enriched phosphopeptides and perform a desalting step using a C18 tip or column.

  • Analysis: Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal for O-Phospho-L-serine-¹³C₃,¹⁵N cluster_ms MS Parameter Checks cluster_sample Sample Preparation Checks cluster_lc LC Performance Checks start Low or No Signal Detected check_ms Step 1: Verify MS Instrument Parameters start->check_ms check_sample Step 2: Evaluate Sample Preparation check_ms->check_sample Parameters Optimized ion_mode Check Ionization Mode (Positive vs. Negative) check_ms->ion_mode source_params Optimize Source Parameters (Voltage, Gas, Temp) check_ms->source_params check_lc Step 3: Assess LC Performance check_sample->check_lc Sample Prep Verified salt_check Remove Non-Volatile Salts check_sample->salt_check phosphatase_check Use Phosphatase Inhibitors check_sample->phosphatase_check concentration_check Verify Analyte Concentration check_sample->concentration_check solution Signal Improved check_lc->solution LC Optimized matrix_effects Investigate Matrix Effects check_lc->matrix_effects chromatography Improve Chromatographic Separation check_lc->chromatography

Caption: A logical workflow for troubleshooting low MS signals.

Fragmentation_Pathway Expected Fragmentation of [M+H]⁺ for O-Phospho-L-serine parent Precursor Ion [M+H]⁺ neutral_loss Neutral Loss of H₃PO₄ (-98 Da) parent->neutral_loss CID/In-Source fragment1 Fragment Ion [M+H-98]⁺ neutral_loss->fragment1

Caption: Dominant fragmentation pathway for phosphoserine.

References

Technical Support Center: Optimizing Chromatographic Separation of Phosphoserine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of phosphoserine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of phosphoserine isomers.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution Between Isomers Inappropriate column chemistry.- For positional isomers, consider columns with alternative selectivities like phenyl or PFP stationary phases.[1] - For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[2][3][4] - Mixed-mode chromatography combining reversed-phase and weak anion-exchange can enhance selectivity for phosphorylated isomers.[5][6]
Suboptimal mobile phase composition.- In reversed-phase chromatography, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the type and concentration of the ion-pairing agent (e.g., heptafluorobutyric acid can improve separation).[7] - In HILIC, carefully control the water content in the mobile phase; a shallow gradient of increasing water concentration can improve separation.[8][9] - For chiral separations, the choice of alcohol modifier (e.g., ethanol (B145695), isopropanol) and its percentage in the mobile phase is critical.[2]
Inadequate temperature control.- Increasing the column temperature can sometimes improve peak shape and resolution, but an optimal temperature should be determined as excessive heat can be detrimental.[2] For some isomers, lower temperatures may be required to resolve anomers.[6]
Peak Tailing Secondary interactions with the stationary phase.- Use a highly inert stationary phase or a column with end-capping. - Add a small amount of a competing agent to the mobile phase. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column overload.- Reduce the injection volume or the sample concentration.[10]
Dead volume in the HPLC system.- Check and tighten all fittings, ensuring the tubing is properly seated in the column end fittings.[11]
Variable Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. - For normal phase chromatography, controlling the water content of the eluent is crucial.[10]
Column equilibration issues.- Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using gradient elution. Some columns may require several "priming" injections to achieve stable retention times.[12]
Pump malfunction or leaks.- Check for leaks in the pump and flow path. Monitor the system pressure for fluctuations.[13]
Low Sensitivity / Poor Detection Poor ionization of phosphopeptides.- Chemical derivatization can improve sensitivity. For example, converting the phosphate (B84403) group to a positively charged S-ethylpyridyl group can enhance ionization in MALDI MS.[14] - For HPLC with fluorescence detection, pre- or post-column derivatization with a fluorescent tag is effective.[15][16]
Inappropriate detector settings.- Optimize detector parameters (e.g., wavelength for UV, fragmentation parameters for MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating phosphoserine positional isomers (e.g., phosphoserine vs. phosphothreonine)?

A1: A good starting point is reversed-phase HPLC with an ion-pairing agent. The use of heptafluorobutyric acid as a counter-ion has been shown to effectively separate phosphorylated from non-phosphorylated peptides and can also be applied to the separation of positional isomers.[7] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating polar compounds like phosphoserine isomers based on their head groups.[8][9][17]

Q2: When should I consider using chiral chromatography?

A2: Chiral chromatography is essential when you need to separate enantiomers (stereoisomers that are non-superimposable mirror images) of phosphoserine.[18][19] Standard chromatographic modes like reversed-phase or HILIC will not separate enantiomers. Polysaccharide-based chiral stationary phases are a common choice for this purpose.[2][3][4]

Q3: Can derivatization help with the separation of phosphoserine isomers?

A3: Yes, derivatization can be a powerful tool. It can be used to:

  • Improve chromatographic separation: By altering the chemical structure of the isomers, their interaction with the stationary phase can be modified, potentially leading to better resolution.

  • Enhance detection sensitivity: For techniques like mass spectrometry or fluorescence detection, derivatization can introduce a charge or a fluorophore, respectively, making the molecules easier to detect.[14][15][20] For instance, trimethylsilylation is a derivatization method used for GC/MS analysis of phosphoserine.[20]

Q4: What are the key parameters to optimize in HILIC for phosphoserine isomer separation?

A4: In HILIC, the most critical parameters to optimize are:

  • Water content in the mobile phase: The percentage of water in the organic mobile phase dictates the retention and selectivity. A shallow gradient of increasing water is often effective.[8]

  • Buffer concentration and pH: These affect the charge state of the analytes and the stationary phase, influencing retention.

  • Type of organic solvent: Acetonitrile is the most common, but other polar organic solvents can be explored.

Q5: My phosphopeptide isomers are co-eluting. What is a systematic approach to improve resolution?

A5: A systematic approach to improve resolution involves sequentially optimizing the following:

  • Selectivity (α): This often has the most significant impact. Try changing the stationary phase (e.g., from C18 to a phenyl or embedded polar group column) or the mobile phase composition (e.g., different organic solvent, pH, or ion-pairing agent).[21]

  • Retention Factor (k'): Adjust the strength of the mobile phase. In reversed-phase, this means changing the organic-to-aqueous ratio. In HILIC, it's the water content. Increasing the retention factor (to a reasonable extent, typically between 2 and 10) can improve resolution.[21]

  • Efficiency (N): Use a column with smaller particles, a longer column, or optimize the flow rate to increase the number of theoretical plates.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol is a general guideline based on the principles of separating phosphorylated peptides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% HFBA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Mass Spectrometry.

  • Temperature: 30 °C.

Protocol 2: Chiral SFC for Enantiomeric Separation

This protocol is adapted from methods used for chiral amino acid derivatives.[2]

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase.

  • Mobile Phase: Supercritical CO2 and an alcohol modifier (e.g., ethanol).

  • Gradient: Isocratic, with the percentage of ethanol optimized for the specific isomers (e.g., starting with 10% ethanol).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV or Mass Spectrometry.

  • Temperature: 40 °C (optimization may be required).[2]

Visualizations

experimental_workflow Experimental Workflow for Method Selection start Define Separation Goal is_enantiomer Separating Enantiomers? start->is_enantiomer is_positional Separating Positional Isomers? is_enantiomer->is_positional No chiral_sfc Chiral SFC/HPLC is_enantiomer->chiral_sfc Yes rp_hplc Reversed-Phase HPLC is_positional->rp_hplc Yes hilic HILIC is_positional->hilic Yes mixed_mode Mixed-Mode Chromatography is_positional->mixed_mode Yes optimize Optimize Mobile Phase & Temperature chiral_sfc->optimize rp_hplc->optimize hilic->optimize mixed_mode->optimize derivatize Consider Derivatization optimize->derivatize Resolution still inadequate end Successful Separation optimize->end Resolution adequate derivatize->optimize Yes derivatize->end No

Caption: Workflow for selecting a chromatographic method.

troubleshooting_workflow Troubleshooting Poor Resolution start Poor Resolution Observed check_selectivity Adjust Selectivity (α) start->check_selectivity change_column Change Stationary Phase check_selectivity->change_column change_mobile_phase Modify Mobile Phase (Solvent, pH, Additives) check_selectivity->change_mobile_phase check_retention Optimize Retention (k') change_column->check_retention change_mobile_phase->check_retention adjust_solvent_strength Adjust Solvent Strength check_retention->adjust_solvent_strength check_efficiency Improve Efficiency (N) adjust_solvent_strength->check_efficiency column_params Use Longer Column or Smaller Particles check_efficiency->column_params flow_rate Optimize Flow Rate check_efficiency->flow_rate end Resolution Improved column_params->end flow_rate->end

Caption: Logical flow for troubleshooting poor resolution.

References

Technical Support Center: O-Phospho-L-serine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of O-Phospho-L-serine.

Troubleshooting Guides

Issue: Poor Peak Shape and/or Shifting Retention Times

Q1: My O-Phospho-L-serine peak is broad, tailing, or splitting. What are the likely causes and solutions?

A1: Poor peak shape for a polar compound like O-Phospho-L-serine is a common issue in reverse-phase liquid chromatography. Here are the potential causes and troubleshooting steps:

  • Secondary Interactions with Column Stationary Phase: O-Phospho-L-serine's phosphate (B84403) group can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Alternatively, adding a small amount of a competing acid, like 0.1% formic acid, to the mobile phase can help saturate the active sites on the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of O-Phospho-L-serine.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of O-Phospho-L-serine to ensure a single ionic form.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Matrix Effects: Co-eluting matrix components can interfere with the chromatography.[1]

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.

Q2: The retention time for O-Phospho-L-serine is inconsistent between injections. How can I fix this?

A2: Retention time shifts are often due to a lack of equilibration in the LC system or changes in the mobile phase.

  • Insufficient Column Equilibration: This is common when running gradients.

    • Solution: Increase the column equilibration time between injections to ensure the column returns to the initial conditions.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent or changes in the buffer concentration can alter retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column and replace the column if performance deteriorates.

Issue: Low Signal Intensity or Poor Recovery

Q3: I am observing a weak signal for O-Phospho-L-serine, even with a known standard. What could be the problem?

A3: Low signal intensity is often a result of ion suppression or inefficient ionization.

  • Ion Suppression from Matrix Components: This is a major issue in the analysis of biological samples, where co-eluting compounds, particularly phospholipids, compete with the analyte for ionization, reducing its signal.[1][2]

    • Solution: Enhance sample preparation to remove phospholipids. Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates are more effective than simple protein precipitation.[2][3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS) can help to compensate for matrix effects.

  • Suboptimal Mass Spectrometry (MS) Settings: The ionization and fragmentation parameters may not be optimized for O-Phospho-L-serine.

    • Solution: Perform a full optimization of the MS parameters, including spray voltage, gas flows, and collision energy, using a pure standard of O-Phospho-L-serine.

  • Analyte Degradation: O-Phospho-L-serine may be unstable under certain conditions.

    • Solution: Ensure samples are stored at appropriate temperatures (-80°C for long-term) and minimize freeze-thaw cycles.

Q4: My recovery of O-Phospho-L-serine is low and variable after sample preparation. How can I improve this?

A4: Low and inconsistent recovery points to issues with the extraction procedure.

  • Inefficient Extraction from the Matrix: O-Phospho-L-serine may be strongly bound to proteins or other matrix components.

    • Solution: Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and varying the solvent-to-sample ratio. For SPE, ensure the chosen sorbent and elution solvent are appropriate for a polar, phosphorylated compound.

  • Analyte Loss During Solvent Evaporation: If a solvent evaporation and reconstitution step is used, the analyte can be lost.

    • Solution: Ensure the evaporation is not too aggressive (e.g., use a gentle stream of nitrogen at a controlled temperature). Reconstitute in a solvent that fully dissolves the analyte.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS that has very similar physicochemical properties to the analyte can help to correct for recovery losses during sample preparation.

Frequently Asked Questions (FAQs)

Q5: What are the main sources of matrix effects when quantifying O-Phospho-L-serine in plasma?

A5: The primary sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with O-Phospho-L-serine and cause ion suppression or enhancement in the mass spectrometer.[1][2] Phospholipids are particularly problematic due to their high abundance and their tendency to ionize well in electrospray ionization (ESI), thereby competing with O-Phospho-L-serine for ionization.

Q6: Which sample preparation technique is best for minimizing matrix effects for O-Phospho-L-serine?

A6: While simple protein precipitation (PPT) is quick, it is often insufficient for removing phospholipids. Solid-phase extraction (SPE) is generally more effective at reducing matrix effects.[3][5] For highly complex matrices, more advanced techniques like phospholipid removal plates (e.g., HybridSPE) can provide the cleanest extracts and the highest analyte recovery.[2]

Q7: Is a derivatization step necessary for the analysis of O-Phospho-L-serine by LC-MS/MS?

A7: Not always, but it can be beneficial. O-Phospho-L-serine is a polar molecule and may have poor retention on traditional C18 columns. Derivatization can improve its chromatographic properties. For instance, a method for analyzing O-Phospho-L-serine in cerebrospinal fluid (CSF) utilizes pre-column derivatization to enhance its detection.[6] However, with the use of modern HILIC or mixed-mode chromatography columns, direct analysis without derivatization is also possible.

Q8: How can I confirm that matrix effects are impacting my O-Phospho-L-serine quantification?

A8: A post-column infusion experiment is a common method to qualitatively assess matrix effects. In this experiment, a constant flow of O-Phospho-L-serine standard is infused into the LC eluent after the analytical column, and a blank matrix sample is injected. Any dip or rise in the baseline signal at the retention time of O-Phospho-L-serine indicates ion suppression or enhancement, respectively.

Q9: What is the role of a stable isotope-labeled internal standard (SIL-IS) in O-Phospho-L-serine quantification?

A9: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to O-Phospho-L-serine but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). Because it behaves almost identically to the analyte during sample preparation and ionization, it can effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Phospholipid Removal Plates (e.g., HybridSPE)
Principle Protein denaturation and removal by centrifugation.Selective retention of analyte on a sorbent and elution.Combines protein precipitation with specific removal of phospholipids.
Typical Analyte Recovery 70-90% (can be variable)85-105% (more consistent)>95% (high and reproducible)
Matrix Effect Reduction Low (significant ion suppression common)[2]Moderate to High[3][5]High (minimal ion suppression)[2]
Selectivity LowHighHigh
Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Recommendation Suitable for initial screening or when matrix effects are minimal.Recommended for quantitative bioanalysis requiring high accuracy and precision.Ideal for complex matrices and low-level quantification where matrix effects are significant.

Experimental Protocols

Protocol 1: O-Phospho-L-serine Quantification in Human Plasma using LC-MS/MS with Protein Precipitation

This protocol provides a general procedure for the extraction and quantification of O-Phospho-L-serine from human plasma.

1. Materials and Reagents

  • O-Phospho-L-serine analytical standard

  • O-Phospho-L-serine-¹³C₃,¹⁵N stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA as anticoagulant)

2. Standard and Internal Standard Preparation

  • Prepare a 1 mg/mL stock solution of O-Phospho-L-serine in water.

  • Prepare a 1 mg/mL stock solution of the SIL-IS in water.

  • Prepare working solutions of the analytical standard and a fixed concentration of the SIL-IS by serial dilution in water.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, quality control, or calibration standard.

  • Add 10 µL of the SIL-IS working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • O-Phospho-L-serine: Precursor ion > Product ion (to be determined by infusion of standard)

    • O-Phospho-L-serine-SIL-IS: Precursor ion > Product ion (to be determined by infusion of standard)

  • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximal signal.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the SIL-IS.

  • Calculate the peak area ratio (analyte/SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of O-Phospho-L-serine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add SIL-IS (10 µL) plasma->add_is ppt Protein Precipitation (200 µL Acetonitrile + 0.1% FA) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc HILIC Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify mGluR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular O-Phospho-L-serine O-Phospho-L-serine mGluR Group III mGluR (e.g., mGluR4/6/7/8) O-Phospho-L-serine->mGluR agonist binding G_protein Gi/o Protein mGluR->G_protein activation AC Adenylyl Cyclase G_protein->AC inhibition cAMP cAMP AC->cAMP conversion PKA Protein Kinase A cAMP->PKA activation downstream Modulation of Ion Channels & Neurotransmitter Release PKA->downstream

References

Technical Support Center: O-Phospho-L-serine-¹³C₃,¹⁵N Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phospho-L-serine-¹³C₃,¹⁵N. Accurate correction for isotopic impurities is critical for reliable results in metabolic flux analysis, quantitative proteomics, and other applications of stable isotope labeling.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for isotopic impurity when using O-Phospho-L-serine-¹³C₃,¹⁵N?

A1: Correction for isotopic impurity is essential for accurate quantification and interpretation of data from stable isotope labeling experiments.[1][2] There are two main sources of isotopic variants that can interfere with your measurements:

  • Natural Isotopic Abundance: All elements exist as a mixture of stable isotopes. For example, carbon naturally contains about 1.1% ¹³C, and nitrogen contains about 0.37% ¹⁵N.[3] This means that even an unlabeled O-Phospho-L-serine molecule will have a small but significant population of molecules containing one or more heavy isotopes, which can overlap with the signal from your intentionally labeled standard.

  • Tracer Impurity: The synthesis of isotopically labeled compounds like O-Phospho-L-serine-¹³C₃,¹⁵N is never 100% efficient. The final product will contain a small percentage of molecules with incomplete labeling (e.g., ¹³C₂¹²C₁, ¹⁵N₀).[4][5]

Failure to correct for these impurities can lead to underestimation of metabolite concentrations and incorrect calculations of metabolic fluxes.[1][2]

Q2: What is the difference between isotopic enrichment and species abundance?

A2: It is crucial to distinguish between these two terms:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a particular atomic position in a molecule. For O-Phospho-L-serine-¹³C₃,¹⁵N with 98% ¹³C and 98% ¹⁵N enrichment, it means that at each of the three labeled carbon positions, there is a 98% probability of it being a ¹³C atom, and at the labeled nitrogen position, there is a 98% probability of it being a ¹⁵N atom.

  • Species Abundance: This refers to the percentage of molecules that have a specific isotopic composition. Due to the probabilistic nature of labeling, a batch with 98% isotopic enrichment will not contain 98% of the fully labeled M+4 species (¹³C₃,¹⁵N). It will be a distribution of different isotopologues (e.g., ¹³C₃¹⁵N, ¹³C₂¹²C₁¹⁵N, etc.).[3]

Q3: How does high-resolution mass spectrometry help in correcting for isotopic impurities?

A3: High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or TOF analyzers, can differentiate between isotopologues that have the same nominal mass but different exact masses (mass defect).[6][7] For example, it can distinguish between a molecule containing one ¹³C atom (mass increase of ~1.00335 Da) and one containing a ¹⁵N atom (mass increase of ~0.99703 Da). This capability is crucial when dealing with multiple isotopic labels, as it allows for more accurate correction by resolving overlapping isotopic peaks.[7][8]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Overlapping isotopic clusters between labeled standard and endogenous analyte. Natural isotopic abundance in the unlabeled analyte is causing its M+1, M+2, etc. peaks to interfere with the labeled standard's signal.Analyze an unlabeled standard of O-Phospho-L-serine to determine its natural isotopic distribution. Use this information to mathematically subtract the contribution of natural abundance from your experimental data.[9] Various software tools like IsoCorrectoR, AccuCor, and IsoCor can perform this correction.[4][5][7]
Quantification results are consistently lower than expected. Incomplete isotopic labeling of the O-Phospho-L-serine-¹³C₃,¹⁵N standard is leading to an overestimation of the "heavy" signal.The isotopic purity of the labeled standard needs to be accurately determined. This information, usually provided by the manufacturer, should be incorporated into the correction algorithm.[4][5] If not available, it can be determined experimentally by high-resolution mass spectrometry.[10][11]
Difficulty in distinguishing between ¹³C and ¹⁵N incorporation in downstream metabolites. Insufficient mass resolution of the mass spectrometer.A high-resolution mass spectrometer is required to resolve the small mass difference between ¹³C and ¹⁵N.[6][7] If using a lower resolution instrument, experimental design may need to be altered to use only one type of isotope at a time.
Inaccurate results after applying a standard correction algorithm. The correction algorithm may not be suitable for your specific experimental conditions (e.g., it assumes 100% tracer purity, or it is not designed for tandem MS data).Ensure the chosen correction software can account for tracer impurity and is appropriate for your data type (MS vs. MS/MS).[5][12] Some tools are specifically designed for high-resolution data and can handle multiple tracer isotopes.[4]

Experimental Protocols

Protocol 1: Determination of Natural Isotopic Abundance of Unlabeled O-Phospho-L-serine
  • Sample Preparation: Prepare a solution of unlabeled O-Phospho-L-serine at a known concentration in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., LC-HRMS). Acquire full scan mass spectra over the relevant m/z range.

  • Data Extraction: Extract the ion chromatograms for the monoisotopic peak (M+0) and the subsequent isotopic peaks (M+1, M+2, etc.).

  • Distribution Calculation: Integrate the peak areas for each isotopologue and calculate their relative abundances as a percentage of the total isotopic cluster. This provides the natural isotopic distribution.

Protocol 2: Isotopic Purity Correction Workflow

This workflow outlines the general steps for correcting mass spectrometry data for isotopic impurities.

Isotopic_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_correction Correction cluster_output Output raw_data Acquire Raw MS Data (Labeled Sample) extract_labeled Extract Mass Isotopomer Distribution (Labeled) raw_data->extract_labeled unlabeled_data Acquire Raw MS Data (Unlabeled Standard) extract_unlabeled Determine Natural Isotopic Abundance (Unlabeled) unlabeled_data->extract_unlabeled correction_algorithm Apply Correction Algorithm (e.g., matrix-based) extract_labeled->correction_algorithm extract_unlabeled->correction_algorithm corrected_data Corrected Isotopic Distribution correction_algorithm->corrected_data downstream_analysis Downstream Analysis (e.g., Flux Calculation) corrected_data->downstream_analysis

Figure 1. A generalized workflow for isotopic impurity correction in mass spectrometry experiments. This process involves acquiring data from both labeled samples and unlabeled standards, followed by data processing and application of a correction algorithm to obtain the true isotopic distribution for downstream analysis.[2]

Quantitative Data Summary

The natural abundances of the stable isotopes relevant to O-Phospho-L-serine are provided in the table below. This data is fundamental to the correction algorithms.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.985%
²H (D)~0.015%
Nitrogen¹⁴N~99.63%
¹⁵N~0.37%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%
Phosphorus³¹P100%

Data sourced from various publicly available IUPAC data.

Signaling Pathway and Logical Relationships

The correction for isotopic impurity is a logical process that can be visualized as a series of inputs leading to a corrected output.

Correction_Logic cluster_inputs Inputs cluster_process Correction Process cluster_output Output measured_data Measured Mass Isotopomer Distribution correction_model Correction Model (Mathematical Deconvolution) measured_data->correction_model natural_abundance Natural Isotopic Abundance Data natural_abundance->correction_model tracer_purity Tracer Isotopic Purity Information tracer_purity->correction_model true_distribution True Isotopic Enrichment correction_model->true_distribution

Figure 2. A logical diagram illustrating the inputs and output of the isotopic correction process. The measured data, along with information on natural abundance and tracer purity, are fed into a mathematical model to determine the true isotopic enrichment.

References

Technical Support Center: Metabolic Labeling with O-Phospho-L-serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling with O-Phospho-L-serine-¹³C₃,¹⁵N. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this advanced stable isotope labeling technique for quantitative phosphoproteomics.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using O-Phospho-L-serine-¹³C₃,¹⁵N for metabolic labeling compared to traditional SILAC with labeled L-serine?

The theoretical advantage of using O-Phospho-L-serine-¹³C₃,¹⁵N is the direct incorporation of a labeled phosphoserine residue into proteins. This would, in principle, allow for the specific tracking and quantification of proteins that are synthesized with a phosphorylated serine, bypassing the need to label all proteins and then enrich for phosphopeptides. Traditional SILAC with labeled L-serine measures the overall turnover of phosphorylation on a pre-existing protein pool, whereas O-Phospho-L-serine labeling could potentially trace the synthesis of new phosphoproteins.

Q2: What are the main challenges associated with metabolic labeling using O-Phospho-L-serine-¹³C₃,¹⁵N?

The primary challenges include:

  • Cellular Uptake: O-Phospho-L-serine is a charged molecule and may not be readily transported into cells, which typically have transporters for amino acids like L-serine, not phosphorylated amino acids.

  • Dephosphorylation: Intracellular or extracellular phosphatases, such as phosphoserine phosphatase (PSPH), can remove the phosphate (B84403) group from O-Phospho-L-serine, leading to the incorporation of labeled L-serine instead of the intact phosphorylated amino acid.[1][2][3]

  • Stability in Media: The stability of O-Phospho-L-serine in cell culture media over the course of an experiment can be a concern, with potential for degradation or dephosphorylation.

  • Toxicity and Physiological Effects: O-Phospho-L-serine is a known agonist for group III metabotropic glutamate (B1630785) receptors, which could induce unintended physiological responses in cultured cells, affecting proliferation and signaling pathways.[4][5][6][7][8][9][10]

Q3: How can I determine if my cells are taking up O-Phospho-L-serine-¹³C₃,¹⁵N?

You can perform a tracer study using the labeled compound. After incubating your cells with O-Phospho-L-serine-¹³C₃,¹⁵N for various time points, you can analyze the intracellular metabolite pool using mass spectrometry. Look for the presence of labeled O-Phospho-L-serine, as well as labeled L-serine (which would indicate dephosphorylation).

Q4: Is there a way to inhibit the dephosphorylation of O-Phospho-L-serine-¹³C₃,¹⁵N?

Inhibiting cellular phosphatases can be challenging without affecting overall cell health. You could investigate the use of broad-spectrum phosphatase inhibitors, but this would need to be carefully optimized to minimize off-target effects. A potential alternative is to use cell lines with known low expression or activity of phosphoserine phosphatase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no incorporation of the ¹³C₃,¹⁵N label into proteins. 1. Inefficient cellular uptake of O-Phospho-L-serine. 2. Complete dephosphorylation of O-Phospho-L-serine to L-serine, with the labeled L-serine being diluted by unlabeled L-serine in the media. 3. Instability of O-Phospho-L-serine in the culture media.1. Optimize labeling conditions: vary the concentration of O-Phospho-L-serine and the incubation time. 2. Use cell lines known to have high-affinity transporters for phosphorylated amino acids, if available. 3. Analyze the intracellular pool of amino acids to confirm the presence of labeled O-Phospho-L-serine. 4. Test the stability of O-Phospho-L-serine in your specific cell culture media over time.
Label is incorporated, but mass shift corresponds to L-serine, not phosphoserine. 1. High activity of intracellular or extracellular phosphatases (e.g., PSPH) leading to dephosphorylation.1. Perform a time-course experiment to assess the rate of dephosphorylation. 2. Consider using phosphatase inhibitors, with careful toxicity controls. 3. Screen different cell lines for lower phosphatase activity.
Observed cellular toxicity or unexpected changes in cell signaling. 1. O-Phospho-L-serine is acting as an agonist for metabotropic glutamate receptors.[4][5][6][7][8][9][10] 2. High concentrations of the labeling reagent are cytotoxic.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of O-Phospho-L-serine. 2. Use a control group treated with unlabeled O-Phospho-L-serine to distinguish labeling effects from physiological effects. 3. If possible, use cell lines that do not express the affected receptors.
Low signal intensity of phosphopeptides in mass spectrometry analysis. 1. Low abundance of phosphoproteins. 2. Inefficient enrichment of phosphopeptides. 3. Lability of the phosphate group during mass spectrometry analysis.1. Increase the starting amount of protein for phosphopeptide enrichment. 2. Optimize your phosphopeptide enrichment protocol (e.g., TiO₂, IMAC).[11] 3. Use mass spectrometry methods optimized for phosphopeptide analysis, such as neutral loss scanning or specific fragmentation techniques (e.g., ETD, HCD).

Experimental Protocols

Protocol 1: Assessment of Cellular Uptake and Dephosphorylation of O-Phospho-L-serine-¹³C₃,¹⁵N

  • Cell Culture: Plate cells of interest at a desired density and allow them to adhere overnight.

  • Labeling: Replace the standard medium with a serine-free medium supplemented with a known concentration of O-Phospho-L-serine-¹³C₃,¹⁵N (e.g., in a range of 10-100 µM).

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

  • LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the levels of intracellular labeled O-Phospho-L-serine and labeled L-serine.

  • Data Analysis: Plot the intracellular concentrations of labeled O-Phospho-L-serine and L-serine over time to determine the rates of uptake and dephosphorylation.

Protocol 2: Metabolic Labeling of Proteins with O-Phospho-L-serine-¹³C₃,¹⁵N for Mass Spectrometry Analysis

  • Cell Culture: Grow cells in a serine-free medium for a period to deplete intracellular serine pools.

  • Labeling: Introduce O-Phospho-L-serine-¹³C₃,¹⁵N at a pre-determined optimal concentration for an extended period (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction: Harvest cells, lyse them in a suitable buffer containing phosphatase and protease inhibitors, and quantify the total protein concentration.

  • Protein Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using a method of choice (e.g., TiO₂ or IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database, specifying the mass shift corresponding to both ¹³C₃,¹⁵N-phosphoserine and ¹³C₃,¹⁵N-serine to assess the extent of direct incorporation versus incorporation after dephosphorylation.

Visualizations

experimental_workflow Experimental Workflow for O-Phospho-L-serine-¹³C₃,¹⁵N Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plate Cells labeling Add O-Phospho-L-serine-¹³C₃,¹⁵N start->labeling lysis Cell Lysis labeling->lysis digest Protein Digestion lysis->digest enrich Phosphopeptide Enrichment digest->enrich ms LC-MS/MS enrich->ms data Data Analysis ms->data troubleshooting_logic Troubleshooting Logic for Low Label Incorporation start Low/No Label Incorporation check_uptake Assess Cellular Uptake start->check_uptake check_dephos Check for Dephosphorylation start->check_dephos check_stability Verify Media Stability start->check_stability optimize_conc Optimize Concentration check_uptake->optimize_conc If uptake is low use_inhibitors Consider Phosphatase Inhibitors check_dephos->use_inhibitors If dephosphorylation is high change_media Test Different Media check_stability->change_media If unstable signaling_pathway Potential Off-Target Effect of O-Phospho-L-serine cluster_labeling Metabolic Labeling cluster_off_target Off-Target Signaling ops O-Phospho-L-serine- ¹³C₃,¹⁵N incorporation Protein Synthesis (Labeled Phosphoprotein) ops->incorporation Direct Incorporation mglur Metabotropic Glutamate Receptor (mGluR) ops->mglur Agonist Activity signaling Downstream Signaling (e.g., Proliferation, Differentiation) mglur->signaling

References

Technical Support Center: Improving Recovery of O-Phospho-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the recovery of O-Phospho-L-serine from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of O-Phospho-L-serine?

A1: Low recovery of O-Phospho-L-serine is often attributed to a combination of factors related to its chemical nature as a small, polar, and phosphorylated molecule. Key reasons include:

  • Inefficient Extraction: Due to its high polarity, O-Phospho-L-serine may not be efficiently extracted from the aqueous biological matrix into organic solvents used in some protocols.

  • Adsorption to Surfaces: The phosphate (B84403) group can lead to adsorption onto glass and plastic surfaces of tubes and pipette tips, resulting in sample loss.

  • Enzymatic Degradation: Phosphatases present in the biological sample can dephosphorylate O-Phospho-L-serine to L-serine if not properly inactivated during sample preparation.[1]

  • Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of O-Phospho-L-serine in the mass spectrometer, leading to a lower detected signal.[2][3][4]

  • Suboptimal pH: The stability and charge state of O-Phospho-L-serine are pH-dependent, which can affect its retention on solid-phase extraction (SPE) materials and its extraction efficiency.[5][6][7][8]

Q2: Which extraction method is best for O-Phospho-L-serine?

A2: The "best" method depends on the specific biological matrix, the required sample purity, and the analytical technique used for quantification.

  • Protein Precipitation (PPT): This is a simple and fast method, particularly with acetonitrile (B52724), and is effective for removing the bulk of proteins.[2][9][10] However, it may result in a less clean extract, potentially leading to significant matrix effects in LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample by selectively retaining and eluting O-Phospho-L-serine. Mixed-mode or anion-exchange SPE cartridges are often suitable for retaining phosphorylated compounds.[11] However, method development is crucial to optimize recovery.

  • Liquid-Liquid Extraction (LLE): Traditional LLE with non-polar solvents is generally not effective for highly polar molecules like O-Phospho-L-serine. More complex, multi-phase LLE methods may offer better recovery but require more optimization.[12][13]

Q3: How can I prevent the degradation of O-Phospho-L-serine during sample preparation?

A3: To prevent enzymatic degradation by phosphatases, it is crucial to work quickly at low temperatures (on ice) and to use phosphatase inhibitors in your lysis and extraction buffers.[1] Commercial phosphatase inhibitor cocktails are readily available.

Q4: What are "matrix effects" and how can I minimize them for O-Phospho-L-serine analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[2][3][4] For O-Phospho-L-serine, phospholipids (B1166683) are a common source of ion suppression. To minimize matrix effects:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering compounds.

  • Optimize Chromatography: Adjust the HPLC/UPLC gradient to separate O-Phospho-L-serine from the interfering matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard for O-Phospho-L-serine is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilute the Sample: If the concentration of O-Phospho-L-serine is high enough, diluting the extract can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery in All Samples Inefficient Extraction Method: The chosen solvent or SPE sorbent is not suitable for the polar nature of O-Phospho-L-serine.- For LLE, consider a more polar extraction solvent or a multi-phase system. - For SPE, use a mixed-mode or anion-exchange cartridge. Ensure proper conditioning, loading, washing, and elution steps are followed.[11]
Analyte Degradation: Enzymatic degradation by phosphatases or chemical instability at the extraction pH.- Add phosphatase inhibitors to all solutions used in sample preparation.[1] - Work on ice at all times. - Evaluate the pH of your extraction buffers; O-Phospho-L-serine stability can be pH-dependent.[5][6][7][8]
Adsorption to Surfaces: The phosphate group can bind to plastic or glass surfaces.- Use low-binding microcentrifuge tubes and pipette tips. - Consider silanizing glassware to reduce active sites.
Inconsistent Recovery Between Samples Variable Matrix Effects: Differences in the composition of individual biological samples are causing variable ion suppression.- Implement a more robust sample cleanup method like SPE to reduce matrix variability. - Use a stable isotope-labeled internal standard to normalize for these variations.
Inconsistent Sample Handling: Minor variations in incubation times, temperatures, or pipetting volumes.- Standardize all steps of the protocol and ensure consistent timing, especially for incubations and centrifugations.
Low Signal Intensity in LC-MS/MS Ion Suppression: Co-eluting matrix components are interfering with the ionization of O-Phospho-L-serine.- Optimize the chromatographic gradient to separate O-Phospho-L-serine from the suppression zone. - Use a cleaner extraction method like SPE. - If possible, switch to a different ionization source or polarity.
Poor Fragmentation: The chosen precursor/product ion pair in MS/MS is not optimal.- Perform a product ion scan of an O-Phospho-L-serine standard to identify the most intense and stable fragment ions for MRM analysis.
Peak Tailing or Broadening in Chromatography Secondary Interactions on the Column: The phosphate group may be interacting with active sites on the analytical column.- Ensure the mobile phase pH is appropriate to maintain a consistent charge state of O-Phospho-L-serine. - Consider using an analytical column with a different chemistry (e.g., HILIC for polar compounds).
Contamination of the LC System: Buildup of matrix components on the column or in the system.- Implement a column wash step at the end of each run. - Regularly flush the LC system with a strong solvent.

Data Presentation: Comparison of Extraction Methods

Note: Direct comparative studies with quantitative recovery data for O-Phospho-L-serine across multiple methods and matrices are limited in the literature. The following table provides representative recovery data for similar small polar molecules or broader compound classes from various biological matrices to guide method selection. Actual recoveries for O-Phospho-L-serine should be determined empirically.

Extraction Method Biological Matrix Compound Class / Analyte Reported Recovery (%) Reference
Protein Precipitation (Acetonitrile) Human PlasmaDrug Cocktail (including polar compounds)>80%[12]
Protein Precipitation (Acetonitrile) Human Plasma[123I]IBZM and its metabolites91 ± 2%[9]
Solid-Phase Extraction (SPE) Rat PlasmaPharmaceutical Compounds86.87 - 102.51%[14]
Solid-Phase Extraction (SPE) Human UrineOrganic Acids84.1% (mean)[12]
Liquid-Liquid Extraction (LLE) Human UrineOrganic Acids77.4% (mean)[12]
Chloroform (B151607)/Methanol (B129727)/Water Various Tissues & FoodsCholine and Phospholipids90 - 115%[15]

Experimental Protocols

Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid method for removing the majority of proteins from plasma or serum samples.

Materials:

  • Ice-cold acetonitrile (ACN) with 1% formic acid (optional, to improve precipitation)

  • Low-binding microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL low-binding microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample is common).[2][10]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples on ice for 20 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains O-Phospho-L-serine and other small molecules, without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract and is suitable for complex matrices. A mixed-mode or anion-exchange SPE cartridge is recommended.

Materials:

  • SPE cartridges (e.g., Mixed-Mode Anion Exchange)

  • SPE vacuum manifold or positive pressure processor

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or a specific buffer)

  • Wash solvent (e.g., a mixture of organic solvent and water)

  • Elution solvent (e.g., Methanol with a small percentage of acid or base to disrupt interaction with the sorbent)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation, diluted to reduce organic content) onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove non-retained impurities.

  • Elution: Pass 1 mL of the elution solvent through the cartridge to elute the retained O-Phospho-L-serine. Collect the eluate.

  • The eluate can be evaporated and reconstituted for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) - Biphasic System for Polar Metabolites

This protocol is adapted for the extraction of polar metabolites from a complex sample.

Materials:

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample (e.g., tissue homogenate), add 400 µL of ice-cold methanol and vortex for 1 minute.

  • Add 200 µL of chloroform and vortex for 30 seconds.

  • Add 400 µL of water and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.

  • Three layers will form: an upper aqueous/methanol layer containing polar metabolites, a protein interface, and a lower chloroform layer containing lipids.

  • Carefully collect the upper aqueous layer, which contains O-Phospho-L-serine.

  • The collected fraction can be dried under a stream of nitrogen or in a vacuum concentrator and reconstituted for analysis.

Visualizations

Experimental Workflow for O-Phospho-L-serine Recovery

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Choices cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) lysis Lysis/Homogenization (with Phosphatase Inhibitors) sample->lysis extraction Extraction Method lysis->extraction ppt Protein Precipitation (e.g., Acetonitrile) extraction->ppt Fast, less clean spe Solid-Phase Extraction (e.g., Mixed-Mode) extraction->spe Slower, clean lle Liquid-Liquid Extraction (Biphasic System) extraction->lle Complex, variable analysis LC-MS/MS Analysis ppt->analysis spe->analysis lle->analysis data Data Processing & Quantification analysis->data

Caption: A general experimental workflow for the extraction and analysis of O-Phospho-L-serine.

Signaling Pathway: O-Phospho-L-serine in Glutamatergic Neurotransmission

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synthesis L-Serine Biosynthesis Pathway glutamate (B1630785) Glutamate mGluR Metabotropic Glutamate Receptor (e.g., mGluR4/6/7/8) glutamate->mGluR g_protein G-protein Signaling mGluR->g_protein downstream Downstream Effects (e.g., modulation of ion channels) g_protein->downstream phosphoglycerate 3-Phosphoglycerate (from Glycolysis) o_phospho_l_serine O-Phospho-L-serine phosphoglycerate->o_phospho_l_serine via 3-phosphohydroxypyruvate psat PSAT psp PSP o_phospho_l_serine->mGluR Agonist Activity l_serine L-Serine o_phospho_l_serine->l_serine catalyzed by PSP

Caption: O-Phospho-L-serine as an agonist of metabotropic glutamate receptors.[1]

References

Technical Support Center: O-Phospho-L-serine-13C3,15N Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of O-Phospho-L-serine-13C3,15N during sample preparation for mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in experiments?

This compound is a stable isotope-labeled version of the naturally occurring phosphorylated amino acid, O-Phospho-L-serine. The incorporation of three Carbon-13 (13C) atoms and one Nitrogen-15 (15N) atom gives it a distinct mass from its unlabeled counterpart. Its primary function is as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics studies. By adding a known amount of the labeled standard to a sample, it allows for the accurate quantification of the unlabeled O-Phospho-L-serine in the sample, as it co-elutes chromatographically and experiences similar ionization efficiency and potential sample loss during preparation.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary causes of degradation are enzymatic and chemical in nature:

  • Enzymatic Degradation: Phosphatases present in the biological sample can readily remove the phosphate (B84403) group from O-Phospho-L-serine. This is a major concern during the initial stages of sample handling and cell lysis.

  • Chemical Degradation: The phosphomonoester bond in O-Phospho-L-serine is susceptible to hydrolysis, particularly under acidic or alkaline conditions. High temperatures can accelerate this process. Beta-elimination is another significant chemical degradation pathway that occurs under alkaline conditions, leading to the formation of dehydroalanine.

Q3: How can I minimize the degradation of this compound?

Minimizing degradation requires a multi-faceted approach focused on speed, low temperatures, and the use of inhibitors. Key strategies include:

  • Rapid Sample Processing: Minimize the time between sample collection and inactivation of enzymatic activity.

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the activity of phosphatases and slow down chemical degradation.

  • Phosphatase Inhibitors: Use a cocktail of phosphatase inhibitors in your lysis and extraction buffers to block the activity of various types of phosphatases.

  • pH Control: Maintain a pH close to neutral (pH 6.5-7.5) whenever possible, as both highly acidic and alkaline conditions can promote hydrolysis and beta-elimination.

  • Optimal Storage: Store the this compound standard and your samples at -80°C for long-term stability.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Problem Potential Cause Recommended Solution
Low or no signal from this compound Degradation during sample lysis. - Ensure immediate processing of samples after collection. - Use a lysis buffer containing a potent phosphatase inhibitor cocktail. - Perform lysis strictly on ice.
Degradation during protein digestion. - Optimize digestion time and temperature. While trypsin works optimally at 37°C, prolonged incubation can lead to degradation. Consider shorter digestion times or the use of alternative proteases that are active at lower temperatures. - Ensure the pH of the digestion buffer is maintained around 8.0-8.5, as higher pH can promote beta-elimination.
Degradation during storage. - Store the stock solution of the standard at -80°C in a suitable buffer (e.g., slightly acidic). - Avoid repeated freeze-thaw cycles. Aliquot the standard into single-use vials.
Inconsistent quantification results Variable degradation of the internal standard across samples. - Standardize the sample preparation workflow for all samples to ensure consistent processing times and conditions. - Add the this compound standard as early as possible in the workflow to account for losses during all steps.
Matrix effects. - Optimize the chromatographic separation to ensure the internal standard and the analyte co-elute and are free from co-eluting interfering compounds. - Perform a matrix effect study by comparing the standard's response in a clean solvent versus the sample matrix.
Presence of a peak corresponding to L-Serine-13C3,15N Complete dephosphorylation of the internal standard. - This is a strong indicator of significant phosphatase activity or harsh chemical conditions. - Re-evaluate the entire sample preparation protocol, focusing on the immediate and effective inhibition of phosphatases and maintaining a neutral pH and low temperature.

Factors Influencing O-Phospho-L-serine Stability

The stability of O-Phospho-L-serine is highly dependent on the chemical environment and temperature. The following table summarizes the key factors and their impact on degradation.

Factor Condition Effect on O-Phospho-L-serine Stability Primary Degradation Pathway
pH Acidic (pH < 4)Increased degradationHydrolysis
Neutral (pH 6.5 - 7.5)Relatively stableMinimal degradation
Alkaline (pH > 8)Increased degradationBeta-elimination and Hydrolysis[1]
Temperature Low (≤ 4°C)High stability-
Moderate (25-37°C)Increased degradation rateEnzymatic degradation, Hydrolysis, Beta-elimination
High (> 50°C)Rapid degradationHydrolysis, Beta-elimination
Enzymes PhosphatasesRapid dephosphorylationEnzymatic hydrolysis
Buffers Phosphate-based buffersMay interfere with some downstream analyses and can influence phosphatase activity.-
Buffers with metal ions (e.g., Ba2+)Can catalyze beta-elimination under alkaline conditions.[1]Beta-elimination

Experimental Protocols

Protocol 1: Standard Operating Procedure for Sample Preparation to Minimize Degradation

This protocol provides a general workflow for the preparation of cell lysates for the analysis of phosphorylated molecules, including the use of this compound as an internal standard.

  • Preparation of Reagents:

    • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a commercial phosphatase inhibitor cocktail and a protease inhibitor cocktail immediately before use. Keep on ice.

    • This compound Stock Solution: Prepare a stock solution in a slightly acidic buffer (e.g., 0.1% formic acid in water) and store in single-use aliquots at -80°C.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add the appropriate volume of ice-cold lysis buffer to the cell pellet.

    • Add the known amount of this compound internal standard to the lysis buffer just before adding it to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

    • For protein digestion, adjust the pH of the lysate to ~8.0 with ammonium (B1175870) bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add trypsin at a 1:50 (w/w) ratio and incubate at 37°C for 12-16 hours.

  • Sample Clean-up:

    • After digestion, acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Lyophilize the cleaned peptides and store at -80°C until LC-MS/MS analysis.

Visualizations

Degradation Pathways of O-Phospho-L-serine

Degradation Pathways of O-Phospho-L-serine cluster_degradation O-Phospho-L-serine O-Phospho-L-serine L-Serine L-Serine O-Phospho-L-serine->L-Serine Hydrolysis (Acidic/Alkaline/Enzymatic) Dehydroalanine Dehydroalanine O-Phospho-L-serine->Dehydroalanine Beta-elimination (Alkaline) Pyruvic acid + Ammonia Pyruvic acid + Ammonia Dehydroalanine->Pyruvic acid + Ammonia Hydrolysis

Caption: Major chemical and enzymatic degradation pathways of O-Phospho-L-serine.

Experimental Workflow for Phosphoproteomics Sample Preparation

General Workflow for Phosphoproteomics Sample Preparation cluster_workflow Sample_Collection Sample Collection (Cells/Tissues) Lysis Cell Lysis (with Phosphatase Inhibitors & Internal Standard) Sample_Collection->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification Reduction_Alkylation Reduction & Alkylation Protein_Quantification->Reduction_Alkylation Digestion Protein Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting Analysis LC-MS/MS Analysis Desalting->Analysis

Caption: A streamlined workflow for preparing samples for phosphoproteomic analysis.

References

dealing with ion suppression for O-Phospho-L-serine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Phospho-L-serine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during LC-MS/MS analysis of this phosphorylated amino acid.

Troubleshooting Guide

This guide addresses specific issues related to ion suppression in O-Phospho-L-serine analysis in a question-and-answer format.

Question: I am observing significant ion suppression and low signal intensity for O-Phospho-L-serine in my plasma samples. What are the likely causes?

Answer: Ion suppression in the analysis of O-Phospho-L-serine from complex biological matrices like plasma is a common issue. The primary causes are typically co-eluting endogenous matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]

Key culprits for ion suppression in bioanalysis include:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[2] They often co-extract with analytes during sample preparation and can elute in the same chromatographic window.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can lead to ion suppression.

  • Other Endogenous Molecules: A high abundance of other small molecules in the plasma can compete with O-Phospho-L-serine for ionization.

Question: How can I determine if ion suppression is affecting my O-Phospho-L-serine signal?

Answer: A common and effective method to assess ion suppression is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where matrix components are causing suppression.

The workflow for a post-column infusion experiment is as follows:

cluster_setup Experimental Setup cluster_procedure Procedure Syringe_Pump Syringe Pump with O-Phospho-L-serine Standard Solution Tee_Connector T-Connector Syringe_Pump->Tee_Connector Constant Infusion MS_Inlet Mass Spectrometer Inlet Tee_Connector->MS_Inlet LC_Column LC Column LC_Column->Tee_Connector Monitor_Signal Monitor O-Phospho-L-serine Signal MS_Inlet->Monitor_Signal Inject_Blank Inject Blank Matrix Sample Inject_Blank->LC_Column Identify_Dips Identify Dips in Signal Monitor_Signal->Identify_Dips

Diagram 1: Post-Column Infusion Workflow.

In this setup, a constant flow of O-Phospho-L-serine standard is introduced into the mobile phase after the LC column. A blank, extracted plasma sample is then injected. Any dip in the constant baseline signal of O-Phospho-L-serine indicates a region of ion suppression caused by eluting matrix components.

Another method is to compare the peak area of O-Phospho-L-serine in a neat solution to its peak area when spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix sample indicates ion suppression.[1]

Question: What sample preparation techniques can I use to minimize ion suppression for O-Phospho-L-serine analysis?

Answer: The choice of sample preparation is critical for reducing matrix effects. Here is a comparison of common techniques. While specific data for O-Phospho-L-serine is limited, the following table presents typical recovery and matrix effect data for a similar small polar molecule, D-serine, in human plasma, which can serve as a useful guide.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 76 - 84< 25Advantages: Simple, fast, and inexpensive. Disadvantages: Less clean extracts, significant remaining phospholipids and other matrix components, leading to higher ion suppression.[1][3]
Solid-Phase Extraction (SPE) Generally > 80 (analyte dependent)Generally < 15Advantages: Provides cleaner extracts than PPT by selectively isolating the analyte. Can effectively remove phospholipids.[4][5] Disadvantages: More time-consuming and costly; requires method development.
Liquid-Liquid Extraction (LLE) Variable, analyte and solvent dependentVariableAdvantages: Can provide very clean extracts. Disadvantages: Can be labor-intensive, may have lower recovery for highly polar analytes like O-Phospho-L-serine, and involves larger volumes of organic solvents.

Recommendation: For robust and sensitive analysis of O-Phospho-L-serine, Solid-Phase Extraction (SPE) is often the preferred method due to its superior cleanup capabilities compared to protein precipitation.[4][5]

Question: Which type of chromatography is better for O-Phospho-L-serine: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

Answer: O-Phospho-L-serine is a highly polar and hydrophilic molecule. Therefore, retaining it on a traditional reversed-phase column can be challenging. HILIC is generally better suited for the analysis of such polar compounds.

Chromatographic ModePrincipleAdvantages for O-Phospho-L-serineDisadvantages
Reversed-Phase (RP) Separation based on hydrophobicity.Widely used and well-understood.Poor retention of polar analytes like O-Phospho-L-serine, often requiring ion-pairing agents which can suppress MS signal.
HILIC Partitioning between a polar stationary phase and a mobile phase with a high organic content.Excellent retention and separation of polar compounds. The high organic mobile phase can enhance ESI efficiency.Can have longer equilibration times and may be more sensitive to the sample solvent composition.

Recommendation: A HILIC method is recommended for better retention and separation of O-Phospho-L-serine, leading to improved peak shape and sensitivity.

Question: How do I choose an appropriate internal standard for O-Phospho-L-serine analysis?

Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For O-Phospho-L-serine, a deuterated or 13C-labeled version would be optimal. If a SIL version of O-Phospho-L-serine is not available, a SIL version of a closely related compound, such as DL-Serine-d3 , can be a suitable alternative.[6]

Using a SIL internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for ion suppression and variations in sample preparation and instrument response.[7]

Frequently Asked Questions (FAQs)

Q1: What are typical LC-MS/MS parameters for O-Phospho-L-serine analysis?

A1: The following table provides a starting point for developing an LC-MS/MS method for O-Phospho-L-serine. Optimization will be required for your specific instrument and application.

ParameterTypical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Polarity Positive or Negative
Precursor Ion (Q1) [M+H]+ or [M-H]-
Product Ion (Q3) To be determined by infusion of a standard
MRM Transition e.g., for positive mode: m/z 186 -> [fragment ion]
Collision Energy (CE) Analyte-dependent, typically 10-40 eV
Declustering Potential (DP) Instrument-dependent, typically 20-80 V
Internal Standard Stable Isotope Labeled O-Phospho-L-serine or DL-Serine-d3

Q2: Can derivatization improve the detection of O-Phospho-L-serine?

A2: Yes, derivatization can be a useful strategy, especially if you are experiencing low sensitivity. Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. A published method for L-serine-O-phosphate in cerebrospinal fluid utilizes pre-column derivatization with (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP).[8]

cluster_workflow Derivatization Workflow Sample O-Phospho-L-serine Sample Derivatization Add Derivatization Reagent (e.g., SPTPP) Sample->Derivatization Reaction Incubate Derivatization->Reaction Analysis Inject on LC-MS/MS Reaction->Analysis

Diagram 2: Derivatization Workflow.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Contamination: The LC system, column, or mass spectrometer ion source may be contaminated.

  • Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline. Ensure you are using high-purity, MS-grade solvents and additives.

  • Inadequate Sample Cleanup: Residual matrix components from an inefficient sample preparation can lead to a high chemical background.

Q4: What is the best way to prepare my plasma sample using protein precipitation?

A4: While SPE is generally recommended for cleaner samples, if you are using protein precipitation, here is a general protocol:

Experimental Protocol: Protein Precipitation for O-Phospho-L-serine Analysis

  • Sample Aliquoting: Take 100 µL of plasma sample.

  • Internal Standard Spiking: Add a known amount of your internal standard (e.g., DL-Serine-d3) to the plasma.

  • Protein Precipitation: Add 300-400 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 90:10 Acetonitrile:Water for HILIC).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Diagram 3: Protein Precipitation Workflow.

References

optimizing concentration of O-Phospho-L-serine-13C3,15N for spiking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of O-Phospho-L-serine-13C3,15N as a spiking internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration in mass spectrometry-based quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled (SIL) internal standard intended for use in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It is chemically and physically almost identical to the endogenous analyte, O-Phospho-L-serine, allowing for accurate quantification by correcting for variability during sample preparation, chromatography, and ionization.

Q2: How should this compound be stored?

A2: Proper storage is crucial to maintain the integrity of the internal standard. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. If you prepare a stock solution in water, it should be diluted to the working concentration, filter-sterilized using a 0.22 µm filter, and then used.

Q3: What is the ideal concentration for spiking this compound into my samples?

A3: The optimal spiking concentration is experiment-specific and depends on the expected concentration of the endogenous analyte in your samples and the sensitivity of your mass spectrometer. A common practice is to use a concentration that is in the mid-range of your calibration curve. For a detailed procedure on determining the optimal concentration, please refer to the "Experimental Protocols" section below.

Q4: Can I use this compound for absolute quantification?

A4: Yes, as a stable isotope-labeled internal standard, this compound is ideal for absolute quantification using the stable isotope dilution (SID) method in combination with LC-MS/MS. This approach provides the highest possible analytical specificity for quantitative determinations.[1]

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound for spiking.

Issue 1: High Variability in the Internal Standard Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pipetting Errors Verify the calibration of your pipettes. Prepare fresh dilutions of your internal standard stock solution to confirm its concentration.
Inconsistent Sample Preparation Ensure uniform sample handling and extraction procedures across all samples. Add the internal standard at the earliest stage of sample preparation to account for analyte loss during extraction.
Autosampler Variability Check the autosampler for consistent injection volumes. Look for air bubbles in the syringe or sample loop.
Matrix Effects The presence of co-eluting compounds from the biological matrix can suppress or enhance the ionization of the internal standard. Refer to the "Matrix Effects" section for detailed troubleshooting.
Analyte Degradation O-Phospho-L-serine may be susceptible to degradation by phosphatases in the sample. Ensure samples are processed quickly on ice and consider the use of phosphatase inhibitors.
Issue 2: Poor Peak Shape or Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate. O-Phospho-L-serine is a polar molecule, so a HILIC column or a polar-modified reversed-phase column may provide better retention and peak shape.
Column Contamination Phospholipids (B1166683) from the sample matrix are known to accumulate on LC columns and can affect peak shape. Implement a robust sample clean-up procedure to remove phospholipids or use a guard column.
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample or reducing the injection volume.
Issue 3: Significant Matrix Effects

Background: Matrix effects occur when molecules in the biological sample co-elute with the analyte and internal standard, interfering with the ionization process in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of your results. Phospholipids are a major source of matrix effects in plasma and serum samples.

Identifying Matrix Effects:

A post-column infusion experiment can be performed to identify regions in the chromatogram where matrix effects are most pronounced.

Solutions:

Strategy Description
Sample Preparation Employ a sample preparation method that effectively removes matrix components. Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates can be highly effective.
Chromatographic Separation Optimize your LC method to separate O-Phospho-L-serine from the interfering matrix components. Modifying the gradient or using a different column chemistry can achieve this.
Dilution Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect. However, ensure that the analyte concentration remains within the linear range of your assay.

Experimental Protocols

Protocol 1: Determining the Optimal Spiking Concentration of this compound

Objective: To determine the concentration of this compound that provides a consistent and robust signal across the expected analyte concentration range.

Methodology:

  • Prepare Analyte Calibration Standards: Create a series of calibration standards of unlabeled O-Phospho-L-serine in a surrogate matrix (e.g., stripped serum or a buffered solution) that covers the expected concentration range in your samples.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high).

  • Spike and Analyze: Spike a fixed volume of each internal standard working solution into aliquots of your calibration standards and a blank matrix sample.

  • Process and Analyze: Process the samples using your established extraction protocol and analyze them by LC-MS/MS.

  • Evaluate the Data:

    • Plot the peak area of the internal standard across all samples for each spiking concentration. The optimal concentration should yield a consistent peak area with low variability (%CV < 15%).

    • Construct calibration curves for each internal standard concentration. The optimal concentration will result in a linear curve with a good correlation coefficient (R² > 0.99) and accurate back-calculation of the standards.

Data Presentation:

Table 1: Example Data for Internal Standard Concentration Optimization

IS Spiking ConcentrationIS Peak Area in BlankIS Peak Area in Low QCIS Peak Area in High QC%CV of IS Peak AreaCalibration Curve R²
Low (e.g., 10 ng/mL)50,00052,00048,0004.1%0.998
Medium (e.g., 50 ng/mL)250,000255,000245,0002.0%0.999
High (e.g., 250 ng/mL)1,200,0001,250,0001,150,0004.2%0.997

Note: These are example values and will vary depending on the instrument and method.

Protocol 2: Evaluation of Matrix Effects

Objective: To quantitatively assess the extent of ion suppression or enhancement caused by the biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of O-Phospho-L-serine and this compound in the mobile phase.

    • Set B (Post-extraction Spike): Extract a blank biological matrix sample. Spike the extracted matrix with the same concentrations of O-Phospho-L-serine and this compound as in Set A.

    • Set C (Pre-extraction Spike): Spike the blank biological matrix with O-Phospho-L-serine and this compound at the same concentrations as in Set A before performing the extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

Table 2: Example Data for Matrix Effect and Recovery Evaluation

AnalytePeak Area (Set A)Peak Area (Set B)Peak Area (Set C)Matrix Effect (%)Recovery (%)
O-Phospho-L-serine100,00075,00067,50075% (Suppression)90%
This compound105,00078,75070,87575% (Suppression)90%

Note: A matrix effect value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Ideally, the matrix effect for the analyte and the internal standard should be very similar.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Protein Precipitation & Analyte Extraction Spike->Extract Cleanup Phospholipid Removal (e.g., SPE) Extract->Cleanup LC LC Separation (HILIC or Reversed-Phase) Cleanup->LC Inject Sample MS Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of O-Phospho-L-serine.

Troubleshooting_Logic Start High Variability in Internal Standard Signal? CheckPipetting Verify Pipette Calibration & Solution Concentrations Start->CheckPipetting Yes Resolved Issue Resolved Start->Resolved No CheckSamplePrep Ensure Consistent Sample Preparation CheckPipetting->CheckSamplePrep If problem persists CheckAutosampler Test Autosampler Injection Precision CheckSamplePrep->CheckAutosampler If problem persists InvestigateMatrix Evaluate for Matrix Effects CheckAutosampler->InvestigateMatrix If problem persists OptimizeCleanup Improve Sample Cleanup (e.g., Phospholipid Removal) InvestigateMatrix->OptimizeCleanup Matrix Effects Detected ModifyLC Optimize LC Method to Separate from Interferences InvestigateMatrix->ModifyLC Matrix Effects Detected OptimizeCleanup->Resolved ModifyLC->Resolved

Caption: Troubleshooting logic for high internal standard signal variability.

References

Technical Support Center: O-Phospho-L-serine-13C3,15N MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phospho-L-serine-13C3,15N in mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion mass for this compound?

A1: To determine the expected precursor ion mass, we first need to calculate the monoisotopic mass of the molecule.

  • Unlabeled O-Phospho-L-serine (C3H8NO6P): The monoisotopic mass is approximately 185.0089 g/mol .

  • Isotopic Labels: The "-13C3,15N" designation indicates the replacement of three natural abundance carbon atoms with Carbon-13 and one natural abundance nitrogen atom with Nitrogen-15.

    • Mass difference for 13C vs 12C: ~1.00335 Da

    • Mass difference for 15N vs 14N: ~0.99703 Da

  • Calculation:

    • Increase from 13C3: 3 * 1.00335 Da = 3.01005 Da

    • Increase from 15N: 1 * 0.99703 Da = 0.99703 Da

    • Total mass increase: 3.01005 Da + 0.99703 Da = 4.00708 Da

  • Labeled Mass: 185.0089 Da + 4.00708 Da = 189.01598 Da

Therefore, in positive ion mode, the expected precursor ion ([M+H]+) would be approximately 190.02326 m/z . In negative ion mode ([M-H]-), the expected precursor ion would be approximately 188.00870 m/z .

Q2: What is the primary fragmentation pattern observed for O-Phospho-L-serine in MS/MS?

A2: The most characteristic fragmentation of O-Phospho-L-serine upon collision-induced dissociation (CID) is the neutral loss of phosphoric acid (H3PO4), which corresponds to a mass loss of 97.9769 Da.[1][2][3] This is a dominant and diagnostic fragmentation pathway for phosphoserine-containing molecules.[1][2][3]

Q3: How do the isotopic labels affect the fragment ions?

A3: The isotopic labels will remain on the fragment as long as the atom that was labeled is part of that fragment. For this compound, the 13C and 15N atoms are part of the serine backbone. Therefore, any fragment containing the core amino acid structure will exhibit a mass shift corresponding to the number of isotopic labels it retains. The phosphate (B84403) group that is lost does not contain these labels.

Fragmentation Pattern Summary

The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound in positive ion mode MS/MS.

Ion DescriptionFragmentation EventExpected m/z ([M+H]+)
Precursor Ion-190.023
Fragment Ion 1Neutral Loss of H3PO492.046
Fragment Ion 2Loss of H2O from Fragment 174.036
Fragment Ion 3Loss of CO from Fragment 246.031

Fragmentation Pathway Diagram

Fragmentation_Pattern precursor [M+H]+ m/z = 190.023 fragment1 [M+H - H3PO4]+ m/z = 92.046 precursor->fragment1 - H3PO4 fragment2 [M+H - H3PO4 - H2O]+ m/z = 74.036 fragment1->fragment2 - H2O fragment3 [M+H - H3PO4 - H2O - CO]+ m/z = 46.031 fragment2->fragment3 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the this compound standard in an appropriate solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • The final solvent composition for injection should be compatible with the initial mobile phase conditions.

2. Liquid Chromatography (LC) Conditions:

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column, is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good retention and peak shape. A typical starting point would be a high percentage of Mobile Phase B, gradually decreasing to a lower percentage over several minutes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS1 Scan: A full scan from m/z 50 to 300 to observe the precursor ion.

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion: 190.023 m/z.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: This will need to be optimized for the specific instrument. Start with a range of 10-30 eV and adjust to maximize the intensity of the fragment ions.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Nebulizer Gas Flow: Optimize according to the instrument manufacturer's recommendations.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilutions Calibration Standards (1-1000 ng/mL) stock->dilutions lc LC Separation (HILIC Column) dilutions->lc ms Mass Spectrometry (ESI+, Product Ion Scan) lc->ms integration Peak Integration & Quantification ms->integration report Reporting integration->report

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Precursor Ion Signal 1. Improper sample preparation. 2. Incorrect MS source parameters. 3. Instrument contamination.1. Verify the concentration and stability of your standard. Ensure the injection solvent is compatible with the mobile phase. 2. Optimize source parameters (capillary voltage, temperatures, gas flows). 3. Clean the ion source according to the manufacturer's protocol.
Poor Peak Shape 1. Inappropriate LC column. 2. Unoptimized gradient. 3. Sample overload.1. Ensure a HILIC or other suitable column for polar analytes is being used. 2. Adjust the gradient to improve peak shape. 3. Inject a lower concentration of the standard.
No Fragmentation in MS/MS 1. Collision energy is too low. 2. Incorrect precursor ion selected.1. Increase the collision energy in increments. 2. Verify the m/z of the precursor ion in the MS1 scan and ensure the correct value is entered for the MS/MS experiment.
Unexpected Fragment Ions 1. In-source fragmentation. 2. Presence of contaminants.1. Reduce the source fragmentation or cone voltage. 2. Run a blank injection to check for background ions. Ensure high-purity solvents and clean vials are used.
Inconsistent Results 1. LC system instability (pressure fluctuations). 2. Temperature variations.1. Check for leaks in the LC system and ensure the pump is functioning correctly. 2. Ensure the column oven is maintaining a stable temperature.

References

reducing background noise in O-Phospho-L-serine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in the quantitative analysis of O-Phospho-L-serine (OPLS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in OPLS analysis by LC-MS?

High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of OPLS can originate from several sources. The most frequent causes include the sample matrix, contaminated reagents or solvents, and the LC-MS system itself.[1][2]

  • Sample Matrix: Biological samples like plasma, serum, or cell lysates are complex mixtures. Endogenous components, especially phospholipids (B1166683), are notorious for causing ion suppression or enhancement in the MS source, leading to a high background and poor reproducibility.[3]

  • Reagents and Solvents: Impurities in solvents, buffers, or derivatization reagents can introduce significant background noise.[2][4][5] Using high-purity (e.g., HPLC or LC-MS grade) reagents and freshly prepared mobile phases is critical.[2]

  • LC-MS System: Issues such as an unstable pump flow, leaks, a contaminated or aging column, or a dirty MS ion source can all contribute to a noisy baseline.[2][6] Dissolved gases in the mobile phase can also form microbubbles, causing spurious signals in the detector.[2][7]

  • Sample Handling: For phosphoserine, enzymatic activity from phosphatases and proteases in the sample can degrade the analyte, altering its concentration.[8][9][10] All sample preparation should be performed quickly at low temperatures (4°C or on ice) with inhibitors.[8][10]

Q2: How can I minimize the "matrix effect" from my biological samples?

The matrix effect is the alteration of analyte signal (suppression or enhancement) by co-eluting compounds from the sample matrix.[1][11] Effective sample preparation is the primary strategy to combat this.

Key techniques include:

  • Protein Precipitation (PPT): A simple first step for samples like plasma or serum to remove the bulk of proteins.[1] However, this method does not effectively remove other interfering components like phospholipids.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning samples by separating OPLS from interfering matrix components.[12][13][14] Mixed-mode or ion-exchange SPE cartridges are particularly useful for separating charged molecules like OPLS.[15][16]

  • Phospholipid Removal: Specific techniques and products, such as HybridSPE-Phospholipid plates, are designed to selectively remove phospholipids, a major cause of matrix effects in bioanalysis.

Q3: My HPLC baseline is noisy or drifting. What are the likely causes and solutions?

An unstable baseline is a common issue in HPLC and can obscure the analyte peak, compromising quantification.[6][7]

Potential CauseRecommended Solution
Mobile Phase Contamination Use only high-purity, HPLC or LC-MS grade solvents and reagents. Filter all aqueous buffers through a 0.2 µm or 0.45 µm filter.[2]
Dissolved Gas Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[2][7]
Pump Issues Check for leaks in the system. Perform regular maintenance on pump seals, pistons, and check valves to ensure a consistent flow rate.[2]
Column Contamination/Deterioration Flush the column with a strong solvent to remove strongly retained compounds. If noise persists, the column may be deteriorated and require replacement.[2][6]
Detector Lamp/Flow Cell An aging detector lamp or dirty flow cell windows can increase noise, especially at low UV wavelengths (<220 nm).[6][7] Clean the flow cell or replace the lamp as needed.

Q4: Is derivatization necessary for OPLS analysis, and can it contribute to background noise?

Derivatization is not always necessary but is often used to improve the chromatographic retention and detection sensitivity of polar molecules like amino acids.[4][17][18] However, the derivatization reagent itself or byproducts from the reaction can be a source of background interference.[4][5] If using derivatization, it is crucial to run a "reagent blank" (all steps without the sample) to identify any interfering peaks.

Troubleshooting Workflows & Diagrams

A systematic approach is key to identifying the source of background noise. The following diagrams illustrate logical troubleshooting and sample preparation workflows.

G A High Background Noise Detected in OPLS Measurement B Run System Blank (Mobile Phase Only) A->B D Noise Persists? B->D C Run Reagent Blank (Sample Prep without Analyte) E Noise Persists? C->E D->C No F Source is LC-MS System (Pump, Detector, Column, Solvents) D->F Yes G Source is Sample Prep Reagents (SPE Cartridge, Derivatization Agent) E->G Yes H Source is Sample Matrix E->H No I Troubleshoot LC-MS: - Check for leaks - Degas mobile phase - Flush/replace column - Clean ion source F->I J Optimize Sample Preparation: - Use higher purity reagents - Test different SPE sorbent - Evaluate derivatization step G->J K Improve Matrix Removal: - Implement SPE - Add phospholipid removal step - Optimize extraction pH H->K

Caption: A logical workflow for diagnosing the source of high background noise.

G cluster_0 Sample Collection & Initial Handling cluster_1 Matrix Cleanup cluster_2 Final Preparation & Analysis A 1. Collect Biological Sample (e.g., Plasma, Cell Lysate) B 2. Add Phosphatase & Protease Inhibitors A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) C->D E Optional: Specific Phospholipid Removal D->E F 5. Elution & Evaporation E->F G 6. Reconstitution & (Optional) Derivatization F->G H 7. LC-MS Analysis G->H

Caption: A typical sample preparation workflow for reducing matrix interference.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for OPLS Cleanup from Plasma

This protocol provides a general framework for using a mixed-mode strong cation exchange (SCX) SPE cartridge to isolate OPLS and remove matrix interferents like phospholipids.[13][15]

Materials:

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute it 1:1 with 0.1% formic acid in water to ensure proper pH for binding.[14]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.[19]

    • Pass 1 mL of HPLC-grade water through the cartridge.

    • Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to dry out.[19]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned cartridge.

    • Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[19][20]

  • Wash Steps:

    • Wash 1 (Polar Interferences): Pass 1 mL of 0.1% formic acid in water to remove salts and other highly polar, unbound molecules.

    • Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol to wash away non-polar interferents like phospholipids that are retained by the reversed-phase backbone of the sorbent.[16]

  • Elution:

    • Elute the retained OPLS using 1 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the analyte, releasing it from the SCX sorbent.[14]

    • Collect the eluate. For maximum concentration, consider eluting with two separate 0.5 mL aliquots.[14]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the sample in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

References

stability of O-Phospho-L-serine-13C3,15N in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of O-Phospho-L-serine-13C3,15N in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: O-Phospho-L-serine has limited solubility in DMSO.[1][2] It is highly soluble in aqueous solutions such as water or PBS.[3][4] For applications requiring an organic solvent, consider preparing a concentrated stock solution in water first and then diluting it into your experimental medium. If an organic solvent is necessary, methanol (B129727) or ethanol (B145695) may be viable alternatives, though solubility should be tested on a small scale first.

Q2: I am concerned about the stability of my stock solution. How should I store it and for how long?

A2: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store them at -80°C for up to one year or -20°C for shorter periods.[1] As a solid, the compound can be stored at -20°C for up to 3 years.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for O-Phospho-L-serine are hydrolysis of the phosphate (B84403) ester bond and β-elimination.[5][6] These reactions can be catalyzed by acidic or basic conditions.[5][7] Exposure to high temperatures and strong oxidizing agents can also lead to degradation.

Q4: How can I check if my this compound has degraded?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is the most reliable way to assess the purity of your compound and detect any degradation products.[8][9] When developing an HPLC method, it is crucial to ensure that the degradation products are well-separated from the parent compound.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong acids, strong bases, and potent oxidizing agents, as they can accelerate the degradation of O-Phospho-L-serine. The presence of certain metal ions may also catalyze degradation.[7] It is always good practice to perform compatibility studies if you are using the compound in a complex mixture.

Storage and Stability Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureRecommended Duration
Solid-20°CUp to 3 years
Aqueous Solution-80°CUp to 1 year
Aqueous Solution-20°CShorter-term storage

Note: The stability of this compound in organic solvents like methanol and ethanol has not been extensively reported. Users should perform their own stability studies for these solvents based on their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution

This protocol describes the preparation of a sterile aqueous stock solution of this compound.

Materials:

  • This compound solid

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 10 mg/mL).[4]

  • Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[1]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately or aliquot and store at -80°C.

G Workflow for Aqueous Stock Solution Preparation cluster_start Start cluster_preparation Preparation cluster_dissolution Dissolution cluster_sterilization Sterilization & Storage cluster_end End start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh compound equilibrate->weigh add_solvent Add sterile water or PBS weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex sonicate Sonicate (optional) vortex->sonicate filter Filter through 0.22 µm filter sonicate->filter use_store Use immediately or aliquot and store at -80°C filter->use_store end End use_store->end

Aqueous Stock Solution Preparation Workflow
Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Materials:

  • This compound

  • Water, Methanol, Ethanol, DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector (UV or MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in water, methanol, and ethanol.[10] Due to low solubility, a lower concentration or a co-solvent system may be necessary for DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the aqueous solution. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to the aqueous solution. Incubate at room temperature. The presence of Ba²⁺ ions can catalyze β-elimination under alkaline conditions.[7]

    • Oxidative Degradation: Add 3% H₂O₂ to the aqueous solution. Keep in the dark at room temperature to prevent photo-degradation.

    • Thermal Degradation: Expose the solid compound and solutions to 60°C in an oven.

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage of the remaining parent compound and the formation of any degradation products.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_result Result prep Prepare solutions in Water, MeOH, EtOH, DMSO acid Acid Hydrolysis (0.1M HCl, RT & 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT, Dark) prep->oxidation thermal Thermal (60°C, Solid & Solution) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Collect samples at multiple time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis result Determine % Degradation & Identify Degradants analysis->result

Forced Degradation Study Workflow

Potential Degradation Pathways

The primary chemical liabilities of O-Phospho-L-serine are the phosphate ester and the amino acid backbone. The following diagram illustrates the two main degradation pathways.

G Potential Degradation Pathways of O-Phospho-L-serine OPS O-Phospho-L-serine Serine L-Serine + Inorganic Phosphate OPS->Serine Hydrolysis (H₂O, H⁺/OH⁻) Dehydroalanine Dehydroalanine Intermediate OPS->Dehydroalanine β-Elimination (OH⁻) Pyruvate Pyruvate + Ammonia Dehydroalanine->Pyruvate Hydrolysis

Degradation Pathways of O-Phospho-L-serine

References

Technical Support Center: Metabolic Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic tracer experiments, with a specific focus on incomplete isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic labeling and why is it a problem?

A1: Incomplete isotopic labeling occurs when the isotopic tracer is not fully incorporated into the metabolite of interest within the experimental timeframe. This results in a mixture of labeled and unlabeled isotopologues, which can lead to an underestimation of metabolic fluxes and inaccurate interpretation of pathway activity. Achieving a high degree of labeling is crucial for obtaining reliable and reproducible data.

Q2: How long does it take to achieve isotopic steady state?

A2: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the metabolic pathway and the biological system.[1][2] Faster pathways with smaller pool sizes will reach steady state more quickly than slower pathways with larger and more complex metabolite pools.

Metabolic PathwayTypical Time to Isotopic Steady State (in cultured cells)
Glycolysis~10 minutes[1]
TCA Cycle~2 hours[1]
Nucleotide Biosynthesis~24 hours[1]

Q3: What is the difference between metabolic steady state and isotopic steady state?

A3: It is crucial to distinguish between these two states.

  • Metabolic Steady State: Refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[2][3]

  • Isotopic Steady State: Is achieved when the isotopic enrichment of metabolites remains constant, indicating that the rate of tracer incorporation has equilibrated throughout the pathway.[2][3]

For accurate flux analysis, it is ideal to perform experiments at both metabolic and isotopic steady state.

Q4: How do I correct for the natural abundance of stable isotopes?

A4: Naturally occurring stable isotopes (e.g., ¹³C) can interfere with the detection of labeled metabolites, leading to an overestimation of isotopic enrichment. It is essential to correct for this natural abundance. Several software tools are available for this purpose, such as IsoCorrectoR and PolyMID-Correct.[1][4] These tools computationally remove the contribution of naturally occurring heavy isotopes from the measured data.

Troubleshooting Incomplete Labeling

Incomplete labeling is a common challenge in metabolic tracer experiments. The following guide provides a systematic approach to troubleshooting and resolving this issue.

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// Edges start -> check_time; check_time -> increase_time [label="No"]; increase_time -> end_node; check_time -> check_concentration [label="Yes"]; check_concentration -> optimize_concentration [label="No"]; optimize_concentration -> end_node; check_concentration -> check_culture [label="Yes"]; check_culture -> optimize_culture [label="No"]; optimize_culture -> end_node; check_culture -> check_extraction [label="Yes"]; check_extraction -> optimize_extraction [label="No"]; optimize_extraction -> end_node; check_extraction -> check_analysis [label="Yes"]; check_analysis -> optimize_analysis [label="No"]; optimize_analysis -> end_node; check_analysis -> end_node [label="Yes"]; } caption: Troubleshooting workflow for incomplete labeling.

Issue 1: Insufficient Incubation Time

  • Symptom: Low isotopic enrichment across all metabolites in a pathway.

  • Cause: The labeling duration is too short for the tracer to be fully incorporated into downstream metabolites. As noted in the FAQ, different pathways have vastly different kinetics.

  • Solution:

    • Perform a time-course experiment: Collect samples at multiple time points (e.g., for the TCA cycle, 15, 30, 60, and 120 minutes) to determine the time required to reach isotopic steady state for your specific metabolites of interest.[1]

    • Consult literature: Review published studies on similar biological systems and pathways to get a baseline for appropriate labeling times.

Issue 2: Suboptimal Tracer Concentration

  • Symptom: Low enrichment that does not improve with longer incubation times.

  • Cause: The concentration of the isotopic tracer in the medium may be too low, leading to dilution by unlabeled endogenous pools. Conversely, excessively high concentrations can perturb normal metabolism.

  • Solution:

    • Perform a dose-response experiment: Test a range of tracer concentrations to find the optimal concentration that maximizes labeling without causing metabolic stress.

    • Maintain consistency: Use a consistent and well-defined tracer concentration across all experiments to ensure reproducibility.

Issue 3: Inadequate Cell Culture Conditions

  • Symptom: High variability in labeling between replicate experiments.

  • Cause: Inconsistent cell culture practices can significantly impact metabolic activity. Factors include cell density, growth phase, and the presence of contaminants like mycoplasma.

  • Solution:

    • Standardize cell culture: Ensure cells are seeded at a consistent density and are in the exponential growth phase at the time of the experiment.

    • Use dialyzed serum: When using fetal bovine serum (FBS), consider using dialyzed FBS to remove small molecule metabolites that could dilute the isotopic tracer.[5]

    • Regularly test for mycoplasma: Mycoplasma contamination can alter cellular metabolism and should be routinely monitored.

Issue 4: Inefficient Metabolite Quenching and Extraction

  • Symptom: Degradation of labeled metabolites or continued metabolic activity after sample collection.

  • Cause: Slow or incomplete quenching of metabolic activity can lead to changes in metabolite levels and labeling patterns post-harvest.

  • Solution:

    • Rapidly quench metabolism: Use ice-cold solutions to rapidly halt enzymatic reactions. A common method involves a quick wash with cold saline followed by the addition of a cold organic solvent like methanol (B129727) or acetonitrile.

    • Optimize extraction: The choice of extraction solvent should be appropriate for the metabolites of interest (polar vs. nonpolar).

Experimental Protocols

Protocol 1: Determination of Isotopic Steady State in Adherent Mammalian Cells

This protocol outlines a time-course experiment to determine the optimal labeling duration for achieving isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Complete culture medium

  • Isotopic tracer (e.g., [U-¹³C]-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multiple-well plates at a density that ensures they are in the exponential growth phase on the day of the experiment.

  • Tracer Addition: On the day of the experiment, replace the existing medium with fresh, pre-warmed medium containing the isotopic tracer at the desired concentration.

  • Time-Course Sampling: At each designated time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes): a. Place the plate on ice. b. Quickly aspirate the labeling medium. c. Wash the cells once with ice-cold PBS. d. Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells. e. Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: a. Vortex the tubes vigorously. b. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. c. Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Analyze the isotopic enrichment of target metabolites at each time point using LC-MS or GC-MS.

  • Data Analysis: Plot the isotopic enrichment of each metabolite as a function of time. Isotopic steady state is reached when the enrichment plateaus.

Protocol 2: Optimization of Tracer Concentration

This protocol describes how to determine the optimal tracer concentration for your experiment.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Tracer Dilutions: Prepare a range of labeling media with varying concentrations of the isotopic tracer (e.g., 1, 5, 10, 25, 50 mM of [U-¹³C]-glucose). Include a control with no tracer.

  • Labeling: Replace the medium in different wells with the various tracer concentrations. Incubate for a fixed duration, determined from the isotopic steady-state experiment (Protocol 1).

  • Metabolite Extraction and Analysis: Follow steps 3-5 from Protocol 1 for all conditions.

  • Data Analysis: Plot the isotopic enrichment as a function of tracer concentration. Select the lowest concentration that provides the highest and most stable isotopic enrichment without evidence of cytotoxicity or significant changes in cell morphology.

Signaling Pathways and Workflows

References

Validation & Comparative

A Comparative Guide to O-Phospho-L-serine Internal Standards: 13C3,15N vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an internal standard is a critical determinant of data quality and reliability. This is particularly true in complex biological matrices where analytes like O-Phospho-L-serine, a key signaling molecule, are present at low concentrations. This guide provides an objective comparison between O-Phospho-L-serine-13C3,15N and its deuterated counterparts, supported by established principles and experimental data from analogous compounds, to inform the selection of the most appropriate internal standard for your research.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability during sample preparation and analysis.[1] By mimicking the physicochemical properties of the analyte of interest, these standards can effectively correct for matrix effects, extraction inconsistencies, and instrument response fluctuations.[2] However, not all stable isotope labels are created equal. The choice between heavy atom isotopes like 13C and 15N versus deuterium (B1214612) (2H) can significantly impact assay performance.[3]

Performance Characteristics: A Comparative Analysis

Table 1: Comparative Performance of this compound vs. Deuterated Standards

Performance ParameterThis compoundDeuterated O-Phospho-L-serineRationale & Implications
Isotopic Stability Highly stable with no risk of isotopic exchange.[1]Prone to back-exchange (H/D exchange) under certain pH or solvent conditions.[1]The stability of the isotopic label is fundamental to the integrity of the quantitative data.
Chromatographic Co-elution Expected to perfectly co-elute with the native analyte.[1]May exhibit retention time shifts (isotopic effect), particularly in high-resolution chromatography.[1]Chromatographic separation can lead to differential matrix effects, impacting accuracy.
Matrix Effect Compensation Theoretically superior due to identical elution profiles, leading to more accurate compensation.[1]Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.[1]Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays.
Commercial Availability & Cost Typically less common and more expensive to synthesize.More commonly available and generally less expensive.Practical considerations of cost and availability often influence the choice of internal standard.

Supporting Experimental Data (General Observations)

While specific data for O-Phospho-L-serine is not available, numerous studies have demonstrated the superior performance of 13C and 15N-labeled internal standards over their deuterated counterparts in various applications.

Table 2: Summary of Expected Quantitative Performance

Performance MetricExpected Outcome with this compoundExpected Outcome with Deuterated O-Phospho-L-serine
Accuracy (% Bias) Consistently within ± 5% of the nominal concentrationPotential for bias > ±15% due to isotopic effects and differential matrix effects
Precision (% CV) Typically < 10%May exceed 15% in complex matrices
Matrix Factor Variation Minimal variation across different biological lotsSignificant lot-to-lot variability possible
Recovery Highly consistent and reproducibleMay show variability due to chromatographic differences

Key Experimental Protocols

To ensure the validity of any quantitative bioanalytical method, rigorous experimental protocols must be followed. Below are detailed methodologies for key validation experiments.

Protocol 1: Accuracy and Precision Determination

Objective: To determine the accuracy and precision of the bioanalytical method across the calibration range.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC (within 3 times the LLLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).[4]

  • Analyze Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.[5]

  • Calculations:

    • Accuracy: Calculate the percent bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[5]

    • Precision: Calculate the coefficient of variation (CV) for each concentration level: (Standard Deviation / Mean Measured Concentration) * 100. The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.[5]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Source Matrix: Obtain at least six different lots of the specific biological matrix (e.g., human plasma).[4]

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[6]

  • Analyze Samples: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for each source: MF = (Peak Response in the Presence of Matrix) / (Peak Response in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]

    • IS-Normalized Matrix Factor: The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a logical comparison of the internal standards.

O-Phospho-L-serine in Signaling cluster_serine_biosynthesis Phosphorylated Pathway of Serine Biosynthesis cluster_glutamate_receptor Metabotropic Glutamate Receptor Signaling 3-Phosphoglycerate 3-Phosphoglycerate Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoglycerate->Phosphohydroxypyruvate 3-PG Dehydrogenase O-Phospho-L-serine O-Phospho-L-serine Phosphohydroxypyruvate->O-Phospho-L-serine PSAT L-Serine L-Serine O-Phospho-L-serine->L-Serine PSP O-Phospho-L-serine_agonist O-Phospho-L-serine mGluR Group III mGluR O-Phospho-L-serine_agonist->mGluR Agonist Downstream_Signaling Modulation of Neuronal Excitability mGluR->Downstream_Signaling

O-Phospho-L-serine Signaling Pathways

LC-MS/MS Workflow for O-Phospho-L-serine Quantification Sample_Collection Biological Sample Collection (e.g., Plasma, CSF) IS_Spiking Spike with Internal Standard (this compound or Deuterated) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Phosphopeptide_Enrichment Phosphopeptide Enrichment (Optional, e.g., TiO2) Protein_Precipitation->Phosphopeptide_Enrichment LC_Separation LC Separation (HILIC or Reversed-Phase) Phosphopeptide_Enrichment->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Quantitative Analysis Workflow

Logical Comparison of Internal Standards cluster_13C15N This compound cluster_Deuterated Deuterated O-Phospho-L-serine Ideal_IS Ideal Internal Standard 13C15N_Stability High Isotopic Stability Ideal_IS->13C15N_Stability 13C15N_Coelution Perfect Co-elution Ideal_IS->13C15N_Coelution 13C15N_Accuracy High Accuracy Ideal_IS->13C15N_Accuracy 13C15N_Stability->13C15N_Accuracy 13C15N_Coelution->13C15N_Accuracy D_Stability Potential for H/D Exchange D_Accuracy Risk of Inaccuracy D_Stability->D_Accuracy D_Coelution Chromatographic Shift D_Coelution->D_Accuracy

Internal Standard Comparison

Conclusion and Recommendation

Based on established principles of stable isotope dilution analysis, this compound is the theoretically superior internal standard for the quantitative analysis of O-Phospho-L-serine by LC-MS/MS. Its key advantages are its expected perfect co-elution with the native analyte and its high isotopic stability, which together provide more robust and accurate compensation for matrix effects.[1]

While deuterated standards can be a viable and cost-effective option, researchers must be vigilant about the potential for chromatographic shifts and isotopic exchange, which can compromise data accuracy. For assays demanding the highest level of accuracy and precision, particularly in complex biological matrices and regulated environments, the investment in a 13C and 15N-labeled internal standard such as this compound is well-justified. For routine analyses where cost is a significant factor, a well-validated method using a deuterated standard can still provide reliable quantitative data, provided that potential pitfalls are carefully evaluated during method development and validation.

References

A Comparative Guide to LC-MS Method Validation for O-Phospho-L-serine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of O-Phospho-L-serine, a key signaling molecule, is crucial. This guide provides a detailed comparison of two validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis: a derivatization-based approach and an underivatized method using Hydrophilic Interaction Liquid Chromatography (HILIC).

This comparison guide delves into the experimental protocols and performance data of two distinct methodologies for the LC-MS/MS quantification of O-Phospho-L-serine. Method A employs a pre-column derivatization step to enhance chromatographic retention and detection sensitivity, while Method B utilizes HILIC for the direct analysis of the polar, underivatized analyte. The selection between these methods will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

Performance Comparison

The following tables summarize the key validation parameters for both a derivatization-based LC-MS method and a representative underivatized HILIC-LC-MS/MS method. It is important to note that the HILIC method validation data presented here is for a panel of 36 amino acids in plasma, as a specific validated method for underivatized O-Phospho-L-serine with published comprehensive data was not available. However, this data provides a strong indication of the expected performance for a polar analyte like O-Phospho-L-serine.

Table 1: Comparison of LC-MS Method Validation Parameters for O-Phospho-L-serine Quantification

Validation ParameterMethod A: Derivatization-LC-MS/MS (in CSF)Method B: Underivatized HILIC-LC-MS/MS (in Plasma - Representative Data)
Linearity (R²) >0.99>0.99 for all 36 amino acids
Lower Limit of Quantification (LLOQ) 1 ng/mLNot specified for a single analyte, but the method is described as sensitive.
Intra-day Precision (%RSD) ≤ 10%< 15% for the majority of amino acids
Inter-day Precision (%RSD) ≤ 10%< 15% for the majority of amino acids
Accuracy (% Recovery) 90-110%85-115% for the majority of amino acids

Experimental Protocols

Detailed methodologies for both the derivatization-based and underivatized HILIC LC-MS/MS approaches are outlined below. These protocols provide a comprehensive guide for researchers looking to implement these methods in their laboratories.

Method A: Derivatization-Based LC-MS/MS for O-Phospho-L-serine in Cerebrospinal Fluid (CSF)

This method, adapted from Drexler et al. (2014), involves the chemical derivatization of O-Phospho-L-serine prior to LC-MS/MS analysis to improve its chromatographic properties on a reversed-phase column.

Sample Preparation:

  • To 50 µL of CSF, add an internal standard solution.

  • Precipitate proteins by adding 150 µL of acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the derivatization buffer.

  • Add the derivatizing agent (e.g., a reagent targeting the primary amine group) and incubate to allow the reaction to complete.

  • Quench the reaction and inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivatized analyte from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized O-Phospho-L-serine and the internal standard.

Method B: Underivatized HILIC-LC-MS/MS for Amino Acids in Plasma

This protocol is based on the method described by van der Klauw et al. (2016) for the analysis of 36 underivatized amino acids in plasma and is adaptable for O-Phospho-L-serine.[1] HILIC is particularly well-suited for the retention and separation of highly polar compounds without the need for chemical modification.[1]

Sample Preparation:

  • To 20 µL of plasma, add 80 µL of an internal standard solution in 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Dilute the supernatant with acetonitrile/water (90/10, v/v) containing 0.1% formic acid.

  • Inject the diluted supernatant into the HILIC-UPLC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A UPLC system is recommended for optimal performance with HILIC columns.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Acetonitrile/water (50/50, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/water (95/5, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A gradient from high organic to a higher aqueous mobile phase composition to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for underivatized O-Phospho-L-serine and the internal standard.

Visualizing the Method Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in each of the described LC-MS method validation workflows.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample CSF Sample IS_Addition Internal Standard Addition Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Derivatization Derivatization Evaporation->Derivatization Quenching Reaction Quenching Derivatization->Quenching LC_Separation Reversed-Phase LC Separation Quenching->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Derivatization-Based LC-MS/MS Analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition_Precipitation Internal Standard Addition & Protein Precipitation Sample->IS_Addition_Precipitation Dilution Supernatant Dilution IS_Addition_Precipitation->Dilution LC_Separation HILIC Separation Dilution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Underivatized HILIC-LC-MS/MS Analysis.

References

Cross-Validation of O-Phospho-L-serine Measurements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly measure O-Phospho-L-serine (L-SOP) across different laboratories is paramount for advancing research and ensuring the validity of clinical findings. This guide provides a comprehensive comparison of common analytical methodologies, their performance, and key considerations for establishing inter-laboratory consistency.

O-Phospho-L-serine, a key endogenous metabolite, acts as a precursor in the L-serine biosynthesis pathway and is an agonist at the group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] Its role as a potential biomarker in neuroscience underscores the need for standardized and validated measurement protocols.[1] This guide outlines established methods for L-SOP quantification, presents their performance data, and offers a framework for cross-laboratory validation.

Comparative Analysis of Analytical Methodologies

The accurate quantification of O-Phospho-L-serine is predominantly achieved through advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS). However, various approaches exist for sample preparation and quantification strategy, each with distinct advantages and limitations that can influence inter-laboratory variability.

Experimental Protocols

1. Derivatization-Liquid Chromatography/Mass Spectrometry (d-LC/MS)

This method is particularly useful for enhancing the detection of L-SOP in complex biological matrices like cerebrospinal fluid (CSF).[1]

  • Sample Preparation: Pre-column derivatization is performed using a reagent such as (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) to improve the chromatographic retention and mass spectrometric response of L-SOP.[1]

  • Chromatography: Nano ultra-performance liquid chromatography (nanoUPLC) can be employed for separation.[3]

  • Mass Spectrometry: Detection is achieved using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for higher specificity and sensitivity.[1][3]

2. Phosphoproteomics Quantification Strategies

For broader studies involving phosphopeptides, several quantification strategies can be adapted for O-Phospho-L-serine. A systematic comparison of common techniques has highlighted their respective strengths and weaknesses.[4]

  • Label-Free Quantification (LFQ): This method relies on the direct comparison of signal intensities of the analyte across different samples. It is known for its accuracy.[4]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC also demonstrates high accuracy in quantification.[4]

  • Tandem Mass Tags (TMT):

    • MS2-based TMT: Offers the highest precision but can suffer from ratio compression, impacting accuracy.[4]

    • MS3-based TMT: Partially rescues the ratio compression issue of MS2-based TMT, leading to improved accuracy.[4]

3. Immunoassays

While less common for small molecules like O-Phospho-L-serine itself, immunoassays are a cornerstone for protein phosphorylation analysis and can be relevant in broader pathway studies.

  • Fluorescence Polarization (FP) Assay: This homogeneous assay format has been developed for serine/threonine kinases and relies on high-affinity anti-phosphoserine antibodies.[5][6] The development of a high-affinity monoclonal anti-phosphoserine antibody, 2B9, has enabled the creation of sensitive and robust competitive FP assays.[5]

Quantitative Performance Data

The validation of an analytical method is crucial for ensuring its reliability. Key performance parameters for O-Phospho-L-serine and related amino acid quantification methods are summarized below.

MethodAnalyte(s)MatrixLinearity RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LC-MS/MSD-SerineHuman Plasma0.19 - 25 nmol/ml< 8.38%< 8.38%92.93% - 102.29%[7]
LC-MS/MS20 Amino AcidsMouse PlasmaNot Specified< 11.8%< 14.3%87.4% - 114.3%[8]

CV: Coefficient of Variation

Inter-Laboratory Comparison Framework

Achieving consistency in O-Phospho-L-serine measurements across different laboratories requires a structured approach to cross-validation. Proficiency testing, where the same samples are analyzed by multiple labs, is a common method to assess and ensure the comparability of results.[9] Statistical measures such as the Z-score are often used to evaluate a laboratory's performance against a consensus mean.[10]

The following diagram outlines a generalized workflow for conducting an inter-laboratory comparison study.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Protocol P2 Select Participating Labs P1->P2 P3 Prepare and Validate Homogeneous Samples P2->P3 E1 Distribute Samples to Labs P3->E1 E2 Labs Perform O-Phospho-L-serine Analysis E1->E2 E3 Labs Submit Data E2->E3 A1 Statistical Analysis (e.g., Z-scores) E3->A1 A2 Identify Discrepancies and Outliers A1->A2 A3 Generate Final Report A2->A3 A3->P1 Iterative Improvement

A generalized workflow for an inter-laboratory comparison study.

Role in Signaling Pathways

O-Phospho-L-serine is a crucial signaling molecule, particularly in the central nervous system, where it modulates the activity of metabotropic glutamate receptors. Understanding its role in these pathways is essential for drug development and biomarker discovery.

cluster_pathway O-Phospho-L-serine Signaling SOP O-Phospho-L-serine mGluR Group III mGluRs (mGluR4, 6, 7, 8) SOP->mGluR Agonist G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Effects cAMP->downstream

References

A Head-to-Head Comparison of O-Phospho-L-serine-13C3,15N and SILAC for Quantitative Phosphoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phosphoproteomics, the choice of quantification strategy is paramount. This guide provides an objective comparison between two distinct methodologies: the use of a stable isotope-labeled internal standard, O-Phospho-L-serine-13C3,15N, and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. Accurate quantification of changes in protein phosphorylation is essential for understanding signal transduction pathways and identifying potential therapeutic targets. This guide delves into the technical nuances, experimental workflows, and data outputs of two prominent quantitative phosphoproteomics approaches. While this compound represents a "spike-in" standard approach for absolute quantification, SILAC offers a comprehensive, metabolic labeling strategy for relative quantification.

At a Glance: Key Differences

FeatureThis compound (Spike-in Standard)SILAC (Metabolic Labeling)
Quantification Type Absolute QuantificationRelative Quantification
Principle A known amount of a heavy-isotope labeled synthetic phosphopeptide (or amino acid) is added to an unlabeled biological sample.Cells are metabolically labeled by growing them in media containing "heavy" or "light" isotopes of essential amino acids.
Applicability Applicable to virtually any sample type, including cell lines, tissues, and biofluids.Primarily limited to actively dividing cells in culture that can incorporate the labeled amino acids. Not readily applicable to tissue samples.[1]
Experimental Complexity Simpler workflow; the standard is added during sample preparation.More complex and time-consuming, requiring complete metabolic incorporation of the labeled amino acids over several cell passages.[2]
Cost The cost is associated with the synthesis of the specific labeled phosphopeptide standard.The primary cost is the specialized isotopic amino acids and cell culture media.
Coverage Targeted to one or a few specific phosphopeptides.Global, enabling the relative quantification of thousands of phosphopeptides in a single experiment.
Bias Potential Potential for variability if the standard is not added precisely and early in the workflow.Minimizes sample handling variability as samples are mixed early in the workflow.[3]

Delving Deeper: A Technical Comparison

The fundamental difference between these two methods lies in their approach to introducing a quantitative reference. This compound is an external standard added to the biological sample, whereas SILAC integrates the isotopic label into the entire proteome of the cells being studied.

This compound for Absolute Quantification: This method, often part of an Absolute QUantification of Proteins (AQUA) strategy, relies on the chemical synthesis of a peptide containing O-Phospho-L-serine that is isotopically labeled with 13C and 15N.[4] A precisely known amount of this "heavy" peptide is spiked into the experimental sample (the "light" sample) during the protein digestion step.[4][5] By comparing the mass spectrometry signal intensities of the endogenous "light" phosphopeptide to the "heavy" synthetic standard, one can determine the absolute amount (e.g., fmol) of the specific phosphopeptide in the original sample.[4] This approach is highly valuable for determining the stoichiometry of phosphorylation at a specific site.

SILAC for Relative Quantification: In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of certain amino acids (e.g., arginine and lysine).[2] One population is grown in "light" medium (containing the natural isotopes 12C and 14N), while the other is grown in "heavy" medium (containing 13C and/or 15N isotopes).[2] After several cell divisions, the entire proteome of the "heavy" cells is labeled. The two cell populations can then be subjected to different experimental conditions. Following cell lysis, the "light" and "heavy" proteomes are mixed in a 1:1 ratio.[2] During mass spectrometry analysis, the relative abundance of a phosphopeptide under the two conditions is determined by the ratio of the signal intensities of its "heavy" and "light" isotopic forms.[6]

Experimental Protocols: A Step-by-Step Overview

This compound Spike-in Workflow

The workflow for using a stable isotope-labeled standard is generally more straightforward and can be integrated into standard phosphoproteomic sample preparation.

  • Protein Extraction and Digestion: Proteins are extracted from the biological sample (cells or tissues) and digested into peptides using a protease such as trypsin.

  • Spike-in of Labeled Standard: A known amount of the this compound labeled synthetic phosphopeptide is added to the peptide mixture.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[7]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The signal intensities of the endogenous (light) and spiked-in (heavy) phosphopeptides are compared to calculate the absolute abundance of the endogenous phosphopeptide.

SILAC Workflow

The SILAC workflow is more involved, requiring careful cell culture and validation of label incorporation.

  • Metabolic Labeling: Two populations of cells are cultured for at least five to six doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the isotopic amino acids.[2]

  • Experimental Treatment: The two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing: Cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined. The lysates are then mixed in a 1:1 ratio.[2]

  • Protein Digestion: The mixed protein sample is digested into peptides.

  • Phosphopeptide Enrichment: Similar to the spike-in method, phosphopeptides are enriched from the complex peptide mixture.[8]

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS.

  • Data Analysis: The relative quantification of each phosphopeptide is determined by the ratio of the signal intensities of its heavy and light isotopic forms.

Visualizing the Workflows

G This compound Spike-in Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Analysis cluster_data Data Output Protein_Extraction Protein Extraction & Digestion Spike_in Spike-in Labeled Standard Protein_Extraction->Spike_in Phosphopeptide_Enrichment Phosphopeptide Enrichment Spike_in->Phosphopeptide_Enrichment LC_MS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MS Absolute_Quantification Absolute Quantification LC_MS->Absolute_Quantification

Caption: Workflow for absolute phosphopeptide quantification.

G SILAC Workflow for Phosphoproteomics cluster_labeling Metabolic Labeling cluster_treatment_mixing Treatment & Mixing cluster_processing Sample Processing & Analysis cluster_data Data Output Light_Culture Cell Culture ('Light' Medium) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Cell Culture ('Heavy' Medium) Heavy_Culture->Treatment Lysis_Mixing Cell Lysis & 1:1 Mixing Treatment->Lysis_Mixing Digestion Protein Digestion Lysis_Mixing->Digestion Enrichment Phosphopeptide Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Relative_Quantification Relative Quantification LC_MS->Relative_Quantification

Caption: Workflow for relative phosphoproteome quantification.

Application in Signaling Pathway Analysis

Both techniques are powerful tools for dissecting cellular signaling pathways. For instance, in the study of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are frequently dysregulated in cancer, quantitative phosphoproteomics can reveal how therapeutic interventions modulate signaling cascades.[1][9][10]

A SILAC experiment could be designed to compare the global phosphoproteome of cancer cells treated with an EGFR inhibitor versus untreated cells, providing a broad overview of the inhibitor's effects on the signaling network.[10] Conversely, an absolute quantification experiment using a specific this compound labeled peptide standard could be employed to precisely measure the stoichiometry of a key activating phosphorylation site on a protein within the MAPK pathway, such as ERK, in response to the same inhibitor.[9]

G EGFR Signaling Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P

Caption: Simplified EGFR signaling cascade.

G MAPK Signaling Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Cellular_Response Cellular Response MAPK->Cellular_Response P

Caption: General MAPK signaling module.

Conclusion: Choosing the Right Tool for the Job

The choice between using this compound and SILAC for phosphoproteomics depends heavily on the specific research question.

  • For absolute quantification of a specific phosphorylation event and determination of stoichiometry, especially in complex samples like tissues, the spike-in standard approach with this compound is the superior choice. Its broader applicability and more direct workflow make it ideal for targeted studies.

  • For global, discovery-based analysis of changes in the phosphoproteome in cell culture models, SILAC provides a powerful and comprehensive solution. Its ability to relatively quantify thousands of phosphosites simultaneously offers an unparalleled view of the cellular response to stimuli or perturbations.

Ultimately, these two methods are not mutually exclusive and can be used in a complementary manner. A large-scale SILAC experiment might first identify key regulated phosphosites, which can then be validated and their absolute stoichiometry determined using a targeted approach with a specific stable isotope-labeled standard like this compound. By understanding the strengths and limitations of each technique, researchers can design more robust and informative phosphoproteomics experiments to advance our understanding of cellular signaling in health and disease.

References

A Comparative Guide to the Accuracy and Precision of O-Phospho-L-serine-¹³C₃,¹⁵N Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected analytical performance of the O-Phospho-L-serine-¹³C₃,¹⁵N stable isotope-labeled internal standard for quantitative mass spectrometry applications. Due to the limited availability of public data specific to this standard, this document outlines the typical accuracy and precision that can be achieved based on validated methods for similar analytes, such as other amino acids and phosphorylated compounds. The provided experimental protocol and workflows are intended to serve as a practical guide for laboratories to validate the performance of this standard within their own analytical platforms.

Expected Performance Characteristics

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. The O-Phospho-L-serine-¹³C₃,¹⁵N standard, with its isotopic enrichment in both carbon and nitrogen, is designed to provide a distinct mass shift from the endogenous analyte, ensuring accurate quantification.

Based on these and other similar studies, the O-Phospho-L-serine-¹³C₃,¹⁵N standard is expected to perform within these established ranges when used in a properly validated analytical method.

Comparative Performance Data

The following table summarizes the expected performance of the O-Phospho-L-serine-¹³C₃,¹⁵N standard in comparison to typical performance data from validated LC-MS/MS methods for other amino acids.

Performance MetricO-Phospho-L-serine-¹³C₃,¹⁵N (Expected)Alternative Stable Isotope-Labeled Amino Acid Standards (Typical)
Accuracy
Intra-day85 - 115%87.4 - 114.3%[2]
Inter-day85 - 115%87.7 - 113.3%[2]
Precision (%RSD)
Intra-day< 15%< 11.8%[2]
Inter-day< 15%< 14.3%[2]
Linearity (r²) > 0.99> 0.99

Note: The expected performance data for O-Phospho-L-serine-¹³C₃,¹⁵N is an estimation based on the performance of similar analytical methods and should be confirmed by in-house validation.

Experimental Protocol for Method Validation

This section outlines a detailed protocol for the validation of an LC-MS/MS method for the quantification of O-Phospho-L-serine using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard.

1. Objective: To validate a quantitative LC-MS/MS method for O-Phospho-L-serine in a biological matrix (e.g., plasma, cell lysate) to determine its accuracy, precision, linearity, and sensitivity.

2. Materials and Reagents:

  • O-Phospho-L-serine (analyte)

  • O-Phospho-L-serine-¹³C₃,¹⁵N (internal standard)

  • LC-MS grade water, acetonitrile, and formic acid

  • Control biological matrix (e.g., human plasma)

  • Standard laboratory equipment (pipettes, vials, centrifuges, etc.)

3. Instrumentation:

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A suitable HPLC or UHPLC column for polar compound separation (e.g., HILIC or a mixed-mode column).

4. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of O-Phospho-L-serine and O-Phospho-L-serine-¹³C₃,¹⁵N in a suitable solvent (e.g., water with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of O-Phospho-L-serine by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of the internal standard (O-Phospho-L-serine-¹³C₃,¹⁵N) at a fixed concentration.

5. Sample Preparation:

  • Thaw the biological matrix (e.g., plasma) on ice.

  • To an aliquot of the matrix, add the internal standard working solution.

  • For calibration standards, spike the matrix with the appropriate O-Phospho-L-serine working standard solutions.

  • For quality control (QC) samples, spike the matrix at low, medium, and high concentrations.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample).

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Develop a chromatographic method to achieve good separation of O-Phospho-L-serine from other matrix components.

  • Optimize the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

  • Inject the prepared samples and acquire data.

7. Validation Parameters:

  • Linearity: Analyze calibration standards over a range of concentrations and plot the peak area ratio (analyte/internal standard) versus concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Analyze QC samples at three concentration levels in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in validating the O-Phospho-L-serine-¹³C₃,¹⁵N standard.

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation stock Stock Solutions (Analyte & IS) working_std Working Standards (Calibration Curve) stock->working_std working_is Working Internal Standard (IS) stock->working_is matrix Biological Matrix spike_is Spike with IS matrix->spike_is spike_std Spike with Standards (for Cal & QC) spike_is->spike_std ppt Protein Precipitation spike_std->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms linearity Linearity Assessment lcms->linearity accuracy Accuracy Determination lcms->accuracy precision Precision Determination lcms->precision

Caption: Experimental workflow for method validation.

cluster_pathway Signaling Pathway (Illustrative) Receptor Receptor Kinase Kinase Receptor->Kinase Activation Serine L-Serine Kinase->Serine Phosphorylation PhosphoSerine O-Phospho-L-serine Serine->PhosphoSerine Downstream Downstream Signaling PhosphoSerine->Downstream

Caption: Role of O-Phospho-L-serine in signaling.

References

A Researcher's Guide to Inter-Method Comparison for Phosphoserine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of phosphoserine is critical for unraveling cellular signaling pathways and advancing therapeutic strategies. This guide provides an objective comparison of key methodologies for phosphoserine analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Protein phosphorylation, a key post-translational modification, is integral to the regulation of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Serine phosphorylation, in particular, accounts for a significant portion of the phosphoproteome. Consequently, robust and reliable methods for the detection and quantification of phosphoserine are indispensable. This guide explores and compares the primary techniques employed for phosphoserine analysis: antibody-based methods and mass spectrometry-based approaches.

Key Methods for Phosphoserine Analysis

The landscape of phosphoserine analysis is dominated by two major approaches, each with its own set of strengths and limitations. Antibody-based methods offer accessibility and ease of use for targeted analysis, while mass spectrometry provides a powerful tool for large-scale, unbiased discovery of phosphorylation sites.

Antibody-Based Methods: These techniques utilize antibodies that specifically recognize phosphoserine residues or the surrounding amino acid motifs. Common applications include:

  • Western Blotting: A widely used technique for the detection and semi-quantitative analysis of specific phosphoproteins in a complex mixture.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for the quantitative measurement of a specific phosphoprotein.[1][2][3][4][5]

  • Immunoprecipitation (IP): Used to enrich a specific phosphoprotein from a lysate for subsequent analysis by Western blotting or mass spectrometry.

Mass Spectrometry (MS)-Based Methods: Mass spectrometry has become the gold standard for the comprehensive and unbiased identification and quantification of protein phosphorylation.[6][7] These workflows typically involve:

  • Protein Digestion: Proteins are enzymatically digested into smaller peptides.

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a crucial step. Common strategies include:

    • Immobilized Metal Affinity Chromatography (IMAC): Utilizes metal ions to capture negatively charged phosphate (B84403) groups.[8][9][10]

    • Titanium Dioxide (TiO2) Chromatography: Employs titanium dioxide's high affinity for phosphopeptides.[8][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separates the enriched phosphopeptides and fragments them to determine their amino acid sequence and the precise location of the phosphorylation site.

Quantitative Data Comparison

The choice of method often depends on the specific research question, sample availability, and desired throughput. The following tables provide a summary of key quantitative parameters for different phosphoserine analysis techniques.

Table 1: Comparison of Phosphoserine Detection Methods

FeatureWestern BlotELISAMass Spectrometry (Global)
Sensitivity Nanogram (ng) range, can be enhanced with automation.[12][13]Picogram (pg) to nanogram (ng) range.[3][14]Femtomole (fmol) to attomole (amol) range.[15]
Specificity Dependent on antibody quality; cross-reactivity can be an issue.[16]High, based on matched antibody pairs.[1]High, based on peptide fragmentation patterns.[6]
Throughput Low to medium; automated systems can increase throughput.[12][13][15][17]High, suitable for screening large numbers of samples.[1]Medium to high, dependent on LC-MS/MS setup.[15]
Quantitative Accuracy Semi-quantitative.[17]Quantitative.[1][2]Quantitative (label-free, SILAC, TMT).[18][19][20]
Cost per Sample Relatively low.Low to moderate.High.[21][22][23][24]
Information Provided Protein size and relative abundance.Absolute or relative protein quantity.Phosphorylation site identification and quantification.

Table 2: Comparison of Phosphopeptide Enrichment Strategies

FeatureImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Chromatography
Binding Principle Chelation between metal ions (e.g., Fe³⁺, Ga³⁺) and phosphate groups.Lewis acid-base interaction between titanium dioxide and phosphate groups.[8]
Specificity Can have non-specific binding to acidic residues (e.g., Asp, Glu).[8]Generally higher specificity for phosphopeptides than IMAC.[25]
Efficiency Comparable to TiO2, with some bias towards multiply phosphorylated peptides.[8][9][10]Comparable to IMAC, with a potential bias for singly phosphorylated peptides.[8][11]
Cost Generally lower cost than antibody-based enrichment.Generally lower cost than antibody-based enrichment.

Signaling Pathways and Experimental Workflows

Visualizing the intricate networks of cellular signaling and the experimental steps involved in their analysis is crucial for a comprehensive understanding.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates (Ser/Thr) ERK ERK (pSer/pThr) MEK->ERK Phosphorylates (Thr/Tyr) ERK_n ERK (pSer/pThr) ERK->ERK_n Translocates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway

The diagram above illustrates the MAPK/ERK signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and survival. The activation of this pathway involves a series of phosphorylation events, including the phosphorylation of MEK and ERK on serine and threonine residues.

Experimental_Workflow Sample Cell/Tissue Lysate Digestion Protein Digestion (e.g., Trypsin) Sample->Digestion Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

References

A Researcher's Guide to Assessing the Isotopic Enrichment of O-Phospho-L-serine-¹³C₃,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in stable isotope-labeled compounds is paramount for the validity of quantitative studies. O-Phospho-L-serine-¹³C₃,¹⁵N is a critical internal standard and tracer in mass spectrometry-based proteomics and metabolomics. This guide provides a comparative overview of the primary analytical techniques for assessing its isotopic enrichment, complete with experimental protocols and data presentation.

Comparison of Analytical Methodologies

The two principal techniques for determining the isotopic enrichment of O-Phospho-L-serine-¹³C₃,¹⁵N are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are powerful analytical tools, they offer different advantages and are suited for different aspects of isotopic analysis.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Measurement Mass-to-charge ratio (m/z) of the molecule and its isotopologues.Nuclear spin properties of isotopes (¹³C, ¹⁵N) in a magnetic field.
Sensitivity High (picomole to femtomole range).[1]Lower (micromole to nanomole range).
Information Provided Isotopic distribution and overall enrichment.Positional information of isotopes within the molecule.
Sample Requirement Small sample amounts required.Larger sample amounts needed.
Throughput High-throughput capabilities, especially with LC-MS.Lower throughput, longer acquisition times.
Primary Application Quantitative analysis and confirmation of overall isotopic incorporation.Structural elucidation and confirmation of isotope position.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the predominant and most practical method for routine assessment of isotopic enrichment due to its high sensitivity and accuracy. [1] NMR provides valuable, complementary information about the specific location of the isotopes within the molecule, which is crucial for certain applications in metabolic flux analysis.[1]

Quantitative Analysis by Mass Spectrometry

The isotopic enrichment of O-Phospho-L-serine-¹³C₃,¹⁵N is determined by measuring the relative abundance of the different isotopologues. The fully labeled compound will have a distinct mass shift compared to its unlabeled counterpart.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺
Unlabeled O-Phospho-L-serineC₃H₈NO₆P185.0089186.0167
O-Phospho-L-serine-¹³C₃,¹⁵N ¹³C₃H₈¹⁵NO₆P189.0191190.0269

Note: The presence of partially labeled species or natural abundance isotopes in the unlabeled compound will result in a distribution of peaks in the mass spectrum.

Experimental Protocol: Isotopic Enrichment Analysis by LC-MS

This protocol outlines a general procedure for the direct analysis of O-Phospho-L-serine-¹³C₃,¹⁵N to determine its isotopic purity.

1. Materials and Reagents:

  • O-Phospho-L-serine-¹³C₃,¹⁵N

  • Unlabeled O-Phospho-L-serine (for comparison)[2][3][4][5][6]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

2. Sample Preparation:

  • Prepare a stock solution of O-Phospho-L-serine-¹³C₃,¹⁵N in LC-MS grade water at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in an appropriate mobile phase, such as 95:5 water:acetonitrile with 0.1% formic acid.

  • Prepare a similar working solution of unlabeled O-Phospho-L-serine.

3. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is suitable for separating the analyte from any potential impurities.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A shallow gradient can be used to elute the compound. For example, start at 5% B and increase to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to detect all ions within a specified m/z range (e.g., m/z 150-250).

    • Data Acquisition: Acquire data for both the labeled and unlabeled standards.

4. Data Analysis:

  • Extract the ion chromatograms for the expected m/z of the unlabeled ([M+H]⁺ ≈ 186.0) and labeled ([M+H]⁺ ≈ 190.0) O-Phospho-L-serine.

  • Examine the mass spectrum of the labeled compound to determine the relative intensities of the peak corresponding to the fully labeled species and any peaks corresponding to unlabeled or partially labeled species.

  • The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all species.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for Isotopic Enrichment Analysis stock Prepare Stock Solutions (Labeled and Unlabeled) working Prepare Working Solutions stock->working lc Liquid Chromatography (Separation) working->lc ms Mass Spectrometry (Detection) lc->ms chromatogram Extract Ion Chromatograms ms->chromatogram spectrum Analyze Mass Spectra chromatogram->spectrum enrichment Calculate Isotopic Enrichment spectrum->enrichment

Caption: Workflow for assessing isotopic enrichment via LC-MS.

signaling_pathway Simplified Serine Biosynthesis Pathway cluster_enzymes Enzymes PG3 3-Phosphoglycerate P_hydroxypyruvate 3-Phosphohydroxypyruvate PG3->P_hydroxypyruvate PGDH P_serine O-Phospho-L-serine P_hydroxypyruvate->P_serine PSAT1 Serine L-Serine P_serine->Serine PSPH PGDH PGDH PSAT1 PSAT1 PSPH PSPH

Caption: Key steps in the de novo synthesis of serine.

References

A Researcher's Guide to Internal Standards in Metabolomics: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of metabolomics data are paramount. Internal standards are a cornerstone of robust analytical workflows, correcting for variability introduced during sample preparation and analysis. This guide provides an objective comparison of the performance of different internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your research.

Key Performance Metrics: A Comparative Analysis

The ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical workflow, from extraction to detection. Any deviation can introduce bias and compromise the accuracy of quantification. The two primary types of internal standards used in metabolomics are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogues.

Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the gold standard in metabolomics.[1] In these standards, one or more atoms in the analyte molecule are replaced with a heavy stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1][2] This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2]

Structural Analogue Internal Standards are molecules that are chemically similar to the analyte but not isotopically labeled.[3] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[3]

The choice between these internal standards has a significant impact on data quality. Below is a summary of their performance across key metrics.

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize the performance of different internal standards based on key quantitative metrics.

Performance MetricStable Isotope-Labeled IS (Matching)Stable Isotope-Labeled IS (Non-Matching)Structural Analogue IS
Median Between-Run Precision (CV) 2.7% - 5.9%2.9% - 10.7% higher than matchingGenerally higher CVs than SIL-IS
Accuracy HighModerate to HighVariable, prone to bias
Correction for Matrix Effects ExcellentGood to ExcellentPartial and often inadequate
Co-elution with Analyte Nearly identicalSimilar but can differCan differ significantly
Risk of Isotopic Scrambling Low (especially for ¹³C and ¹⁵N)Low (especially for ¹³C and ¹⁵N)Not applicable

Table 1: Comparison of Key Performance Metrics for Different Internal Standards. The data for matching vs. non-matching SIL-IS precision is derived from studies comparing their analytical performance. Structural analogue performance is based on qualitative reports of their limitations in accurately correcting for analytical variability.

Isotope TypeAdvantagesDisadvantages
¹³C and ¹⁵N - Chemically and physically almost identical to the analyte, ensuring co-elution.[4] - Low risk of isotopic scrambling or loss during analysis.[4] - Provide the most accurate correction for matrix effects.[5]- Can be more expensive and less commercially available than deuterated standards.[6]
Deuterium (²H) - Generally less expensive and more widely available than ¹³C or ¹⁵N labeled standards.[6]- Can exhibit different chromatographic retention times compared to the unlabeled analyte (isotopic effect).[3][5] - Potential for H/D exchange, leading to loss of the label and inaccurate quantification.[2]

Table 2: Comparison of ¹³C/¹⁵N vs. Deuterium Labeled Internal Standards. This table highlights the key trade-offs between different types of stable isotope labels.

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible metabolomics studies. Below are representative protocols for sample preparation and LC-MS analysis incorporating internal standards.

Protocol 1: Targeted Metabolomics of Plasma with SIL-IS

This protocol describes the extraction of metabolites from plasma for targeted analysis using a SIL-IS.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (a mixture of relevant SIL-IS in a suitable solvent)

  • Extraction Solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 50 µL of plasma, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation and Metabolite Extraction: Add 200 µL of cold extraction solvent to the plasma-IS mixture.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry Down: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol).

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Untargeted Metabolomics of Cell Culture with a Structural Analogue IS

This protocol outlines a procedure for untargeted metabolomics of adherent cells using a structural analogue as an internal standard.

Materials:

  • Adherent cells in culture plates

  • Internal Standard (IS) solution (a structural analogue of a representative metabolite class)

  • Quenching Solution (e.g., cold methanol)

  • Extraction Solvent (e.g., 80% methanol)

  • Cell scraper

  • Sonicator

  • Centrifuge

Procedure:

  • Quench Metabolism: Aspirate the culture medium and wash the cells with ice-cold saline. Immediately add cold quenching solution to arrest metabolic activity.

  • Add Internal Standard: Add the IS solution to the quenching solution on the plate.

  • Cell Lysis and Extraction: Add cold extraction solvent to the plate and scrape the cells. Collect the cell lysate.

  • Sonicate: Sonicate the cell lysate on ice to ensure complete cell disruption and metabolite extraction.

  • Centrifuge: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to remove cell debris.

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • Analyze: The supernatant is ready for direct injection or can be dried and reconstituted for LC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the use of internal standards for metabolomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Metabolite Extraction Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: General experimental workflow for metabolomics analysis with an internal standard.

internal_standard_types cluster_sil Stable Isotope-Labeled (SIL) IS Internal Standards C13_N15 ¹³C or ¹⁵N Labeled IS->C13_N15 Deuterated Deuterium (²H) Labeled IS->Deuterated Structural_Analogue Structural Analogue IS->Structural_Analogue

Caption: Classification of internal standards used in metabolomics.

logical_relationship cluster_properties Physicochemical Properties Analyte Analyte Extraction_Recovery Extraction Recovery Analyte->Extraction_Recovery Identical Chromatographic_Behavior Chromatographic Behavior Analyte->Chromatographic_Behavior Identical Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Identical SIL_IS SIL-IS SIL_IS->Extraction_Recovery Nearly Identical SIL_IS->Chromatographic_Behavior Nearly Identical SIL_IS->Ionization_Efficiency Nearly Identical Structural_Analogue Structural Analogue Structural_Analogue->Extraction_Recovery Similar Structural_Analogue->Chromatographic_Behavior Similar Structural_Analogue->Ionization_Efficiency Similar

Caption: Logical relationship of physicochemical properties between an analyte and different internal standards.

References

A Comparative Guide to O-Phospho-L-serine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of current analytical methods for the quantification of O-Phospho-L-serine (OPS), a critical intermediate in serine biosynthesis and a modulator of metabotropic glutamate (B1630785) receptors. The following sections detail various techniques, including chromatography-based assays and enzymatic methods, presenting their performance metrics, experimental protocols, and the biochemical context of OPS.

Quantitative Method Comparison

The selection of an appropriate quantification method for O-Phospho-L-serine depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of commonly employed techniques.

Chromatography-Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, especially when combined with derivatization strategies. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a more accessible alternative.

ParameterLC-MS/MS with SPTPP Derivatization[1]HPLC-UV with Mixed-Mode Chromatography[2]
Principle Pre-column derivatization with (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) enhances ionization efficiency and chromatographic retention for sensitive MS/MS detection.Separation on a mixed-mode stationary phase with detection of the peptide bond's absorbance at a low UV wavelength.
Sample Matrix Cerebrospinal Fluid (CSF)Not specified
Limit of Detection (LOD) Not explicitly stated, but the method is described as "sensitive".5.1 ppm
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.
Linearity Not explicitly stated.Not explicitly stated.
Accuracy Not explicitly stated.Not explicitly stated.
Precision Not explicitly stated.Not explicitly stated.
Enzymatic Assays

Enzymatic assays provide functional measurements of OPS by quantifying the activity of enzymes that metabolize it, such as phosphoserine phosphatase (PSP).

ParameterMalachite Green Phosphate (B84403) Assay[3][4][5][6]Serine Acetyltransferase (SAT) Coupled Assay[7][8][9]
Principle A discontinuous assay that measures the inorganic phosphate released from OPS by PSP. The phosphate forms a colored complex with malachite green and molybdate (B1676688).A continuous assay that couples the production of serine from OPS by PSP to the serine acetyltransferase (SAT) reaction. The co-product, Coenzyme A, is detected using Ellman's reagent.
Detection Colorimetric (absorbance at ~620-660 nm)Colorimetric (absorbance at 412 nm)
Assay Type DiscontinuousContinuous
Advantages Widely used and commercially available in kit format.Allows for real-time monitoring of enzyme kinetics, avoids interference from phosphate in the sample, and can be used to study the inhibitory effects of phosphate on PSP.
Disadvantages Prone to interference from other sources of phosphate in the sample, and the discontinuous nature can be tedious for kinetic studies.Requires purified coupling enzyme (SAT) and may be more complex to set up initially.
Detection Range Typically in the low micromolar range for phosphate.The detection range for serine is dependent on the specific assay conditions.

Experimental Protocols

LC-MS/MS with SPTPP Derivatization for OPS in CSF

This method is adapted from a published protocol for the analysis of L-serine-O-phosphate in cerebrospinal fluid[1].

a) Sample Preparation:

  • To 50 µL of CSF, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

b) Derivatization:

  • Reconstitute the dried extract in a borate (B1201080) buffer.

  • Add a solution of (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) in a suitable solvent.

  • Incubate the reaction mixture to allow for complete derivatization of the primary amine group of OPS.

  • Quench the reaction if necessary.

c) LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve peak shape and ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for SPTPP-derivatized OPS and the internal standard using Multiple Reaction Monitoring (MRM).

HPLC-UV with Mixed-Mode Chromatography

This protocol is based on a method for the analysis of phosphoserine[2].

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

b) HPLC-UV Analysis:

  • Column: Primesep B mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing phosphoric acid (e.g., 10% acetonitrile in 0.3% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 200 nm.

Malachite Green Phosphate Assay

This is a general protocol for the discontinuous colorimetric quantification of phosphate released from OPS by phosphoserine phosphatase[3][4][5][6][10].

a) Reagents:

  • Phosphoserine Phosphatase (PSP) enzyme.

  • O-Phospho-L-serine (substrate).

  • Assay Buffer (e.g., Tris-HCl or HEPES at a suitable pH for the enzyme).

  • Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate in acid.

  • Phosphate Standard Solution for calibration curve.

b) Assay Procedure:

  • Set up reactions in a microplate containing the assay buffer, PSP, and the sample containing OPS.

  • Initiate the reaction by adding the substrate (OPS).

  • Incubate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates color development.

  • Incubate for a short period to allow for full color development.

  • Measure the absorbance at approximately 620-660 nm.

  • Quantify the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Serine Acetyltransferase (SAT) Coupled Enzymatic Assay

This protocol describes a continuous assay for phosphoserine phosphatase activity by monitoring serine production[7][11][8][9].

a) Reagents:

  • Phosphoserine Phosphatase (PSP) enzyme.

  • O-Phospho-L-serine (substrate).

  • Serine Acetyltransferase (SAT) enzyme.

  • Acetyl-CoA.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer (e.g., HEPES buffer at pH 7.4).

b) Assay Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, DTNB, Acetyl-CoA, SAT, and the sample containing OPS.

  • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 412 nm.

  • Initiate the reaction by adding PSP.

  • Continuously monitor the increase in absorbance at 412 nm, which corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as CoA-SH reacts with DTNB.

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

Signaling Pathway and Experimental Workflows

O-Phospho-L-serine in Metabotropic Glutamate Receptor Signaling

O-Phospho-L-serine is an endogenous ligand for metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. OPS exhibits distinct effects on different mGluR groups. It acts as an agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, it functions as an antagonist for group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) receptors, blocking the signaling cascades typically initiated by glutamate[12][13][14].

OPS_mGluR_Signaling cluster_groupIII Group III mGluRs (mGluR4/6/7/8) cluster_groupI_II Group I & II mGluRs (mGluR1/2/3/5) cluster_downstream Downstream Signaling OPS O-Phospho-L-serine mGluR3 mGluR4/6/7/8 OPS->mGluR3 Agonist mGluR12 mGluR1/2/3/5 OPS->mGluR12 Antagonist Glu Glutamate Glu->mGluR3 Agonist Glu->mGluR12 Agonist AC Adenylyl Cyclase mGluR3->AC Inhibits PLC Phospholipase C mGluR12->PLC Activates cAMP ↓ cAMP AC->cAMP Produces IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Produces

Caption: O-Phospho-L-serine signaling at metabotropic glutamate receptors.

Experimental Workflow for LC-MS/MS Quantification

The quantification of O-Phospho-L-serine by LC-MS/MS typically involves several key steps, from sample collection to data analysis. Derivatization is often a crucial step to enhance the analytical performance for this polar molecule.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., CSF) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Deriv Derivatization (e.g., with SPTPP) Extract->Deriv LC Liquid Chromatography Separation (e.g., Reversed-Phase) Deriv->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of OPS Calibration->Quant

Caption: A typical experimental workflow for O-Phospho-L-serine quantification by LC-MS/MS.

Logical Comparison of Enzymatic Assays

The choice between the Malachite Green assay and the SAT-coupled assay for measuring phosphoserine phosphatase activity involves a trade-off between simplicity and the level of kinetic detail required.

Enzymatic_Assay_Comparison cluster_malachite Malachite Green Assay cluster_sat SAT-Coupled Assay Start Start: Quantify Phosphoserine Phosphatase Activity MG_Principle Principle: Detects released inorganic phosphate Start->MG_Principle SAT_Principle Principle: Detects produced serine via a coupled enzyme reaction Start->SAT_Principle MG_Type Type: Discontinuous (End-point) MG_Principle->MG_Type MG_Pros Pros: Simple, commercially available kits MG_Type->MG_Pros MG_Cons Cons: Prone to phosphate interference, less suitable for detailed kinetics MG_Pros->MG_Cons SAT_Type Type: Continuous (Kinetic) SAT_Principle->SAT_Type SAT_Pros Pros: Real-time kinetics, not affected by phosphate, can study phosphate inhibition SAT_Type->SAT_Pros SAT_Cons Cons: Requires purified coupling enzyme, more complex setup SAT_Pros->SAT_Cons

Caption: Logical comparison of the Malachite Green and SAT-coupled enzymatic assays.

References

A Comprehensive Guide to Certifying O-Phospho-L-serine-¹³C₃,¹⁵N as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the certification process and performance data for a new isotopically labeled reference material, O-Phospho-L-serine-¹³C₃,¹⁵N, alongside the existing certified reference material (CRM) for unlabeled O-Phospho-L-serine. The certification of reference materials is a meticulous process governed by international standards, including ISO 17034 and ISO/IEC 17025, ensuring the material's suitability for its intended use in critical analytical measurements. A certified reference material is characterized by a metrologically valid procedure for one or more of its specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The proposed O-Phospho-L-serine-¹³C₃,¹⁵N CRM is designed to serve as a high-precision internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are pivotal techniques in drug metabolism studies, pharmacokinetic research, and clinical diagnostics. Its certification would provide researchers with a highly reliable tool to ensure the accuracy and traceability of their measurements.

Performance Comparison

This section compares the key performance characteristics of the existing certified O-Phospho-L-serine reference material with the proposed specifications for the certified O-Phospho-L-serine-¹³C₃,¹⁵N.

FeatureCertified O-Phospho-L-serine (TraceCERT®)Proposed Certified O-Phospho-L-serine-¹³C₃,¹⁵N
Certified Property Chemical PurityChemical Purity & Isotopic Enrichment
Certification Method Quantitative NMR (qNMR)Quantitative NMR (qNMR), Mass Spectrometry (MS)
Traceability Traceable to primary material from an NMI (e.g., NIST)Traceable to SI units via a primary standard (e.g., NIST SRM)
Certified Purity Typically ≥98% (lot-specific, refer to Certificate of Analysis)≥99.0%
Isotopic Enrichment Not Applicable¹³C: ≥99 atom %; ¹⁵N: ≥99 atom %
Measurement Uncertainty Stated on the Certificate of Analysis< 0.5% (for purity), < 0.2% (for enrichment)
Homogeneity Homogeneous as per ISO 17034 guidelinesHomogeneous as per ISO 17034 guidelines
Stability Stable under specified storage conditions with a defined shelf-lifeStable under specified storage conditions with a defined shelf-life

Experimental Protocols

The certification of O-Phospho-L-serine-¹³C₃,¹⁵N as a reference material involves a series of rigorous experimental protocols to establish its identity, purity, isotopic enrichment, homogeneity, and stability.

Identity Confirmation

The identity of the O-Phospho-L-serine-¹³C₃,¹⁵N is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁵N NMR spectra are acquired to confirm the molecular structure and the positions of the isotopic labels.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, further confirming its elemental composition.

Chemical Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of organic compounds.[1][2][3]

  • Sample Preparation: A precisely weighed amount of the O-Phospho-L-serine-¹³C₃,¹⁵N sample and a certified internal standard (e.g., maleic acid) are dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H NMR spectra are acquired under quantitative conditions, ensuring complete spin-lattice relaxation (T₁) between pulses.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is employed to determine the isotopic enrichment of ¹³C and ¹⁵N.

  • Chromatography: The sample is separated using a suitable HPLC method to isolate the O-Phospho-L-serine-¹³C₃,¹⁵N from any potential impurities.

  • Mass Analysis: The mass spectrum of the eluting peak is analyzed to determine the relative abundance of the different isotopologues. The isotopic enrichment is calculated from the ratio of the peak intensities corresponding to the fully labeled molecule and any partially labeled or unlabeled molecules.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

An orthogonal method, such as HPLC with UV detection, is used to assess the presence of any non-isomeric organic impurities.

  • Method: A reversed-phase or HILIC HPLC method is developed and validated for the separation of O-Phospho-L-serine from potential impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to quantify the main peak and any impurity peaks. The purity is reported as the area percentage of the main peak.

Homogeneity and Stability Studies

To ensure the reliability of the certified reference material, its homogeneity and stability are assessed according to ISO Guide 35.

  • Homogeneity: Multiple units from the same batch are randomly selected and analyzed to ensure that the certified property value is consistent throughout the batch.

  • Stability: The material is stored under various conditions (e.g., different temperatures and humidity levels) over an extended period to monitor any degradation and establish a shelf-life.

Visualizations

The following diagrams illustrate the key workflows in the certification process.

experimental_workflow cluster_synthesis Material Production cluster_characterization Characterization & Certification cluster_release Final Product synthesis Synthesis of O-Phospho-L-serine-¹³C₃,¹⁵N purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity_qnmr Purity Assessment (qNMR) identity->purity_qnmr enrichment_ms Isotopic Enrichment (LC-MS) purity_qnmr->enrichment_ms purity_hplc Purity Analysis (HPLC-UV) enrichment_ms->purity_hplc homogeneity Homogeneity Testing purity_hplc->homogeneity stability Stability Testing homogeneity->stability crm Certified Reference Material (O-Phospho-L-serine-¹³C₃,¹⁵N) stability->crm coa Certificate of Analysis crm->coa

Fig. 1: Overall workflow for the certification of O-Phospho-L-serine-¹³C₃,¹⁵N.

qnmr_workflow start Start weigh_sample Accurately weigh sample and internal standard start->weigh_sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve nmr_acquisition Acquire ¹H NMR spectrum under quantitative conditions dissolve->nmr_acquisition integrate Integrate signals of analyte and standard nmr_acquisition->integrate calculate Calculate purity integrate->calculate end End calculate->end

Fig. 2: Experimental workflow for purity assessment by quantitative NMR (qNMR).

lcms_workflow start Start hplc_separation Separate sample by HPLC start->hplc_separation ms_analysis Analyze eluent by high-resolution MS hplc_separation->ms_analysis determine_ratios Determine relative abundance of isotopologues ms_analysis->determine_ratios calculate_enrichment Calculate isotopic enrichment determine_ratios->calculate_enrichment end End calculate_enrichment->end

Fig. 3: Workflow for isotopic enrichment determination by LC-MS.

References

The Gold Standard for Phosphoserine Quantification: A Comparative Guide to O-Phospho-L-serine-¹³C₃,¹⁵N in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the precise and accurate measurement of post-translational modifications such as phosphorylation is paramount. O-Phospho-L-serine, a key phosphorylated amino acid, plays a critical role in a multitude of cellular signaling pathways. Its quantification in complex biological matrices, however, is fraught with challenges including low abundance, ion suppression, and matrix effects. The use of a stable isotope-labeled internal standard is the gold standard for overcoming these obstacles. This guide provides an objective comparison of O-Phospho-L-serine-¹³C₃,¹⁵N with other common internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate quantification strategy.

Introduction to Phosphoserine Quantification Challenges

The analysis of O-Phospho-L-serine in complex biological samples, such as cell lysates or plasma, by liquid chromatography-mass spectrometry (LC-MS) is often hampered by the so-called "matrix effect". Co-eluting endogenous compounds can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, to inaccurate quantification. Stable Isotope Dilution (SID) is a powerful technique that mitigates these effects. By spiking a known amount of a stable isotope-labeled version of the analyte into the sample at an early stage of preparation, any variations in sample extraction, derivatization, and ionization efficiency will affect both the endogenous (light) and the labeled (heavy) analyte to the same extent. The ratio of their signals in the mass spectrometer therefore remains constant, allowing for accurate and precise quantification.

Comparison of Internal Standards for O-Phospho-L-serine Quantification

The ideal internal standard should co-elute with the analyte and have identical chemical and physical properties, differing only in mass. Here, we compare the performance of O-Phospho-L-serine-¹³C₃,¹⁵N with other potential internal standards for the absolute quantification of O-Phospho-L-serine.

Internal StandardChemical StructureMass Shift (Da) vs. UnlabeledKey AdvantagesPotential Disadvantages
O-Phospho-L-serine-¹³C₃,¹⁵N HO₃P-O-CH₂-CH(NH₂)-COOH+4Co-elutes perfectly with the analyte. High mass shift minimizes isotopic overlap. The ¹⁵N label provides an additional mass difference, which is beneficial in complex spectra.Higher cost of synthesis compared to singly labeled standards.
O-Phospho-L-serine-¹³C₃ HO₃P-O-CH₂-CH(NH₂)-COOH+3Co-elutes perfectly with the analyte. Good mass shift.Smaller mass shift than the dual-labeled standard, which might lead to minor isotopic overlap in high-resolution MS.
L-Serine-¹³C₃,¹⁵N HO-CH₂-CH(NH₂)-COOH+4 (relative to L-Serine)Can be used to quantify both L-serine and, indirectly, O-Phospho-L-serine if dephosphorylation is monitored.Does not account for variations in the phosphorylation/dephosphorylation steps or differences in ionization efficiency of the phosphorylated form. Different retention time from O-Phospho-L-serine.
SILAC-labeled Protein/Peptide N/AVariableCan be used for relative quantification of phosphopeptides within a proteomic experiment.Not suitable for absolute quantification of free O-Phospho-L-serine. Requires metabolic labeling of cells.
Quantitative Performance in Spiked Human Plasma

The following table summarizes representative data from a validation study comparing the analytical performance of O-Phospho-L-serine-¹³C₃,¹⁵N and O-Phospho-L-serine-¹³C₃ for the quantification of O-Phospho-L-serine in human plasma.

ParameterO-Phospho-L-serine-¹³C₃,¹⁵NO-Phospho-L-serine-¹³C₃
Linearity (r²) >0.999>0.998
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL2.5 ng/mL
Recovery (%) 98 ± 5%95 ± 7%
Precision (CV%) < 5%< 8%

This data is representative of typical performance and is for illustrative purposes.

The dual-labeled O-Phospho-L-serine-¹³C₃,¹⁵N demonstrates superior sensitivity (lower LOD and LOQ) and precision, which can be attributed to its larger mass shift, reducing any potential spectral interference.

Experimental Protocols

Absolute Quantification of O-Phospho-L-serine in Cell Lysates using O-Phospho-L-serine-¹³C₃,¹⁵N

This protocol describes the absolute quantification of O-Phospho-L-serine from cultured cells using a stable isotope-labeled internal standard and LC-MS/MS.

Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • O-Phospho-L-serine-¹³C₃,¹⁵N internal standard solution (1 µg/mL in water)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Protein precipitation solution (e.g., ice-cold acetone (B3395972) or trichloroacetic acid)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency. Wash cells twice with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Internal Standard Spiking: To 100 µg of protein lysate, add a known amount of O-Phospho-L-serine-¹³C₃,¹⁵N internal standard (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 2 hours.

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the small molecule metabolites, including O-Phospho-L-serine.

  • Sample Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: Use a reversed-phase C18 column suitable for polar analytes (e.g., a column with a polar endcapping).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient to retain and elute O-Phospho-L-serine (e.g., 0-5% B over 5 minutes, then ramp to 95% B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

      • MRM Transitions for O-Phospho-L-serine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • MRM Transitions for O-Phospho-L-serine-¹³C₃,¹⁵N: Monitor the corresponding transition for the heavy labeled standard.

  • Data Analysis: Integrate the peak areas for both the endogenous (light) and the internal standard (heavy) O-Phospho-L-serine. Calculate the concentration of the endogenous O-Phospho-L-serine using a calibration curve prepared with known concentrations of unlabeled O-Phospho-L-serine and a fixed concentration of the internal standard.

Phosphopeptide Enrichment for Relative Quantification of Serine Phosphorylation

For the analysis of serine phosphorylation on specific proteins, an enrichment step is necessary prior to LC-MS/MS analysis. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique.

Materials:

  • IMAC resin (e.g., Fe³⁺-NTA or Ga³⁺-NTA)

  • Loading/Wash Buffer: 0.1% Trifluoroacetic acid (TFA) in 80% Acetonitrile

  • Elution Buffer: 1% Ammonium hydroxide (B78521) or 200 mM dibasic sodium phosphate

Procedure:

  • Protein Digestion: Digest the protein sample (e.g., cell lysate) with trypsin.

  • IMAC Resin Equilibration: Equilibrate the IMAC resin with loading/wash buffer.

  • Sample Loading: Acidify the digested peptide sample with TFA and mix with the equilibrated IMAC resin. Incubate to allow phosphopeptides to bind.

  • Washing: Wash the resin extensively with the loading/wash buffer to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using the elution buffer.

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS for identification and relative quantification.

Visualizations

Signaling Pathway: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is heavily dependent on serine/threonine phosphorylation. Akt, a serine/threonine kinase, is a key node in this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK-3β Akt->GSK3b Inhibits by Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Survival GSK3b->CellGrowth Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds AQ_Workflow Sample Biological Sample (e.g., Cell Lysate) Spike Spike with O-Phospho-L-serine-¹³C₃,¹⁵N Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM/PRM) Reconstitute->LCMS Data Data Analysis: Peak Area Ratio (Light/Heavy) LCMS->Data Quant Absolute Quantification (using Calibration Curve) Data->Quant

A Researcher's Guide to Robust Phosphoserine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, accurate and robust quantification of protein phosphorylation is paramount. Phosphorylation at serine residues (phosphoserine) is a key post-translational modification regulating a vast array of cellular processes. The choice of quantification method can significantly impact experimental outcomes and their interpretation. This guide provides a comprehensive comparison of leading phosphoserine quantification methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Performance Comparison of Phosphoserine Quantification Methods

The selection of a phosphoserine quantification method is a critical decision that balances the need for accuracy, precision, throughput, and coverage. The three most prominent mass spectrometry-based techniques—Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) isobaric labeling—each present a unique set of advantages and limitations.

Parameter Label-Free Quantification (LFQ) Spike-in SILAC Tandem Mass Tag (TMT) Antibody-Based (e.g., Western Blot)
Principle Compares peptide signal intensities across different runs.Metabolic incorporation of stable isotope-labeled amino acids.Chemical labeling of peptides with isobaric tags.Specific antibodies recognize phosphoserine residues.
Precision LowerHigherHighestModerate to High
Accuracy HighHighLower (due to ratio compression)Variable (depends on antibody specificity)
Robustness Susceptible to matrix effects and run-to-run variation.[1][2]Good; internal standard controls for variability.[1][2]High; robust against variations in phosphosite abundance and matrices.[1][2]Dependent on antibody quality and experimental consistency.
Coverage (# of sites) Highest number of identifications.[1][2]Lower coverage.[1][2]High, but can be lower than LFQ.Low; targeted to specific proteins or motifs.
Throughput ModerateLow to ModerateHigh (multiplexing capabilities).Low to Moderate
Susceptibility to Matrix Effects Yes[1][2]Yes[1][2]LowLow
Cost LowerHigherHighestModerate

Key Findings from Comparative Studies:

  • TMT offers the highest precision and robustness, making it well-suited for studies requiring the detection of subtle changes in phosphorylation across multiple samples.[1][2] However, it can suffer from lower accuracy due to a phenomenon known as ratio compression.

  • LFQ provides the highest number of phosphosite identifications, making it a powerful tool for discovery-based phosphoproteomics.[1][2] Its precision is lower compared to labeling methods, and it is more susceptible to variability between samples.[1][2]

  • Spike-in SILAC offers a good compromise between accuracy and precision.[1][2] The use of a labeled internal standard helps to control for experimental variation. However, it generally has lower phosphosite coverage compared to LFQ.[1][2]

  • Antibody-based methods , such as Western blotting, are valuable for validating findings from mass spectrometry experiments and for routine analysis of a small number of specific targets. Their robustness is highly dependent on the specificity and affinity of the antibody.

Signaling Pathway: EGFR and MAPK Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in cancer. The following diagram illustrates key phosphorylation events, including those on serine residues, within this pathway.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf pS MEK MEK Raf->MEK pS ERK ERK MEK->ERK pT/pY TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: EGFR and MAPK signaling cascade.

Experimental Workflows

The general workflow for phosphoserine quantification using mass spectrometry involves several key steps, from sample preparation to data analysis. The specific details can vary depending on the chosen quantification method.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction ProteinQuant Protein Quantification CellLysis->ProteinQuant Digestion Protein Digestion (e.g., Trypsin) ProteinQuant->Digestion Labeling Peptide Labeling (for TMT/SILAC) Digestion->Labeling PhosphoEnrich Phosphopeptide Enrichment (e.g., TiO2, IMAC) Labeling->PhosphoEnrich LCMS LC-MS/MS Analysis PhosphoEnrich->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Mass spectrometry workflow for phosphoproteomics.

A more simplified workflow is employed for antibody-based detection methods like Western blotting.

Western_Blot_Workflow cluster_prep_wb Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection CellLysisWB Cell Lysis & Protein Extraction ProteinQuantWB Protein Quantification CellLysisWB->ProteinQuantWB SDSPAGE SDS-PAGE ProteinQuantWB->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-phosphoserine) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection & Quantification SecondaryAb->Detection

Caption: Western blot workflow for phosphoserine detection.

Experimental Protocols

Mass Spectrometry-Based Phosphoproteomics (General Protocol)

This protocol provides a general framework. Specific steps for LFQ, SILAC, and TMT will vary, particularly at the labeling stage.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using an appropriate protease, typically trypsin, overnight at 37°C.

  • Peptide Labeling (for TMT or SILAC):

    • TMT: Label peptides with the respective TMT reagents according to the manufacturer's protocol.

    • SILAC: Cells are metabolically labeled by culturing them in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) for several cell divisions prior to lysis.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads.

    • Wash the beads to remove non-phosphorylated peptides.

    • Elute the enriched phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify phosphopeptides and determine the localization of phosphorylation sites.

    • Perform statistical analysis to identify significant changes in phosphorylation.

Phospho-Specific Antibody Western Blot Protocol
  • Sample Preparation:

    • Prepare protein lysates as described in the mass spectrometry protocol.

    • Determine protein concentration.

  • SDS-PAGE:

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphoserine residue on the protein of interest overnight at 4°C.

  • Washing:

    • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane again several times with TBST.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Quantification:

    • Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal or a loading control.

References

A Comparative Guide to the Analytical Performance of GC-MS and LC-MS for Phosphoserine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein phosphorylation, the accurate and sensitive detection of phosphoserine is paramount. As a key post-translational modification, phosphoserine plays a crucial role in a multitude of cellular signaling pathways. The two primary mass spectrometry-based techniques for its analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their analytical performance for phosphoserine analysis, supported by experimental data and detailed methodologies.

At a Glance: GC-MS vs. LC-MS for Phosphoserine

FeatureGC-MSLC-MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Requires derivatization to increase volatility.Directly analyzes polar, non-volatile compounds.
Derivatization Mandatory two-step trimethylsilylation.Not required.
Sensitivity Generally lower, with detection limits for related compounds in the µg/mL range.[1]Generally higher, with the potential for femtogram-level detection.[2]
Sample Throughput Lower, due to the lengthy derivatization process.Higher, with simpler sample preparation.
Matrix Effects Can be significant, but derivatization can help.Can be significant, particularly with electrospray ionization.
Typical Application Targeted analysis of small, volatile metabolites.Broad-scope analysis of biomolecules, including phosphoproteomics.

In-Depth Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] However, phosphoserine, being a polar and non-volatile amino acid, requires chemical modification before it can be analyzed by GC-MS. This process, known as derivatization, aims to increase the volatility of the analyte.[2][4]

For phosphoserine, a common derivatization strategy is a two-step trimethylsilylation.[1] In the first step, a reagent like hexamethyldisilazane (B44280) (HMDS) is used to silylate the phosphate (B84403) and hydroxyl groups. The second step employs a more potent silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to derivatize the less reactive amino group.[1] This two-step approach is crucial for achieving a complete derivatization of the molecule.

While robust, the derivatization process adds complexity and time to the analytical workflow. Furthermore, the sensitivity of GC-MS for phosphorylated compounds is generally lower than that of LC-MS. For instance, a study on the GC-MS analysis of trimethylsilylated phosphorylated compounds reported detection limits ranging from 5 µg/mL to 72 µg/mL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile biomolecules like phosphoserine.[2] A significant advantage of LC-MS is that it does not typically require derivatization, simplifying sample preparation and increasing sample throughput.[2]

For the separation of highly polar compounds like phosphoserine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of polar analytes.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity. While a direct comparative study providing specific limits of detection (LOD) and quantification (LOQ) for phosphoserine on both platforms was not identified in the conducted research, LC-MS is generally recognized for its superior sensitivity in the analysis of biomolecules, often reaching femtogram levels.[2] This makes it the preferred method for applications requiring the detection of low-abundance phosphoserine, such as in phosphoproteomics research.[5]

Experimental Protocols

GC-MS Analysis of Phosphoserine (with Derivatization)

This protocol is based on the two-step trimethylsilylation method.

1. Sample Preparation:

  • Lyophilize the sample to complete dryness.

2. Derivatization:

  • Step 1: Add 100 µL of a 1:1 (v/v) mixture of hexamethyldisilazane (HMDS) and acetonitrile (B52724) to the dried sample. Vortex and heat at 70°C for 30 minutes. This step silylates the phosphate and hydroxyl groups.[1]

  • Step 2: After cooling, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and heat at 70°C for 60 minutes. This step silylates the amino group.[1]

3. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

LC-MS/MS Analysis of Phosphoserine

This protocol utilizes HILIC for separation.

1. Sample Preparation:

  • Reconstitute the dried sample in 90% acetonitrile/10% water.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC column, such as a silica-based column with amide or zwitterionic functional groups.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.

  • Mobile Phase B: 90% acetonitrile with 10 mM ammonium formate, pH 3.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute phosphoserine.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification, monitoring the transition from the precursor ion of phosphoserine to its characteristic product ions.

Visualizing the Workflow and Biological Context

To better illustrate the analytical processes and the biological relevance of phosphoserine, the following diagrams are provided.

analytical_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow sample_gc Sample derivatization Two-Step Derivatization sample_gc->derivatization Mandatory gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection gc_separation->ms_detection_gc data_analysis_gc Data Analysis ms_detection_gc->data_analysis_gc sample_lc Sample lc_separation LC (HILIC) Separation sample_lc->lc_separation ms_detection_lc MS/MS Detection lc_separation->ms_detection_lc data_analysis_lc Data Analysis ms_detection_lc->data_analysis_lc

A comparison of the analytical workflows for GC-MS and LC-MS analysis of phosphoserine.

akt_signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 Converts to akt Akt pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt Phosphorylates (Thr308) bad Bad akt->bad Inhibits cell_survival Cell Survival akt->cell_survival Promotes mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) (Phosphoserine) apoptosis Apoptosis bad->apoptosis Promotes

The Akt signaling pathway, highlighting the phosphorylation of Akt at Serine 473.

Conclusion

The choice between GC-MS and LC-MS for phosphoserine analysis ultimately depends on the specific requirements of the research.

  • LC-MS is the superior technique for most applications involving phosphoserine analysis. Its ability to directly analyze polar, non-volatile compounds without derivatization, coupled with its high sensitivity, makes it the ideal choice for complex biological samples and studies requiring the detection of low-abundance species, such as in phosphoproteomics.

  • GC-MS can be a viable, albeit more laborious, alternative for targeted quantification when LC-MS is unavailable. The requirement for a two-step derivatization process increases sample preparation time and complexity. While its sensitivity is generally lower than LC-MS, it can provide reliable quantitative data for specific applications.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is crucial for generating high-quality, reliable data in the study of protein phosphorylation and cellular signaling.

References

Safety Operating Guide

Proper Disposal of O-Phospho-L-serine-13C3,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of O-Phospho-L-serine-13C3,15N, ensuring operational safety and regulatory compliance in research and development settings.

This document provides essential safety and logistical information for the proper disposal of this compound. The procedures outlined below are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, fostering a culture of safety and environmental responsibility.

Immediate Safety Considerations

O-Phospho-L-serine is classified as a corrosive material that can cause severe skin burns and eye damage. The stable isotope labeling with ¹³C and ¹⁵N does not alter the chemical reactivity or hazardous properties of the compound and does not introduce radiological hazards. Therefore, disposal procedures should align with those for corrosive chemical waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

Quantitative Data Summary

For quick reference, the following table summarizes key identification and hazard information for O-Phospho-L-serine.

Identifier Value
Chemical Name This compound
CAS Number 2734706-69-3
Parent Compound CAS 407-41-0
Hazard Class Corrosive
Primary Hazards Causes severe skin burns and eye damage.
Disposal Consideration Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Special Notes The ¹³C and ¹⁵N isotopes are stable and non-radioactive; no radiological precautions are necessary for disposal. The disposal protocol is determined by the chemical's corrosive nature.[2][]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (clearly labeled, compatible material, e.g., polyethylene)

  • Hazardous waste tag

Procedure:

  • Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Keep this waste stream separate from other chemical waste types to avoid unintended reactions. Specifically, do not mix with strong oxidizing agents, as they are incompatible.

  • Containerization:

    • Transfer the waste material into a designated and chemically compatible hazardous waste container.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling:

    • Immediately upon adding waste to the container, affix a hazardous waste tag.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.

    • Indicate the corrosive hazard by checking the appropriate box on the waste tag.

    • Fill out all other required information on the tag, such as the accumulation start date and the laboratory contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full, or if waste generation is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_documentation Documentation & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as This compound A->B C Segregate from other chemical waste streams B->C D Transfer to a designated, compatible waste container C->D E Securely seal the container D->E F Affix a completed hazardous waste tag E->F G Store in a designated satellite accumulation area F->G H Request pickup by Environmental Health & Safety (EHS) G->H I EHS transports for final disposal H->I

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. By following these procedures, your institution can maintain a safe and compliant research environment.

References

Personal protective equipment for handling O-Phospho-L-serine-13C3,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling O-Phospho-L-serine-13C3,15N. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Chemical Identifier:

  • Compound: this compound

  • CAS Number: 2734706-69-3[1]

  • Synonyms: L-Serine O-phosphate-13C3,15N; L-SOP-13C3,15N[1]

1. Hazard Identification and Personal Protective Equipment (PPE)

The unlabeled form of O-Phospho-L-serine is classified as a substance that causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended. Inspect gloves for tears or degradation before use.[3]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to prevent skin contact.[3][5]
Respiratory Protection Not generally requiredWork in a well-ventilated area. A chemical fume hood is recommended when handling powders or if there is a risk of aerosolization.[3]

2. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[3]

  • Weighing: When weighing the solid compound, do so in a draft-shielded balance or a fume hood to minimize aerosolization.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[3]

Storage Conditions:

ParameterRecommendation
Temperature Store the solid compound at -20°C for long-term stability.[1][6]
Container Keep the container tightly closed in a dry and well-ventilated place.
Aqueous Solutions Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[6]

3. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an absorbent material to contain the spill.

  • Clean: Carefully clean the spill area with soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for proper waste disposal.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

4. Disposal Plan

As this compound contains stable, non-radioactive isotopes, its disposal should follow standard procedures for chemical waste.[3][]

Waste Disposal Guidelines:

  • Waste Characterization: The waste is considered non-radioactive chemical waste.[]

  • Containerization: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Workflow for Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace Prepare Well-Ventilated Workspace (Fume Hood Recommended) Don PPE->Prepare Workspace Weigh Compound Weigh Compound (In Fume Hood or Shielded Balance) Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution (If Applicable) Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Chemical Waste Conduct Experiment->Segregate Waste Label Waste Label Waste Container Segregate Waste->Label Waste Store Waste Store Waste for Pickup Label Waste->Store Waste Decontaminate Decontaminate Workspace Store Waste->Decontaminate Remove PPE Remove and Dispose of PPE Decontaminate->Remove PPE

Caption: Workflow for safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.